molecular formula C23H27FN4O4 B1684611 (Z)-SU14813 CAS No. 627908-92-3

(Z)-SU14813

货号: B1684611
CAS 编号: 627908-92-3
分子量: 442.5 g/mol
InChI 键: CTNPALGJUAXMMC-PMFHANACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

VEGFR2/PDGFR/c-Kit/Flt-3 Inhibitor SU014813 is an orally-active, tyrosine kinase receptor inhibitor with potential antitumor activity. SU014813 binds to and inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR) alpha and beta, c-Kit and Fms-related tyrosine kinase 3 (Flt-3). This leads to an inhibition of cellular proliferation and angiogenesis and an induction of apoptosis.
SU-014813 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025698
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-23-6, 627908-92-3
Record name SU-14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-14813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Z)-SU14813: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of its engagement with critical signaling pathways.

Core Mechanism: Inhibition of Split-Kinase Domain RTKs

This compound exerts its therapeutic effects by binding to and inhibiting several receptor tyrosine kinases belonging to the "split kinase domain" subgroup.[3] These RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3), are crucial mediators of signaling pathways that drive tumor growth, angiogenesis, and metastasis.[1][3][4] By simultaneously targeting these key receptors, SU14813 can disrupt multiple oncogenic processes.[1][3]

The inhibitory action of SU14813 prevents the phosphorylation of these receptors, a critical step in activating downstream signaling cascades.[5] This blockade leads to the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[5]

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its primary targets has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line/System
VEGFR12-Cell-free assay
VEGFR2505.2Porcine Aorta Endothelial Cells
PDGFRβ49.9Porcine Aorta Endothelial Cells
KIT1511.2Porcine Aorta Endothelial Cells
FLT3---
FMS/CSF1R--Transfected NIH 3T3 cells

Data compiled from multiple sources.[2][3][6]

SU14813 has also been shown to inhibit the growth of the U-118MG glioblastoma cell line with an IC50 of 50 to 100 nM.[6] The compound exhibits a high degree of selectivity for its target RTKs, with IC50 values for non-target tyrosine kinases being approximately 100- to 10,000-fold higher.[3]

Signaling Pathway Inhibition

The primary mechanism of this compound involves the disruption of signaling pathways initiated by its target RTKs. The following diagram illustrates the key pathways affected by SU14813.

SU14813_Mechanism_of_Action cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Survival Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation Migration Migration PDGFR->Migration KIT KIT KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits

Caption: Inhibition of key receptor tyrosine kinases by this compound.

Experimental Protocols

The following outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., VEGFR-2, PDGFR-β) are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.

  • Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the purified kinase in a buffer containing ATP.

  • Kinase Reaction: The kinase-inhibitor mixture is added to the substrate-coated plates to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

  • IC50 Determination: The concentration of SU14813 that results in 50% inhibition of kinase activity is calculated.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of SU14813 to inhibit receptor phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Starvation: Cells expressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) are cultured to sub-confluency and then serum-starved to reduce basal receptor activation.

  • Inhibitor Treatment: The starved cells are pre-treated with various concentrations of this compound.

  • Ligand Stimulation: The cells are stimulated with the cognate ligand (e.g., VEGF for VEGFR-2) to induce receptor dimerization and autophosphorylation.

  • Cell Lysis and Protein Quantification: The cells are lysed, and total protein concentration is determined.

  • Immunoblotting: Equal amounts of protein from each treatment condition are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target receptor and for the total receptor protein (as a loading control).

  • Densitometry and IC50 Calculation: The intensity of the phosphorylated receptor bands is quantified and normalized to the total receptor. The IC50 value is determined as the concentration of SU14813 that causes a 50% reduction in ligand-induced phosphorylation.

Cellular_Phosphorylation_Assay_Workflow Start Start: Culture cells expressing target RTK Serum_Starve Serum starve cells Start->Serum_Starve Treat_SU14813 Treat with this compound (dose range) Serum_Starve->Treat_SU14813 Stimulate_Ligand Stimulate with cognate ligand Treat_SU14813->Stimulate_Ligand Lyse_Cells Lyse cells and quantify protein Stimulate_Ligand->Lyse_Cells SDS_PAGE SDS-PAGE and Western Blot Lyse_Cells->SDS_PAGE Probe_Antibodies Probe with phospho-specific and total RTK antibodies SDS_PAGE->Probe_Antibodies Analyze_Results Densitometry analysis and IC50 calculation Probe_Antibodies->Analyze_Results

Caption: Workflow for a cellular receptor phosphorylation assay.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound.[1] Administration of SU14813 as a monotherapy resulted in regression, growth arrest, or substantially reduced growth of various established human and rat tumor xenografts.[1][4] The in vivo efficacy is associated with the inhibition of target RTK phosphorylation, reduction in angiogenesis, and decreased proliferation and survival of tumor cells.[1] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][6] Furthermore, combination therapy with docetaxel (B913) significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[1]

Clinical Development

The promising preclinical data for this compound supported its advancement into clinical evaluation.[1][4] The compound has undergone Phase I clinical trials in patients with advanced malignancies.[1]

References

(Z)-SU14813 Target Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813, also known as SU14813, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activities in preclinical models. This document provides a comprehensive technical overview of the target profile of this compound, including its chemical properties, mechanism of action, key molecular targets, and the downstream signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support its characterization as a promising therapeutic agent.

Chemical Properties and Synonyms

This compound is a small molecule inhibitor belonging to the indolinone class of compounds.

PropertyValue
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Molecular Formula C₂₃H₂₇FN₄O₄
Molecular Weight 442.48 g/mol
CAS Number 627908-92-3
Synonyms SU14813, SU 014813

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of adenosine (B11128) triphosphate (ATP) to the catalytic domain of multiple receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][2]

Primary Molecular Targets and In Vitro Potency

SU14813 demonstrates potent inhibitory activity against several key RTKs implicated in tumor growth and angiogenesis, primarily members of the split-kinase domain receptor family.

Biochemical Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of SU14813 against a panel of purified kinases.

Target KinaseIC₅₀ (nM)
VEGFR1 (Flt-1) 2
PDGFRβ 4
KIT 15
VEGFR2 (KDR) 50
FLT3 Data not specified
CSF1R (FMS) Data not specified
FGFR-1>1000
EGFR>1000
c-Met>1000
Src>1000
Abl>1000
Akt>1000
CDK1>1000
CDK2>1000
CDK4>1000
p38>1000
Data sourced from Patyna et al., Mol Cancer Ther, 2006.
Cellular Activity

SU14813 effectively inhibits the phosphorylation of its target receptors in cellular contexts, leading to the suppression of downstream signaling and cellular functions.

Cell-Based AssayCell LineIC₅₀ (nM)
VEGFR2 Phosphorylation NIH 3T3 (transfected)5.2
PDGFRβ Phosphorylation NIH 3T3 (transfected)9.9
KIT Phosphorylation MO7e11.2
FLT3-ITD Phosphorylation MV4;11Data not specified
CSF1R Phosphorylation NIH 3T3 (transfected)Data not specified
PDGF-dependent Proliferation NIH 3T3-PDGFRβ20
VEGF-dependent Proliferation HUVEC29
SCF-dependent Proliferation MO7e18
FLT3-ITD dependent Proliferation MV4;119
Data sourced from Patyna et al., Mol Cancer Ther, 2006.

Signaling Pathway Inhibition

This compound's therapeutic potential stems from its ability to concurrently block multiple signaling pathways essential for tumor progression.

VEGFR Signaling Pathway

By inhibiting VEGFR1 and VEGFR2, SU14813 disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF). This leads to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration SU14813 This compound SU14813->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by this compound.

PDGFR Signaling Pathway

Inhibition of platelet-derived growth factor receptor beta (PDGFRβ) by SU14813 impacts tumor growth by affecting pericyte function and tumor cell proliferation in cancers where this pathway is dysregulated.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PI3K PI3K PDGFRb->PI3K Ras Ras PDGFRb->Ras STAT STAT PDGFRb->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation SU14813 This compound SU14813->PDGFRb KIT_FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKIT c-KIT SCF->cKIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K PI3K cKIT->PI3K Ras Ras cKIT->Ras FLT3->PI3K FLT3->Ras STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation SU14813 This compound SU14813->cKIT SU14813->FLT3 TKI_In_Vitro_Workflow cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Cellular Activity cluster_3 Downstream Signaling Biochemical_Assay Biochemical Kinase Assay (Primary Target) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Kinase_Panel Broad Kinase Panel Screening IC50_Determination->Kinase_Panel Selectivity_Analysis Selectivity Analysis Kinase_Panel->Selectivity_Analysis Cellular_Phospho Cellular Receptor Phosphorylation Assay Selectivity_Analysis->Cellular_Phospho Proliferation_Assay Cell Proliferation/Viability Assay Cellular_Phospho->Proliferation_Assay Migration_Assay Cell Migration/Invasion Assay Proliferation_Assay->Migration_Assay Western_Blot Western Blot for Downstream Effectors (p-ERK, p-Akt) Migration_Assay->Western_Blot

References

(Z)-SU14813 kinase inhibition spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Kinase Inhibition Spectrum of (Z)-SU14813

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activity by selectively targeting key RTKs involved in oncogenesis and tumor vascularization.[1] This document provides a comprehensive technical overview of the kinase inhibition spectrum of this compound, detailing its inhibitory potency against various kinases, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Kinase Inhibition Spectrum

SU14813 exhibits a high degree of selectivity for multiple split-kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its inhibitory activity has been quantified through both biochemical (cell-free) and cellular assays.

Biochemical (Cell-Free) Assay Data

Biochemical assays measure the direct inhibitory effect of SU14813 on the kinase activity of purified or recombinant enzymes. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent inhibition of VEGFR, PDGFR, and KIT family kinases.[3][4]

Target KinaseIC₅₀ (nM)Reference(s)
VEGFR1 (Flt-1)2[3][4][5]
PDGFRβ4[3][4][5]
PDGFRα4
KIT15[3][4][5]
VEGFR2 (KDR)50[3][4][5]
Src2500
FGFR-13500
c-Met9000
EGFR>20000
Cellular Assay Data

Cellular assays assess the ability of SU14813 to inhibit RTK phosphorylation and downstream functional effects within a cellular context. These assays confirm the potent, target-specific activity of the compound in living cells.[2][5]

Cellular Target/ProcessCell Line/SystemIC₅₀ (nM)Reference(s)
KIT PhosphorylationMo7e cells6
VEGF-stimulated HUVEC SurvivalHUVECs6.8
PDGFR-β PhosphorylationPorcine Aortic Endothelial Cells9.9[2][5]
KIT PhosphorylationPorcine Aortic Endothelial Cells11.2[2][5]
PDGFR-β PhosphorylationTransfected NIH 3T3 cells20
VEGFR-2 PhosphorylationTransfected NIH 3T3 cells40
FLT3-ITD PhosphorylationMV4;11 cells50
U-118MG Cell GrowthU-118MG glioblastoma cells50 - 100[4][5]

Experimental Protocols

The characterization of SU14813's inhibitory profile involves several key experimental methodologies.

In Vitro Biochemical Kinase Assay (General Protocol)

This method quantifies the direct inhibition of kinase enzymatic activity.

Objective: To determine the IC₅₀ value of SU14813 against a specific purified kinase.

Materials:

  • Recombinant purified kinase (e.g., GST-fusion proteins of RTK cytoplasmic domains).[2]

  • Specific substrate (e.g., Myelin Basic Protein).[6]

  • This compound stock solution (in DMSO).

  • ATP solution (can be [γ-³²P]ATP for radiometric detection).[6]

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT).[6]

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ for luminescence, phosphospecific antibody for ELISA, or filter paper for radiometric assay).[7][8]

Procedure:

  • Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer.

  • Reaction Setup: To the wells of the assay plate, add the diluted inhibitor, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Signal Detection: Quantify the amount of phosphorylated substrate. The method depends on the assay format:

    • Radiometric: Measure the incorporation of ³²P into the substrate using a scintillation counter.[6]

    • Luminescence: Measure the amount of ADP produced using a reagent like ADP-Glo™ and a luminometer.[8]

  • Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[7]

Cellular Receptor Phosphorylation Assay

This assay measures the inhibition of receptor autophosphorylation in a cellular environment.

Objective: To determine the potency of SU14813 in blocking ligand-induced or constitutive RTK activation in cells.

Materials:

  • Cell lines expressing the target RTK (e.g., transfected NIH 3T3 cells, MV4;11, Mo7e).[2][5]

  • Cell culture medium and supplements.

  • Recombinant ligand/growth factor (e.g., VEGF, PDGF), if the receptor is not constitutively active.

  • This compound stock solution.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Antibodies: primary antibody against the phosphorylated form of the target RTK and a total RTK antibody.

  • Detection system (e.g., Western blot apparatus, ELISA reader).

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to a suitable confluency.

  • Serum Starvation: To reduce basal signaling, starve cells in low-serum medium for several hours (e.g., 18 hours).[2]

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Ligand Stimulation: Add the specific ligand to stimulate the receptor (e.g., 20 ng/mL VEGF) for a short period (e.g., 5-15 minutes). This step is omitted for cells with constitutively active mutants like FLT3-ITD.[2]

  • Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract cellular proteins.

  • Quantification: Determine the level of phosphorylated receptor relative to the total receptor using:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the signal and normalize phosphorylated protein levels to total protein levels. Calculate the IC₅₀ value from the dose-response curve.

Modulated Signaling Pathways & Visualizations

This compound exerts its anti-tumor effects by inhibiting the kinase activity of RTKs, thereby blocking their downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis. Its inhibition by SU14813 blocks the pro-angiogenic signals initiated by VEGF.[9][10]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras SU14813 SU14813 SU14813->VEGFR2 Inhibits (P) Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 1: this compound inhibits VEGFR2 autophosphorylation.
PDGFRβ Signaling Pathway

The PDGF/PDGFRβ axis is crucial for the growth and survival of various tumor types and for the recruitment of pericytes during angiogenesis.[11][12]

PDGFRB_Pathway PDGF PDGF Ligand PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Ras Ras PDGFRB->Ras STAT STAT PDGFRB->STAT SU14813 SU14813 SU14813->PDGFRB Inhibits (P) Akt Akt PI3K->Akt Raf Raf Ras->Raf CellResponse Cell Growth, Survival, Motility STAT->CellResponse Akt->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Fig. 2: Inhibition of the PDGFRβ signaling cascade by SU14813.
KIT Signaling Pathway

KIT is an RTK often implicated in gastrointestinal stromal tumors (GIST) and certain leukemias. SU14813 effectively blocks its signaling output.

KIT_Pathway SCF SCF Ligand KIT c-KIT SCF->KIT Binds PI3K PI3K KIT->PI3K Ras Ras KIT->Ras STAT3 STAT3 KIT->STAT3 SU14813 SU14813 SU14813->KIT Inhibits (P) Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK CellResponse Proliferation, Survival, Differentiation STAT3->CellResponse Akt->CellResponse MAPK->CellResponse

Fig. 3: SU14813-mediated blockade of KIT signaling.
FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to constitutive kinase activation and are common drivers in Acute Myeloid Leukemia (AML).[13][14]

FLT3_Pathway FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 SU14813 SU14813 SU14813->FLT3 Inhibits (P) Akt Akt PI3K->Akt ERK ERK Ras->ERK Leukemogenesis Leukemic Cell Proliferation & Survival STAT5->Leukemogenesis Akt->Leukemogenesis ERK->Leukemogenesis

Fig. 4: Inhibition of oncogenic FLT3-ITD signaling by SU14813.
Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining kinase inhibitor potency.

Assay_Workflow A Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B Assay Plate Setup (Add reagents to wells) A->B C Initiate Reaction (Add ATP) B->C D Incubation (e.g., 30-60 min at 30°C) C->D E Terminate Reaction D->E F Signal Detection (Luminescence, Radioactivity, etc.) E->F G Data Analysis (Dose-Response Curve -> IC50) F->G

Fig. 5: General workflow for an in vitro kinase inhibition assay.

References

(Z)-SU14813: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2] This technical guide provides an in-depth overview of the downstream signaling effects of this compound. By primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3), this compound modulates key cellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and STAT3 cascades.[1][2] This document details the molecular mechanisms of action, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and provides visual representations of the affected signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cellular processes such as proliferation, survival, migration, and angiogenesis.[1][2] Its ability to simultaneously inhibit several key RTKs makes it a compound of interest in cancer therapy, as many malignancies are driven by aberrations in these signaling pathways.[1][2] The primary targets of this compound are members of the split-kinase domain RTK family.[2]

Primary Molecular Targets and Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of RTKs. The following tables summarize the quantitative data on its biochemical and cellular inhibitory concentrations (IC50).

Table 1: Biochemical IC50 Values for this compound Against Primary Kinase Targets

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15
FLT3Not explicitly quantified in the provided search results

Data compiled from multiple sources.[1]

Table 2: Cellular IC50 Values for this compound Against Target Phosphorylation and Cell Viability

Cell Line/TargetAssay TypeIC50 (nM)
Porcine Aortic Endothelial Cells (VEGFR-2)Receptor Phosphorylation5.2
Porcine Aortic Endothelial Cells (PDGFR-β)Receptor Phosphorylation9.9
Porcine Aortic Endothelial Cells (KIT)Receptor Phosphorylation11.2
U-118MG (glioblastoma)Growth Inhibition50 - 100

Data compiled from multiple sources.[1]

Downstream Signaling Pathways Modulated by this compound

The inhibition of VEGFRs, PDGFRs, KIT, and FLT3 by this compound leads to the attenuation of their downstream signaling cascades. While direct quantitative data on the inhibition of downstream signaling components by this compound is not extensively available in the provided search results, the known signaling pathways downstream of these RTKs are well-established.

MAPK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. RTKs, upon activation, can initiate this pathway. By inhibiting these upstream RTKs, this compound is expected to decrease the phosphorylation and activation of MEK and ERK.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR KIT / FLT3 Ras Ras RTK->Ras Activation SU14813 This compound SU14813->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: Inhibition of the MAPK/ERK pathway by this compound.
PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. Activated RTKs recruit and activate PI3K, leading to the activation of Akt. Inhibition of the upstream RTKs by this compound is anticipated to result in decreased phosphorylation and activation of Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR / PDGFR KIT / FLT3 PI3K PI3K RTK->PI3K Activation SU14813 This compound SU14813->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cellular_Response Cell Survival, Growth, Proliferation Downstream->Cellular_Response

Figure 2: Inhibition of the PI3K/Akt pathway by this compound.
STAT3 Pathway

The STAT3 signaling pathway is involved in cell proliferation, survival, and differentiation. Certain RTKs, upon activation, can lead to the phosphorylation and activation of STAT3. By blocking these RTKs, this compound is expected to inhibit the STAT3 signaling cascade.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR KIT / FLT3 STAT3_inactive STAT3 RTK->STAT3_inactive Phosphorylation SU14813 This compound SU14813->RTK Inhibition STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Transcription Gene Transcription (Proliferation, Survival) STAT3_active->Transcription

Figure 3: Inhibition of the STAT3 pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (e.g., VEGFR2) - Substrate (e.g., poly(Glu,Tyr)) - ATP (with γ-32P-ATP) - this compound dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction and spot onto filter paper Initiate_Reaction->Stop_Reaction Wash Wash to remove unincorporated 32P-ATP Stop_Reaction->Wash Quantify Quantify incorporated 32P (Scintillation counting) Wash->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze End End Analyze->End

Figure 4: Workflow for a biochemical kinase assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare a reaction buffer containing a purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide or protein), and necessary co-factors.

  • Incubation: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP, typically including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.

  • Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C), stop the reaction, often by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

  • Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target RTKs within a cellular context.

Protocol:

  • Cell Culture: Culture cells expressing the target receptor (e.g., endothelial cells for VEGFR2) in appropriate growth medium.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a period (e.g., 18-24 hours) before the experiment.

  • Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound for a specified duration.

  • Ligand Stimulation: Stimulate the cells with the cognate ligand (e.g., VEGF for VEGFR2-expressing cells) for a short period to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Quantification of Phosphorylation:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target receptor and for the total receptor protein.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the levels of phosphorylated receptor relative to the total receptor and plot against the concentration of this compound to determine the cellular IC50 for phosphorylation inhibition.

Cell Proliferation/Survival Assay

This assay assesses the effect of this compound on the proliferation and survival of cells that are dependent on the signaling pathways it inhibits.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Add_Inhibitor Add varying concentrations of this compound Seed_Cells->Add_Inhibitor Incubate Incubate for a defined period (e.g., 72 hours) Add_Inhibitor->Incubate Add_Reagent Add a viability/proliferation reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure the signal (absorbance or luminescence) Add_Reagent->Measure_Signal Analyze Analyze data and determine IC50 Measure_Signal->Analyze End End Analyze->End

References

(Z)-SU14813: A Technical Whitepaper on its Antiangiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant antiangiogenic and antitumor properties.[1] Structurally similar to sunitinib, SU14813 targets a range of RTKs implicated in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[2][3][4] This targeted inhibition of multiple signaling pathways disrupts tumor vasculature, inhibits tumor cell proliferation, and induces apoptosis, making SU14813 a compound of interest in oncology research and development.[1][3] This document provides a comprehensive technical overview of the antiangiogenic properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of Key Pro-Angiogenic Signaling Pathways

This compound exerts its antiangiogenic effects by competitively binding to the ATP-binding sites of several key receptor tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades crucial for angiogenesis and tumor growth.[5] The primary targets of SU14813 are members of the split kinase domain RTK family.[2]

The simultaneous inhibition of VEGFR and PDGFR signaling is a key aspect of the antiangiogenic activity of SU14813.[2][3] VEGFRs, particularly VEGFR-2, are critical for endothelial cell proliferation, migration, and survival in response to VEGF.[2][6] PDGFRs are essential for the recruitment and stability of pericytes, which support the structure of newly formed blood vessels.[7] By targeting both of these receptors, SU14813 disrupts the formation and maturation of the tumor vasculature.[3]

Beyond its antiangiogenic effects, SU14813 also directly impacts tumor cells by inhibiting KIT and FLT3, which are often dysregulated in various malignancies.[2][3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds P1 Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->P1 Activates P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) PDGFR->P2 Activates SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) P1->Angiogenesis Promotes PericyteRecruitment Pericyte Recruitment & Vessel Maturation P2->PericyteRecruitment Promotes

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data on Antiangiogenic and Antitumor Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biochemical and Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line/System
VEGFR-12[8][9][10]-Cell-free assay
VEGFR-250[8][9][10]5.2[8]Porcine Aorta Endothelial Cells
PDGFR-β4[8][9][10]9.9[8]Porcine Aorta Endothelial Cells
KIT15[8][9][10]11.2[8]Porcine Aorta Endothelial Cells
FLT32-50 (range)[2][11]-Biochemical Assays
CSF1R/FMS2-50 (range)[2][11]-Biochemical Assays

Data compiled from multiple sources.[2][8][9][10][11]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

The in vivo efficacy of this compound has been demonstrated in various tumor xenograft models, showing dose-dependent antitumor effects.[2]

Tumor ModelCell LineTreatment RegimenOutcome
Renal Cell Carcinoma786-O10-80 mg/kg, twice dailyTumor Regression[2]
Acute Myeloid LeukemiaMV4;1110-80 mg/kg, twice dailyTumor Regression[2]
Colon CarcinomaColo20510-80 mg/kg, twice dailyGrowth Arrest[2]
GliomaC610-80 mg/kg, twice dailyGrowth Delay[2]
Lung CarcinomaMV52210-80 mg/kg, twice dailyGrowth Delay[2]

Xenograft studies were conducted in athymic or nonobese diabetic/severe combined immunodeficient mice.[2]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's antiangiogenic properties.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of target RTKs.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinase domains of VEGFR-1, VEGFR-2, PDGFR-β, KIT, and other kinases are used. A generic peptide substrate is utilized for phosphorylation.

  • Assay Reaction: The kinase reaction is performed in a 96-well plate. The reaction mixture contains the kinase, substrate, ATP, and varying concentrations of this compound.

  • Detection: The amount of phosphorylated substrate is quantified using a method such as ELISA with a phosphospecific antibody or by measuring the incorporation of radio-labeled ATP.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit ligand-stimulated RTK phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β) are cultured to sub-confluence.[8]

  • Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Ligand Stimulation: The corresponding ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation.

  • Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target receptor.

  • Quantification: Densitometry is used to quantify the levels of phosphorylated and total receptor, and the IC50 for inhibition of phosphorylation is calculated.

Endothelial Cell Survival Assay

Objective: To evaluate the effect of this compound on the survival of endothelial cells stimulated by growth factors.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[12]

  • Starvation and Treatment: Cells are starved in low serum media and then treated with a range of concentrations of this compound.[2]

  • Growth Factor Stimulation: Cells are stimulated with a pro-angiogenic growth factor such as VEGF.[2] A non-target growth factor like bFGF can be used as a control for specificity.[2]

  • Incubation: Cells are incubated for a defined period (e.g., 3 days).[2]

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6]

  • Data Analysis: The IC50 value for the inhibition of cell survival is calculated from the dose-response curve.

cluster_workflow Endothelial Cell Survival Assay Workflow A 1. Seed HUVECs in 96-well plates B 2. Starve cells in low serum media A->B C 3. Treat with varying concentrations of this compound B->C D 4. Stimulate with VEGF C->D E 5. Incubate for 3 days D->E F 6. Assess cell viability (MTT Assay) E->F G 7. Calculate IC50 F->G

References

An In-depth Technical Guide to (Z)-SU14813: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor angiogenesis, growth, and metastasis. Developed from the same chemical library as sunitinib, SU14813 demonstrates significant anti-angiogenic and antitumor activity by targeting key signaling pathways involved in cancer progression.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and biological activity, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[3][4] The molecule belongs to the indolinone class of compounds and is often used in its maleate (B1232345) salt form in preclinical studies.[3]

PropertyValueSource
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[4]
Molecular Formula C23H27FN4O4[3][4]
Molecular Weight 442.48 g/mol [4]
CAS Number 627908-92-3[4][5]
SMILES String CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O[4][5][6]
Solubility In DMSO: 44 mg/mL (99.44 mM)[5][6]

Mechanism of Action: Inhibition of Key Signaling Pathways

SU14813 exerts its therapeutic effects by selectively inhibiting multiple split kinase domain RTKs.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By binding to the ATP-binding site of these kinases, SU14813 prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1][2]

RTK_Signaling_Pathway_Inhibition_by_SU14813 cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream ATP PDGFR PDGFR PDGFR->Downstream ATP KIT KIT KIT->Downstream ATP FLT3 FLT3 FLT3->Downstream ATP VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->KIT FL FLT3 Ligand FL->FLT3 Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response SU14813 This compound SU14813->VEGFR Inhibition SU14813->PDGFR Inhibition SU14813->KIT Inhibition SU14813->FLT3 Inhibition

Caption: Inhibition of multiple RTK pathways by this compound.

Biological Activity

The inhibitory activity of SU14813 has been quantified through various biochemical and cellular assays, demonstrating its potency and selectivity.

In Vitro Biochemical Kinase Inhibition

SU14813 potently inhibits its target RTKs with IC50 values in the low nanomolar range.[3][5] It shows a high degree of selectivity for these kinases compared to other kinase families.[3][7]

Kinase TargetIC50 (nM)
VEGFR1 (Flt-1)2
VEGFR2 (KDR)50
PDGFRβ4
KIT15
FLT32-50
CSF1R/FMS2-50
FGFR-13500
EGFR>20000
Src2500
c-Met9000
Data compiled from multiple sources.[3][5][6][7]
Cellular Activity

In cellular assays, SU14813 effectively inhibits both ligand-dependent and autonomous RTK phosphorylation, leading to the suppression of tumor cell proliferation and endothelial cell survival.[3][5]

AssayCell LineTargetIC50 (nM)
Receptor Phosphorylation Porcine Aortic Endothelial CellsVEGFR-25.2
Porcine Aortic Endothelial CellsPDGFR-β9.9
Porcine Aortic Endothelial CellsKIT11.2
Transfected NIH 3T3 CellsVEGFR-240
Transfected NIH 3T3 CellsPDGFR-β20
Mo7e CellsKIT6
MV4;11 CellsFLT3-ITD50
Cell Proliferation/Survival HUVEC (VEGF-stimulated)VEGFR6.8
NIH 3T3 (PDGF-stimulated)PDGFR-β20
OC1-AML5 (FLT3 ligand-stimulated)FLT350
MV4;11 (autonomous)FLT3-ITD20
U-118MG (glioblastoma)-50-100
Data compiled from multiple sources.[3][5][7]

In vivo studies have shown that a target plasma concentration of 100 to 200 ng/mL is required for effective inhibition of RTK phosphorylation in xenograft tumors.[1][2] Monotherapy with SU14813 leads to significant antitumor activity, including tumor regression and growth arrest, in various xenograft models.[1][2] Furthermore, combination therapy with agents like docetaxel (B913) has demonstrated enhanced tumor growth inhibition.[1][3]

Experimental Protocols

Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Enzyme and Substrate Preparation: Glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A generic tyrosine-containing peptide serves as the substrate.

  • Reaction Mixture: The kinase reaction is performed in a 96-well plate containing the kinase, substrate, ATP (often radiolabeled with ³³P), and varying concentrations of SU14813 in a suitable buffer.

  • Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 20 minutes) to allow for phosphorylation.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (without inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Biochemical_Kinase_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add this compound (Varying Concentrations) A->B C Initiate Reaction (Add Radiolabeled ATP) B->C D Incubate (e.g., 20 min at RT) C->D E Stop Reaction & Separate (Substrate from ATP) D->E F Quantify Phosphorylation (Scintillation Counting) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: Workflow for a typical biochemical kinase assay.
Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Methodology:

  • Cell Culture: Cells overexpressing the target receptor (e.g., NIH 3T3 or porcine aortic endothelial cells) are seeded in 96-well plates and grown to subconfluency.[3]

  • Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.[3]

  • Compound Treatment: Cells are pre-incubated with various concentrations of SU14813 (typically in 0.1% DMSO) for a set period (e.g., 2 hours).[3]

  • Ligand Stimulation: The specific ligand (e.g., VEGF or PDGF) is added to stimulate receptor phosphorylation and the cells are incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: The stimulation is stopped by washing the cells with cold PBS and then adding a lysis buffer to extract cellular proteins.

  • ELISA Detection: The level of phosphorylated receptor in the cell lysate is quantified using a sandwich ELISA. A capture antibody specific for the total receptor is coated on the plate, and a detection antibody specific for the phosphorylated form of the receptor (often conjugated to horseradish peroxidase) is used for detection.

  • Data Analysis: The signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.[3]

Cellular_Phosphorylation_Assay_Workflow A Seed Cells in 96-well Plates B Serum Starve Overnight A->B C Pre-incubate with this compound B->C D Stimulate with Ligand (e.g., VEGF, PDGF) C->D E Lyse Cells to Extract Proteins D->E F Quantify Phospho-Receptor (Sandwich ELISA) E->F G Data Analysis and IC50 Determination F->G

Caption: Workflow for a cellular receptor phosphorylation assay.
Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay assesses the effect of SU14813 on the survival and proliferation of endothelial cells, a key process in angiogenesis.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their growth medium.

  • Starvation: The next day, the medium is replaced with a low-serum medium (e.g., 1% FBS), and the cells are starved for 18 hours.[3]

  • Compound and Growth Factor Treatment: Cells are incubated with various concentrations of SU14813. After a short pre-incubation (e.g., 45 minutes), a growth factor such as VEGF or bFGF is added to stimulate cell survival and proliferation.[3]

  • Incubation: The plates are incubated for an extended period (e.g., 3 days) to allow for cell growth.[3]

  • MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell survival inhibition, and the IC50 is determined.[3]

Endothelial_Cell_Survival_Assay_Workflow A Seed HUVECs in 96-well Plates B Starve Cells in Low-Serum Medium A->B C Add this compound B->C D Add Growth Factor (e.g., VEGF) C->D E Incubate for 3 Days D->E F Assess Viability with MTT Assay E->F G Measure Absorbance & Calculate IC50 F->G

Caption: Workflow for an endothelial cell survival (MTT) assay.

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of tumor angiogenesis and proliferation. Its ability to simultaneously block multiple signaling pathways, such as those mediated by VEGFR, PDGFR, and KIT, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers and scientists in the field of drug discovery and oncology.

References

(Z)-SU14813 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This guide details its core properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Properties of this compound

This compound, a small molecule inhibitor, demonstrates significant potential in oncology research due to its broad-spectrum activity against several key RTKs implicated in tumor growth, angiogenesis, and metastasis.

PropertyValue
CAS Number 452105-23-6
Molecular Weight 442.48 g/mol
Molecular Formula C₂₃H₂₇FN₄O₄
Primary Targets VEGFR1, VEGFR2, PDGFRβ, c-Kit, FLT3

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the ATP-binding pocket of the catalytic domain of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts crucial cellular processes such as proliferation, migration, survival, and angiogenesis. The primary signaling pathways affected by this compound are those driven by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

The diagram below illustrates the inhibitory action of this compound on these key signaling pathways.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK Migration Migration PDGFR->Migration cKit->PI3K_Akt cKit->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKit SU14813->FLT3 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits multiple RTKs, blocking downstream signaling.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against its target kinases, as demonstrated by the following half-maximal inhibitory concentration (IC₅₀) values obtained from various assays.

TargetIC₅₀ (nM)Assay Type
VEGFR12Biochemical
VEGFR250Biochemical
PDGFRβ4Biochemical
c-Kit15Biochemical
FLT3--
VEGFR2 (cellular)5.2Cellular Phosphorylation
PDGFRβ (cellular)9.9Cellular Phosphorylation
c-Kit (cellular)11.2Cellular Phosphorylation

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified RTKs.

Methodology:

  • Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (³³P-ATP), or fluorescence-based assays.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of target RTKs in a cellular context.

Methodology:

  • Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2) are cultured to sub-confluency.

  • Cells are serum-starved to reduce basal receptor activation.

  • The cells are pre-incubated with varying concentrations of this compound.

  • The specific ligand (e.g., VEGF for VEGFR2) is added to stimulate receptor autophosphorylation.

  • Cell lysates are prepared, and the level of phosphorylated receptor is determined by Western blotting using phospho-specific antibodies or by ELISA.

  • IC₅₀ values are determined by analyzing the concentration-dependent inhibition of receptor phosphorylation.[1][3]

The following diagram outlines a typical workflow for a cellular phosphorylation assay.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation A->B C 3. Pre-incubation with this compound B->C D 4. Ligand Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. Western Blot / ELISA F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Workflow for a cellular receptor phosphorylation assay.

Cell Proliferation and Survival Assays

Objective: To evaluate the effect of this compound on the proliferation and survival of cells dependent on the targeted signaling pathways.

Methodology:

  • Endothelial cells (e.g., HUVECs) or tumor cells expressing the target receptors are seeded in multi-well plates.[4]

  • Cells are treated with a range of concentrations of this compound in the presence or absence of a specific growth factor.

  • After an incubation period (typically 48-72 hours), cell viability or proliferation is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • The results are used to determine the GI₅₀ (concentration for 50% growth inhibition).[1]

In Vivo Xenograft Tumor Models

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • This compound is administered orally at various doses and schedules.[1]

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target phosphorylation) and histological examination.

  • The anti-tumor activity is evaluated by comparing tumor growth in the treated groups to the control group.[2]

References

An In-depth Technical Guide to the Structural and Functional Differences Between (Z)-SU14813 and Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of (Z)-SU14813 and sunitinib (B231), two potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. Both molecules were developed from the same chemical library and share a common pharmacophore, yet their distinct structural features lead to nuanced differences in their biological activity and potential therapeutic applications. This document outlines their structural disparities, comparative inhibitory activities, the experimental methodologies used for their characterization, and the key signaling pathways they modulate.

Core Structural Differences: A Tale of Two Side Chains

This compound and sunitinib (formerly known as SU11248) are both members of the indolin-2-one class of compounds. Their shared core structure consists of a 5-fluoro-indolin-2-one moiety linked to a substituted pyrrole-3-carboxamide. The critical distinction between these two molecules lies in the nature of the side chain attached to the carboxamide group.

  • Sunitinib: Features an N-[2-(diethylamino)ethyl] side chain. Its IUPAC name is N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[1]. The diethylamino group is basic and is typically protonated at physiological pH.

  • This compound: Possesses a more complex and polar N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl] side chain[2]. This side chain introduces a hydroxyl group and a morpholino ring, increasing its hydrophilic character and potential for hydrogen bonding interactions.

Both molecules are presented as the thermodynamically stable Z-isomer, which is the clinically active form[3][4]. Photoisomerization to the inactive E-isomer can occur upon exposure to light[3][4].

FeatureThis compoundSunitinib (SU11248)
Chemical Formula C₂₃H₂₇FN₄O₄[5]C₂₂H₂₇FN₄O₂[6]
Molecular Weight 442.48 g/mol [7]398.47 g/mol [8]
Side Chain N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl][2]N-[2-(diethylamino)ethyl][1]
Key Functional Groups in Side Chain Hydroxyl, MorpholineDiethylamine

Comparative Biological Activity: A Quantitative Overview

Both this compound and sunitinib are potent inhibitors of multiple RTKs involved in tumor angiogenesis and proliferation, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3[5][9]. The following tables summarize their comparative inhibitory activities based on data from biochemical and cellular assays.

Biochemical Kinase Inhibition

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound and sunitinib against a panel of purified recombinant kinases.

Kinase TargetThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR-1 (Flt-1)2[10]-
VEGFR-2 (KDR/Flk-1)50[10]80[11]
PDGFRβ4[10]2[11]
KIT15[10]-
FLT3< 50-
CSF-1R/FMS< 50-
Cellular Receptor Phosphorylation Inhibition

The inhibitory activity of these compounds on ligand-stimulated receptor autophosphorylation was assessed in porcine aortic endothelial cells (PAECs) transfected with the respective human RTKs.

Cellular TargetThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR-25.2[5]-
PDGFRβ9.9[5]-
KIT11.2[5]-

(Directly comparative cellular IC50 data for sunitinib in the same PAEC model was not available in the reviewed literature.)

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize and compare this compound and sunitinib.

In Vitro Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂ or MnCl₂), a reducing agent (e.g., 1 mM DTT), and a carrier protein (e.g., 0.1 mg/mL BSA).
  • Enzyme: Purified recombinant human kinase (e.g., GST-tagged VEGFR-2 cytoplasmic domain) is diluted to a working concentration in kinase buffer.
  • Substrate: A generic tyrosine kinase substrate, such as poly(Glu,Tyr) 4:1, is used.
  • ATP: Adenosine-5'-triphosphate is prepared in kinase buffer, often including a radiolabel ([γ-³²P]ATP or [γ-³³P]ATP) for detection.
  • Test Compounds: this compound and sunitinib are serially diluted in DMSO and then further diluted in kinase buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96- or 384-well plate format.
  • Add diluted test compound or vehicle (DMSO) to the appropriate wells.
  • Add the diluted kinase to all wells except for the negative control.
  • Add the substrate to all wells.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

3. Reaction Termination and Detection:

  • The reaction is stopped by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
  • For radiometric assays, the phosphorylated substrate is captured on the membrane, and unincorporated radiolabeled ATP is washed away. The radioactivity on the membrane is then quantified using a scintillation counter.
  • The IC₅₀ value is determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit ligand-induced autophosphorylation of a specific RTK in a cellular context.

1. Cell Culture and Treatment:

  • Porcine aortic endothelial cells (PAECs) are stably transfected to express the full-length human receptor of interest (e.g., VEGFR-2, PDGFRβ, or KIT).
  • Cells are seeded in 96-well plates and grown to near confluence.
  • Prior to the experiment, cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.
  • Cells are pre-incubated with various concentrations of the test compound or vehicle for a set time (e.g., 2 hours).
  • The respective ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-10 minutes).

2. Cell Lysis and ELISA Procedure:

  • The stimulation medium is removed, and the cells are lysed with a buffer containing detergents and phosphatase inhibitors.
  • The cell lysates are transferred to a 96-well ELISA plate pre-coated with a capture antibody specific for the target RTK. The plate is incubated to allow the receptor to bind to the antibody.
  • The plate is washed to remove unbound cellular components.
  • A detection antibody that specifically recognizes the phosphorylated form of the tyrosine residues on the receptor (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase, HRP) is added to the wells.
  • After another incubation and wash step, a chromogenic HRP substrate (e.g., TMB) is added. The color development is proportional to the amount of phosphorylated receptor.
  • The reaction is stopped with an acid solution, and the absorbance is read on a plate reader.

3. Data Analysis:

  • The absorbance readings are background-subtracted.
  • The percent inhibition of ligand-stimulated phosphorylation is calculated for each concentration of the test compound.
  • The IC₅₀ value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and sunitinib.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC PDGFRb PDGFRβ PDGFRb->PI3K RAS RAS PDGFRb->RAS PDGFRb->SRC Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb SU14813 This compound SU14813->VEGFR2 SU14813->PDGFRb VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb ERK ERK PLCg->ERK AKT AKT PI3K->AKT RAF RAF RAS->RAF SRC->PI3K mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified VEGFR and PDGFR signaling pathways inhibited by sunitinib and this compound.

Experimental Workflows

Biochemical_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of This compound and Sunitinib D Dispense inhibitors and kinase into 96-well plate A->D B Dilute recombinant kinase and substrate in assay buffer B->D C Prepare ATP solution (with [γ-³²P]ATP) E Initiate reaction by adding ATP solution C->E D->E F Incubate at 30°C for 60 minutes E->F G Stop reaction and spot onto phosphocellulose membrane F->G H Wash membrane to remove unincorporated ATP G->H I Quantify radioactivity using a scintillation counter H->I J Calculate % inhibition and determine IC₅₀ I->J

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Cellular_Phosphorylation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA cluster_analysis Analysis A Seed transfected PAECs in 96-well plates B Serum-starve cells for 16-24 hours A->B C Pre-incubate with inhibitors for 2 hours B->C D Stimulate with ligand (e.g., VEGF) for 10 min C->D E Lyse cells and transfer lysate to antibody-coated plate D->E F Wash and add HRP-conjugated anti-phosphotyrosine antibody E->F G Wash and add TMB substrate F->G H Stop reaction and read absorbance at 450 nm G->H I Calculate % inhibition of phosphorylation H->I J Determine IC₅₀ from dose-response curve I->J

Caption: Workflow for a cellular receptor phosphorylation ELISA.

References

Preclinical Profile of (Z)-SU14813 (Sunitinib Malate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for (Z)-SU14813, also known as Sunitinib Malate. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, efficacy, pharmacokinetics, and toxicology based on preclinical studies.

Core Compound Information

This compound is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its chemical name is N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidine)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide malate. The compound targets multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting several receptor tyrosine kinases. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Additionally, it shows potent inhibitory activity against other RTKs such as stem cell factor receptor (KIT), FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the rearranged during transfection (RET) proto-oncogene.[1]

The simultaneous inhibition of these pathways disrupts key processes in cancer progression. Inhibition of VEGFR and PDGFR signaling pathways blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of other RTKs like KIT and FLT3 directly impacts tumor cell proliferation and survival in specific cancer types.[1]

Sunitinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_drug cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PLCg PLCγ Pathway VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK PDGFR->PLCg PDGFR->Angiogenesis KIT->PI3K_AKT KIT->RAS_RAF_MEK_ERK FLT3->PI3K_AKT FLT3->RAS_RAF_MEK_ERK Sunitinib This compound (Sunitinib) Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->FLT3 Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration PLCg->Migration

Figure 1: this compound Mechanism of Action on Key Signaling Pathways.

Quantitative Data Summary

In Vitro Kinase Inhibition

This compound demonstrates potent inhibition of key receptor tyrosine kinases in biochemical assays.

Target KinaseIC50 (nM)
VEGFR-1 (Flt-1)2
VEGFR-2 (KDR/Flk-1)9
PDGFRα4
PDGFRβ<1
KIT4
FLT31
CSF-1R1
RET3

Table 1: Biochemical IC50 values of this compound against various receptor tyrosine kinases.

In Vitro Cellular Activity

The inhibitory effects of this compound on kinase activity translate to potent anti-proliferative and anti-survival effects in various cell-based assays.

Cell LineAssay TypeIC50 (nM)
HUVEC (VEGF-stimulated)Proliferation10
NIH-3T3 (PDGF-stimulated)Proliferation8
NCI-H526 (SCF-stimulated)Proliferation11
Ba/F3-FLT3-ITDProliferation1
A375 (melanoma)Proliferation29
Caki-1 (renal)Proliferation22
SF763T (glioma)Proliferation30
Colo205 (colon)Proliferation19
MDA-MB-435 (breast)Proliferation25

Table 2: In vitro cellular IC50 values of this compound in various cell lines.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models in mice.

Tumor ModelDosing RegimenTumor Growth Inhibition (%)
Colo205 (colon)80 mg/kg/day, p.o.88
Caki-1 (renal)80 mg/kg/day, p.o.75
SF763T (glioma)80 mg/kg/day, p.o.65
A375 (melanoma)80 mg/kg/day, p.o.92
NCI-H526 (SCLC)80 mg/kg/day, p.o.70

Table 3: In vivo anti-tumor efficacy of this compound in various xenograft models.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice provide insights into the absorption, distribution, metabolism, and excretion of this compound.

ParameterValue
Tmax (h)2-6
Cmax (ng/mL) at 80 mg/kg~1500
AUC (ng·h/mL) at 80 mg/kg~8000
Terminal Half-life (h)~4
Bioavailability (%)~30

Table 4: Pharmacokinetic parameters of this compound in mice following a single oral dose.

Preclinical Toxicology: No-Observed-Adverse-Effect-Level (NOAEL)

Repeat-dose toxicology studies have been conducted in rats and monkeys to determine the safety profile of this compound.

SpeciesDosing DurationNOAEL (mg/kg/day)Key Target Organ Toxicities
Rat28 days5Bone marrow, lymphoid tissues, gastrointestinal tract, adrenal gland
Monkey28 days2Bone marrow, gastrointestinal tract, adrenal gland, skin

Table 5: No-Observed-Adverse-Effect-Level (NOAEL) and target organ toxicities of this compound in preclinical species.[1]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Methodology:

  • Recombinant kinase domains are incubated with a specific substrate peptide and ATP in a kinase reaction buffer.

  • This compound is added in a range of concentrations to determine its inhibitory effect.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radioisotope labeling (³³P-ATP).

  • The percentage of kinase inhibition is calculated for each concentration of the compound.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound on various cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of this compound or vehicle control.

  • For growth factor-dependent cell lines, the appropriate ligand (e.g., VEGF, PDGF) is added to stimulate proliferation.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

  • IC50 values are determined from the dose-response curves.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish and Reach a Predefined Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Dosing Administer this compound (p.o.) or Vehicle Daily Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Euthanasia Euthanize Mice at Study Endpoint Monitoring->Euthanasia Predefined endpoint (e.g., tumor size, time) Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Data_Analysis Calculate Tumor Growth Inhibition Tumor_Excision->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Xenograft Tumor Model.

Methodology:

  • Human tumor cells are cultured in vitro and then implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • This compound is administered orally once daily at specified doses. The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and body weight is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Western Blot Analysis of RTK Phosphorylation

Objective: To confirm the inhibition of target receptor tyrosine kinase phosphorylation in cells or tumor tissues.

Methodology:

  • Cells are treated with this compound for a specified time, followed by stimulation with the appropriate ligand to induce receptor phosphorylation. For in vivo samples, tumors are harvested from treated and control animals.

  • Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target RTK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.

  • The membrane is then stripped and re-probed with an antibody for the total form of the RTK to confirm equal protein loading.

Pharmacokinetic Analysis by LC-MS/MS

Objective: To determine the plasma concentration of this compound over time after administration.

Methodology:

  • Mice are administered a single oral dose of this compound.

  • Blood samples are collected at various time points post-dosing via cardiac puncture or tail vein bleeding.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • This compound and an internal standard are extracted from the plasma using protein precipitation or liquid-liquid extraction.

  • The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The concentration of this compound in each sample is quantified by comparing its peak area to that of the internal standard and a standard curve.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profile.

Conclusion

The preclinical data for this compound (Sunitinib Malate) demonstrate its potent and multi-targeted inhibition of key receptor tyrosine kinases involved in tumor progression and angiogenesis. The compound exhibits significant in vitro and in vivo anti-tumor activity across a range of cancer models. The pharmacokinetic profile in mice supports oral administration, and the preclinical toxicology studies have identified key target organs and established no-observed-adverse-effect levels. These comprehensive preclinical findings have provided a strong rationale for the clinical development of this compound as a therapeutic agent for various solid tumors.

References

(Z)-SU14813 in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Z)-SU14813 in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor activities demonstrated in a variety of preclinical cancer models.[1][2][3] This small molecule exerts its effects by competitively inhibiting the ATP-binding sites of several key RTKs implicated in tumor growth, angiogenesis, and metastasis.[4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its inhibitory activity, efficacy in various cancer models, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action and Signaling Pathways

This compound is a broad-spectrum RTK inhibitor that primarily targets members of the split-kinase domain receptor family.[1][2] Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] These RTKs are crucial mediators of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][5] Aberrant activation of these pathways, either through mutation or overexpression, is a common driver of tumorigenesis.[1][5] By simultaneously blocking these critical pathways, SU14813 demonstrates potent antitumor effects.[1][2][3]

SU14813_Mechanism_of_Action cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation KIT KIT Survival Cell Survival KIT->Survival Metastasis Metastasis KIT->Metastasis FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Figure 1: Mechanism of Action of this compound.

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseAssay TypeIC50 (nM)Cell Line/SystemReference
VEGFR-1Biochemical2N/A[6][7]
VEGFR-2Biochemical50N/A[6][7]
PDGFRβBiochemical4N/A[6][7]
KITBiochemical15N/A[6][7]
FLT3BiochemicalNot SpecifiedN/A[1]
CSF1R/FMSBiochemicalNot SpecifiedN/A[1]
VEGFR-2Cellular Phosphorylation5.2Porcine Aorta Endothelial Cells[6][8]
PDGFRβCellular Phosphorylation9.9Porcine Aorta Endothelial Cells[6][8]
KITCellular Phosphorylation11.2Porcine Aorta Endothelial Cells[6][8]
U-118MG GrowthCellular Growth50-100U-118MG (Glioblastoma)[6]
Table 2: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models
Cancer ModelCell LineDosing Regimen (mg/kg, p.o.)Tumor Growth Inhibition (%)OutcomeReference
Renal Carcinoma786-O40 (BID)Not SpecifiedRegression[1]
Acute Myeloid LeukemiaMV4;1120 (BID)Not SpecifiedRegression[1]
Colon CarcinomaColo20540 (BID)Not SpecifiedGrowth Arrest[1]
Rat GliomaC640 (BID)Not SpecifiedGrowth Delay[1]
Lung CarcinomaMV52240 (BID)Not SpecifiedGrowth Delay[1]
Lewis Lung CarcinomaLLC10 (BID)25Growth Inhibition[1]
Lewis Lung CarcinomaLLC40 (BID)48Growth Inhibition[1]
Lewis Lung CarcinomaLLC80 (BID)55Growth Inhibition[1]
Lewis Lung CarcinomaLLC120 (BID)63Growth Inhibition[1]

Experimental Protocols

In Vitro Assays

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinases.

  • Objective: To determine the IC50 value of SU14813 against target kinases.

  • Materials:

    • Recombinant kinase domains (e.g., VEGFR, PDGFR, KIT).

    • Specific peptide substrate (e.g., Poly-Glu,Tyr 4:1).

    • ATP.

    • This compound stock solution in DMSO.

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[9]

    • ADP-Glo™ Kinase Assay Kit or similar.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of SU14813 in kinase buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[10]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[10][11]

    • The luminescent signal is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each SU14813 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Biochemical_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of SU14813 - Kinase, Substrate, ATP start->prep_reagents plate_setup Plate Setup (384-well): - Add SU14813/DMSO - Add Kinase Enzyme prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate/ATP Mixture plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™) incubation->stop_reaction data_analysis Data Analysis: Calculate % Inhibition & IC50 stop_reaction->data_analysis end End data_analysis->end

Figure 2: Workflow for a Biochemical Kinase Assay.

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target RTKs within a cellular context.

  • Objective: To determine the cellular IC50 for the inhibition of receptor phosphorylation.

  • Materials:

    • Cells expressing the target receptor (e.g., transfected NIH 3T3 cells, HUVECs).

    • Growth medium and serum-free medium.

    • Ligand for receptor stimulation (e.g., VEGF, PDGF).

    • This compound stock solution in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-phospho-RTK and anti-total-RTK.

    • ELISA plates or Western blot equipment.

  • Procedure:

    • Seed cells in 96-well plates and grow to sub-confluency.

    • Serum-starve the cells overnight to reduce basal receptor phosphorylation.

    • Pre-incubate cells with various concentrations of SU14813.

    • Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.

    • Lyse the cells and quantify the levels of phosphorylated and total receptor using ELISA or Western blotting.[12][13]

  • Data Analysis: Normalize the phosphorylated receptor signal to the total receptor signal. Calculate the percent inhibition of phosphorylation at each SU14813 concentration compared to the stimulated control and determine the IC50 value.

This assay assesses the effect of SU14813 on the viability and proliferation of endothelial or tumor cells.

  • Objective: To measure the inhibitory effect of SU14813 on cell growth.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or tumor cell lines.

    • Appropriate cell culture medium.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

    • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[14]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[1]

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of SU14813 for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[16]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[14]

    • Measure the absorbance at a wavelength of 570 nm.[15]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

This model is used to evaluate the antitumor efficacy of SU14813 in a living organism.

  • Objective: To assess the ability of SU14813 to inhibit tumor growth in vivo.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID).[7][17]

    • Tumor cell lines (e.g., 786-O, Colo205, MV4;11).[1]

    • Matrigel (optional, to aid tumor formation).[1]

    • This compound formulation for oral gavage.

    • Calipers for tumor measurement.

  • Procedure:

    • Harvest tumor cells during their exponential growth phase.[9]

    • Prepare a cell suspension in sterile PBS or medium, optionally mixed with Matrigel.[1][7]

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^7 cells) into the flank of the mice.[1]

    • Allow tumors to grow to a palpable size (e.g., 100-300 mm³).[1]

    • Randomize mice into treatment and control groups.

    • Administer SU14813 orally (p.o.) at specified doses and schedules (e.g., 40 mg/kg, twice daily [BID]).[1] The control group receives the vehicle.

    • Measure tumor dimensions with calipers regularly (e.g., twice a week).[7]

    • Monitor animal body weight and overall health.

  • Data Analysis:

    • Calculate tumor volume using the formula: Volume = (width)² x length/2.[9]

    • Calculate the percentage of tumor growth inhibition (TGI) compared to the control group.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.[18]

In_Vivo_Xenograft_Workflow start Start cell_prep Tumor Cell Preparation (Harvest & Resuspend) start->cell_prep implantation Subcutaneous Implantation in Immunocompromised Mice cell_prep->implantation tumor_growth Allow Tumors to Establish (e.g., 100-300 mm³) implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer SU14813 (p.o.) or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Animal Health (Calipers, Body Weight) treatment->monitoring endpoint Endpoint Analysis: - Calculate Tumor Growth Inhibition - Statistical Analysis monitoring->endpoint end End endpoint->end

Figure 3: Workflow for In Vivo Subcutaneous Xenograft Studies.

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of SU14813, which helps in determining optimal dosing regimens.

  • Objective: To characterize the pharmacokinetic profile of SU14813 in mice.

  • Procedure:

    • Administer a single oral dose of SU14813 to mice.[5]

    • Collect blood samples at various time points post-administration.

    • Process blood to obtain plasma.

    • Extract SU14813 from plasma samples.

    • Quantify the concentration of SU14813 using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[19]

    • In mice, SU14813 has shown moderate systemic clearance, a moderate volume of distribution, and a relatively short half-life of approximately 1.8 hours, supporting a twice-daily (BID) dosing schedule for efficacy studies.[5]

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-documented preclinical profile demonstrating potent inhibition of key RTKs involved in cancer progression. Its efficacy has been established in a range of in vitro and in vivo cancer models, where it leads to tumor growth inhibition, arrest, or regression.[1][3] The data and protocols presented in this guide underscore the therapeutic potential of SU14813 and provide a foundational framework for its further investigation and development. The strategy of simultaneously targeting multiple oncogenic pathways, as exemplified by SU14813, remains a highly relevant and promising approach in cancer therapy.[1][2]

References

The Discovery and Development of (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813, a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, emerged from the same chemical library that yielded the successful anti-cancer drug sunitinib (B231). Developed by SUGEN, Inc., this small molecule was designed to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis, offering a promising strategy for cancer therapy. This in-depth guide explores the discovery, preclinical development, and early clinical evaluation of this compound, providing a technical overview for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified as part of a program at SUGEN, Inc. aimed at discovering multi-targeted RTK inhibitors.[1] The rationale behind this approach is that most cancers are driven by multiple genetic mutations and aberrant signaling pathways.[1][2] Therefore, simultaneously inhibiting several key RTKs could be more effective than targeting a single pathway and may delay the onset of treatment resistance.[1] SU14813 was selected from the same chemical library as sunitinib (SU11248), a structurally similar compound that has demonstrated broad antitumor activity.[1][2] The chemical name for this compound is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate.[1]

Mechanism of Action and Preclinical Activity

This compound is a potent inhibitor of multiple split kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2] These RTKs play critical roles in tumor angiogenesis, growth, and metastasis.[1]

Biochemical and Cellular Potency

Biochemical assays demonstrated that SU14813 potently inhibits its target RTKs with IC50 values in the low nanomolar range.[1][3] Cellular assays further confirmed its ability to inhibit ligand-dependent and autonomous RTK phosphorylation and cell proliferation.[1][3]

Target KinaseBiochemical IC50 (μmol/L)[1]Cellular IC50 (nmol/L)[3]
VEGFR-10.002-
VEGFR-20.0505.2
PDGFR-β0.0049.9
KIT0.01511.2
FLT3--
FMS/CSF1R--
FGFR-1>1-
EGFR>1-
Src>1-
cMet>1-

In cellular functional assays, SU14813 demonstrated potent activity against VEGF-stimulated human umbilical vein endothelial cell (HUVEC) survival, with an IC50 of 11 nmol/L, but not bFGF-stimulated survival (IC50 > 3000 nmol/L), indicating a high degree of selectivity for VEGFR over FGFR signaling.[1]

In Vivo Antitumor Efficacy

Preclinical studies in various xenograft models demonstrated the broad and potent antitumor activity of SU14813.[1][2] As a monotherapy, it led to tumor regression, growth arrest, or significant growth delay in a dose-dependent manner.[1] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[2]

Xenograft ModelTumor TypeTreatmentTumor Growth Inhibition (%)[1]
C6Rat GliomaSU14813 (40 mg/kg, BID)59
786-OHuman Renal Cell CarcinomaSU14813 (40 mg/kg, BID)100 (regression)
Colo205Human Colon CarcinomaSU14813 (40 mg/kg, BID)88 (growth arrest)
MV522Human Lung CarcinomaSU14813 (40 mg/kg, BID)49
MV4;11Human Acute Myeloid LeukemiaSU14813 (40 mg/kg, BID)100 (regression)

Furthermore, combination therapy studies showed that SU14813 could significantly enhance the antitumor activity of docetaxel (B913) in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound involves the inhibition of key receptor tyrosine kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.

SU14813_Mechanism_of_Action cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_cellular_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Metastasis Metastasis PDGFR->Metastasis Survival Tumor Cell Survival KIT->Survival FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: this compound inhibits multiple RTKs, blocking tumor growth and angiogenesis.

The preclinical development of this compound followed a structured workflow, from initial screening to in vivo efficacy studies.

SU14813_Development_Workflow Discovery Discovery from Chemical Library Biochemical Biochemical Kinase Assays (IC50 Determination) Discovery->Biochemical Cellular Cellular Assays (Phosphorylation, Proliferation) Biochemical->Cellular InVivoPK In Vivo Pharmacokinetics (Mouse) Cellular->InVivoPK InVivoEfficacy In Vivo Efficacy Studies (Xenograft Models) InVivoPK->InVivoEfficacy Combination Combination Therapy Studies InVivoEfficacy->Combination Clinical Phase I Clinical Trial Combination->Clinical

Caption: Preclinical development workflow of this compound.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of SU14813 against various RTKs was determined using biochemical assays with glutathione (B108866) S-transferase (GST) fusion proteins containing the cytoplasmic domains of the respective kinases. The IC50 values were determined as previously described in the literature.[1] The general protocol involves:

  • Incubation of the purified kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of SU14813.

  • Detection of substrate phosphorylation, typically through methods like ELISA or radiometric assays.

  • Calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Receptor Phosphorylation Assays

To assess the effect of SU14813 on RTK phosphorylation in a cellular context, transfected NIH 3T3 cells or other relevant cell lines overexpressing the target receptors were used.[1] The protocol generally follows these steps:

  • Cells are seeded in 96-well plates and serum-starved overnight.

  • The cells are pre-incubated with various concentrations of SU14813.

  • Ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation. For constitutively active receptors, this step is omitted.

  • Cells are lysed, and the level of phosphorylated receptor is quantified using an ELISA-based method.

  • IC50 values are calculated based on the inhibition of receptor phosphorylation.

In Vivo Xenograft Models

The antitumor efficacy of SU14813 was evaluated in subcutaneous xenograft models using immunocompromised mice.[1] A general protocol includes:

  • Human or rat tumor cells are harvested during their exponential growth phase.

  • A specific number of cells (e.g., 2 x 10^6 to 6 x 10^6) are implanted subcutaneously into the flank of athymic or nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice.[1]

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • SU14813 is administered orally, typically twice daily (BID), at specified doses.[1]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumor growth inhibition is calculated, and in some cases, tumors are excised for further analysis, such as target modulation studies.[1]

Clinical Development

The promising preclinical data for this compound supported its advancement into clinical trials. A Phase I single-agent, dose-escalation study was conducted in 77 patients with advanced solid tumors. The study found that SU14813 had a manageable safety and tolerability profile with a desirable pharmacokinetic profile under a continuous oral dosing regimen. Dose-proportional exposure was observed, with target plasma concentrations achieved at doses of 100 mg/day or higher. Objective responses, including one complete response in a patient with renal cell carcinoma and 12 partial responses, were observed.

A subsequent dose-range finding combination study in 24 patients with advanced solid tumors evaluated SU14813 (50 mg/day) in combination with docetaxel (75 mg/m2). This combination was found to be manageable and showed encouraging clinical activity in heavily pre-treated patients, including those with melanoma and gastrointestinal stromal tumors (GIST) refractory to imatinib (B729) and/or sunitinib.

Conclusion

This compound is a potent, multi-targeted receptor tyrosine kinase inhibitor that demonstrated significant antiangiogenic and antitumor activity in preclinical models. Its ability to simultaneously inhibit key signaling pathways involved in tumor progression provided a strong rationale for its clinical development. Early-phase clinical trials showed a manageable safety profile and encouraging signs of clinical activity, both as a single agent and in combination with chemotherapy. The discovery and development of this compound exemplify the successful application of a multi-targeted strategy in cancer drug discovery.

References

(Z)-SU14813 IC50 values for VEGFR and PDGFR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibitory Activity of (Z)-SU14813 against VEGFR and PDGFR

This technical guide provides a comprehensive overview of the inhibitory potency of this compound, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

This compound is a small molecule inhibitor that demonstrates broad-spectrum activity against several receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3.[1] The simultaneous inhibition of multiple signaling pathways is a promising strategy in cancer therapy to overcome the complexity of tumor growth and angiogenesis, which are often driven by multiple aberrant signaling cascades.[1][2] This guide focuses on the specific inhibitory effects of this compound on VEGFR and PDGFR, key mediators of angiogenesis and tumor cell proliferation.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound have been determined through both biochemical and cellular assays, providing a thorough characterization of its inhibitory activity.

Biochemical and Cellular IC50 Values

The following table summarizes the IC50 values of this compound against various receptor tyrosine kinases.

Target KinaseAssay TypeIC50 Value (nM)Reference
VEGFR1Biochemical2[3][4][5]
VEGFR2Biochemical50[3][4][5]
PDGFRβBiochemical4[3][4][5]
KITBiochemical15[3][4][5]
VEGFR2Cellular (Phosphorylation)5.2[3][6]
PDGFRβCellular (Phosphorylation)9.9[6]
KITCellular (Phosphorylation)11.2[6]

Note: Some sources report values in µM. These have been converted to nM for consistency (e.g., 0.002 µM = 2 nM).[7]

Experimental Protocols

The determination of IC50 values relies on robust and reproducible experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the inhibitory activity of this compound.

Biochemical Kinase Assays

Biochemical assays are performed to measure the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified VEGFR and PDGFR cytoplasmic domains.

Methodology:

  • Enzyme and Substrate Preparation: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target receptor tyrosine kinases (e.g., VEGFR-2, PDGFR-β) are expressed and purified. A generic substrate, such as a poly(Glu, Tyr) peptide, is used.

  • Reaction Mixture: The kinase reaction is typically carried out in a 96-well plate. Each well contains the purified kinase, the substrate, ATP (often radiolabeled with ³³P), and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation of the substrate.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radioisotope into the substrate.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assays

Cellular assays are crucial for assessing a compound's activity in a more physiologically relevant context.

Objective: To determine the concentration of this compound required to inhibit 50% of the ligand-induced autophosphorylation of VEGFR and PDGFR in intact cells.

Methodology:

  • Cell Culture: Cells engineered to overexpress the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β) are cultured to sub-confluency.

  • Serum Starvation: Prior to the experiment, cells are typically serum-starved to reduce basal receptor activation.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.

  • Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR-expressing cells, PDGF for PDGFR-expressing cells) is added to stimulate receptor autophosphorylation.

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration in the lysates is determined.

  • ELISA or Western Blotting: The level of phosphorylated receptor is measured using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated form of the receptor or by Western blotting.

  • Data Analysis: The percentage of inhibition of receptor phosphorylation is calculated for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of VEGFR and PDGFR, as well as a generalized workflow for IC50 determination.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) PKC->MAPK_Pathway Proliferation Cell Proliferation & Migration MAPK_Pathway->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival SU14813 This compound SU14813->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K MAPK_Pathway MAPK Pathway PDGFR->MAPK_Pathway Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK_Pathway->Proliferation SU14813 This compound SU14813->PDGFR Inhibits

Caption: PDGFR Signaling Pathway Inhibition by this compound.

IC50_Determination_Workflow start Start cell_prep Cell Preparation (Seeding & Adherence) start->cell_prep inhibitor_prep Prepare Serial Dilutions of this compound cell_prep->inhibitor_prep treatment Treat Cells with Inhibitor inhibitor_prep->treatment stimulation Ligand Stimulation (e.g., VEGF, PDGF) treatment->stimulation assay Perform Assay (e.g., ELISA, Western Blot) stimulation->assay data_acq Data Acquisition (Measure Signal) assay->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Generalized Experimental Workflow for IC50 Determination.

References

(Z)-SU14813: A Technical Guide to its Binding Affinity for KIT and FLT3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the binding affinity of the multi-targeted receptor tyrosine kinase inhibitor, (Z)-SU14814, for the proto-oncogene receptor tyrosine kinases KIT and FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Binding Affinity Data

(Z)-SU14813 has demonstrated potent inhibitory activity against both KIT and FLT3 kinases. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the reported IC50 values for this compound against KIT and FLT3 in various assays.

Table 1: Biochemical Assay - Kinase Inhibition

TargetIC50 (nM)
KIT15
FLT3Not explicitly reported in the primary source, but is a known target.

This data reflects the direct inhibitory effect of this compound on the enzymatic activity of the purified kinase.

Table 2: Cellular Assay - Receptor Phosphorylation Inhibition

TargetCell LineCellular IC50 (nM)
KITMo7eNot explicitly quantified, but inhibition was demonstrated.
FLT3 (Internal Tandem Duplication - ITD)MV4;11Inhibition demonstrated.

This data represents the ability of this compound to penetrate the cell membrane and inhibit the autophosphorylation of the target receptor in a cellular context.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity of this compound for KIT and FLT3.

Biochemical Kinase Assay

This in vitro assay measures the direct inhibition of the kinase's enzymatic activity.

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of purified KIT and FLT3.

Materials:

  • Recombinant human KIT or FLT3 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (serially diluted)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of the kinase and the peptide substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the kinase/substrate solution.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of the target receptor within a living cell.

Objective: To determine the concentration of this compound required to inhibit 50% of the ligand-induced or constitutive phosphorylation of KIT and FLT3 in cultured cells.

Cell Lines:

  • KIT: Mo7e cells (human megakaryoblastic leukemia cell line) endogenously expressing KIT.

  • FLT3-ITD: MV4;11 cells (human biphenotypic B myelomonocytic leukemia cell line) endogenously expressing a constitutively active FLT3 with an internal tandem duplication.

Materials:

  • Mo7e or MV4;11 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against phosphorylated KIT (p-KIT) or phosphorylated FLT3 (p-FLT3)

    • Primary antibody against total KIT or total FLT3

    • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • ELISA plates or Western blotting apparatus

  • Detection substrate (e.g., TMB for ELISA, ECL for Western blot)

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Mo7e or MV4;11 cells to a suitable density.

    • Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation (for ligand-induced assays).

    • Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • For ligand-induced phosphorylation of KIT in Mo7e cells, stimulate with stem cell factor (SCF) for a short period (e.g., 15 minutes) before cell lysis. MV4;11 cells do not require ligand stimulation due to the constitutively active FLT3-ITD.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells on ice using lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Phosphorylation Detection (ELISA Method):

    • Coat ELISA plate wells with a capture antibody against total KIT or total FLT3.

    • Add the cell lysates to the wells and incubate to allow the receptor to bind.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody against p-KIT or p-FLT3, followed by an HRP-conjugated secondary antibody.

    • Add the TMB substrate and measure the absorbance at 450 nm. A parallel ELISA for total receptor levels should be performed for normalization.

  • Data Analysis:

    • Normalize the phosphoprotein signal to the total protein signal for each sample.

    • Calculate the percentage of phosphorylation inhibition for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of KIT and FLT3, as well as a generalized workflow for determining inhibitor potency.

KIT_Signaling_Pathway SCF SCF (Stem Cell Factor) KIT_Receptor KIT Receptor SCF->KIT_Receptor Binds Dimerization Dimerization & Autophosphorylation KIT_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 STAT3->Proliferation Differentiation Differentiation STAT3->Differentiation JAK->STAT3 SU14813 This compound SU14813->Dimerization Inhibits

Caption: KIT Signaling Pathway and Point of Inhibition by this compound.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FL->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation SU14813 This compound SU14813->Dimerization Inhibits

Caption: FLT3 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of This compound Kinase_Reaction Initiate & Incubate Kinase Reaction Inhibitor_Dilution->Kinase_Reaction Reagent_Prep Prepare Kinase, Substrate, & ATP Reagent_Prep->Kinase_Reaction Cell_Culture Culture & Treat Cells with Inhibitor Cell_Lysis Lyse Cells & Collect Protein Cell_Culture->Cell_Lysis Signal_Detection Measure Signal (Luminescence/Absorbance) Kinase_Reaction->Signal_Detection Cell_Lysis->Signal_Detection Data_Analysis Data Analysis & IC50 Calculation Signal_Detection->Data_Analysis

Caption: Generalized Experimental Workflow for IC50 Determination.

(Z)-SU14813: A Comprehensive Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813, a potent small-molecule inhibitor, demonstrates significant promise in targeted cancer therapy due to its multi-targeted inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the kinase selectivity of this compound, detailing its inhibitory activity against a panel of kinases, the experimental protocols for these assessments, and the signaling pathways it modulates.

Kinase Selectivity Profile

This compound exhibits a distinct selectivity profile, primarily targeting split-kinase domain RTKs. Its potent inhibitory activity is most pronounced against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The compound was identified from the same chemical library as sunitinib (B231) and shares a similar broad-spectrum RTK inhibitory profile.[1][2]

Biochemical assays have quantified the inhibitory concentration (IC50) of this compound against a range of kinases, highlighting its high affinity for its primary targets. The following table summarizes the IC50 values for this compound against key kinases.

Kinase TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15
FLT30.002-0.05 µmol/L
CSF1R/FMS0.002-0.05 µmol/L

Note: The IC50 values for FLT3 and CSF1R/FMS were reported as a range in the source material.[1]

In cellular assays, this compound effectively inhibited the ligand-dependent phosphorylation of its target kinases. For instance, in porcine aorta endothelial cells overexpressing these receptors, the cellular IC50 values were 5.2 nM for VEGFR-2, 9.9 nM for PDGFR-β, and 11.2 nM for KIT.[3] Conversely, the compound showed weak activity against non-target kinases such as the Epidermal Growth Factor Receptor (EGFR), with an IC50 greater than 1,500 nmol/L in HT-29 human colon adenocarcinoma cells which highly express EGFR.[1] This demonstrates a high degree of selectivity for its intended targets.[1]

Experimental Protocols

The determination of the kinase selectivity of this compound involved both biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays were performed to determine the direct inhibitory effect of this compound on the kinase activity of its targets. While the specific proprietary protocols for the initial high-throughput screening are not detailed, the general methodology for such assays involves the following steps:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Incubate Incubate Kinase, Substrate, ATP, and this compound Reagents->Incubate Add to reaction mixture Measure Measure Kinase Activity (e.g., phosphorylation) Incubate->Measure Stop reaction Calculate Calculate IC50 Values Measure->Calculate

Biochemical Kinase Assay Workflow
Cellular Assays

Cellular assays were conducted to evaluate the effect of this compound on kinase activity within a cellular context. A common method is the receptor phosphorylation ELISA.[1]

Receptor Phosphorylation ELISA Protocol:

  • Cell Seeding: Appropriate cell lines (e.g., transfected NIH 3T3 cells) are seeded in 96-well plates in growth medium and allowed to adhere for 6-8 hours.

  • Serum Starvation: The growth medium is replaced with a serum-reduced medium (0.1% fetal bovine serum) and the cells are incubated overnight at 37°C to reduce basal receptor phosphorylation.

  • Compound Treatment: this compound is diluted in 100% DMSO and added to the cells at a final DMSO concentration of 0.1% (v/v).

  • Ligand Stimulation: After incubation with the compound, cells are stimulated with the appropriate ligand (e.g., VEGF, PDGF) to induce receptor phosphorylation.

  • Lysis and Detection: Cells are lysed, and the level of phosphorylated receptor is quantified using an ELISA-based method.

Growth Factor-Stimulated Endothelial Cell Survival Assay:

This assay assesses the functional consequence of kinase inhibition.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.

  • Serum Starvation: Cells are starved for 18 hours in a low-serum medium.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound.

  • Growth Factor Stimulation: Cells are then treated with a growth factor such as VEGF or bFGF.

  • Cell Viability Measurement: After a 3-day incubation, cell numbers are determined using a viability assay like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously inhibiting multiple signaling pathways initiated by its target RTKs. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.

G cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FL FLT3 FLT3 FL->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK PDGFR->PLCg PDGFR->Angiogenesis KIT->PI3K_Akt KIT->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration

References

Methodological & Application

Application Notes and Protocols for (Z)-SU14813 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, intended for researchers, scientists, and professionals in drug development.

This compound primarily targets the split kinase domain subgroup of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting these key drivers of tumor angiogenesis and growth, this compound has demonstrated broad and potent anti-tumor activity in various preclinical models.[1][2][3]

Data Presentation

Biochemical and Cellular IC50 Values

The inhibitory activity of this compound against various receptor tyrosine kinases has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: this compound IC50 Values in Biochemical Kinase Assays

Target KinaseIC50 (nmol/L)
VEGFR-12
VEGFR-250
PDGFR-β4
KIT15
FLT30.002-0.05 µmol/L
CSF1R/FMS0.002-0.05 µmol/L

Note: The original data for FLT3 and CSF1R/FMS was presented as a range in µmol/L.[1]

Table 2: this compound IC50 Values in Cellular Assays

Cell Line/TargetAssay TypeIC50 (nmol/L)
PAE cells expressing VEGFR-2Receptor Phosphorylation5.2
PAE cells expressing PDGFR-βReceptor Phosphorylation9.9
PAE cells expressing KITReceptor Phosphorylation11.2
NIH-3T3 overexpressing PDGFR-βPDGF-dependent proliferation-
OC1-AML5 (wild-type FLT3)FLT3 ligand-dependent proliferation-
MV4;11 (FLT3-ITD mutant)Autonomous proliferation-
U-118MGGrowth Inhibition50-100

PAE: Porcine Aortic Endothelial cells.[1][4]

Experimental Protocols

Protocol 1: Determination of Cell Viability using Sulforhodamine B (SRB) Assay

This protocol describes the determination of cell viability in response to this compound treatment using the sulforhodamine B (SRB) assay, which measures total cell protein.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., Colo205, MV522)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM), pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the overnight culture medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with water to remove TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Endothelial Cell Survival Assay using MTT

This protocol evaluates the effect of this compound on the survival of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), stimulated with growth factors.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs), passages 4-5

  • EGM2 medium with 10% FBS, endothelial cell growth supplement, and heparin

  • F12K medium with 1% and 10% FBS

  • Recombinant human VEGF

  • Recombinant human bFGF

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Culture HUVECs to subconfluency in EGM2 medium. Seed the cells at 10,000 cells per well in a 96-well plate in F12K medium with 10% FBS.

  • Starvation: The next day, starve the cells for 18 hours in F12K medium containing 1% FBS.

  • Drug Treatment: Incubate the starved cells with various concentrations of this compound for 45 minutes.

  • Growth Factor Stimulation: Introduce 20 ng/mL of either VEGF or bFGF to the appropriate wells.[1]

  • Incubation: Incubate the plate for 3 days.[1]

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Determine the percentage of inhibition of cell survival compared to the growth factor-stimulated control and calculate the IC50 values.[1]

Mandatory Visualizations

This compound Signaling Pathway Inhibition

SU14813_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Proliferation Proliferation VEGFR->Proliferation Survival Survival VEGFR->Survival Migration Migration VEGFR->Migration Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation PDGFR->Survival PDGFR->Migration KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat cells with this compound adhere->treat incubate Incubate for 48 hours treat->incubate fix Fix cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash and solubilize stain->wash read Read absorbance at 510 nm wash->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for determining cell viability using the SRB assay.

References

Application Note and Protocol: Preparing (Z)-SU14813 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets key signaling pathways involved in angiogenesis and tumor cell proliferation.[1][2][3] It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and KIT.[2][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Chemical Properties and Solubility

Proper preparation begins with understanding the fundamental properties of the compound. This compound is a solid powder, and its solubility in DMSO is a key factor for creating a concentrated stock solution. It is crucial to use high-quality, anhydrous DMSO, as its hygroscopic nature can lead to the absorption of moisture, which may reduce the solubility of the compound.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₃H₂₇FN₄O₄[4][5]
Molecular Weight 442.48 g/mol [5]
Solubility in DMSO ~44 mg/mL (99.44 mM)[1]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations by adjusting the mass of the compound accordingly (see Table 2).

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (recommended)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start: Equilibrate This compound Powder weigh 1. Weigh Compound (e.g., 4.42 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) weigh->add_dmso vortex 3. Vortex Thoroughly (~2 minutes) add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol sonicate 4. Sonicate (if needed) (5-10 minutes) check_sol->sonicate Incomplete aliquot 5. Aliquot into Single-Use Volumes check_sol->aliquot Complete sonicate->check_sol store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Procedure
  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 4.42 mg. Transfer the powder to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes to aid dissolution.[1]

  • Final Check: Once the solution is clear and free of particulates, it is ready for use or storage.

Quantitative Data

The following table provides pre-calculated mass values required to prepare 1 mL of common stock solution concentrations.

Table 2: Preparation of Common this compound Stock Solutions in 1 mL of DMSO

Desired Concentration (mM)Molecular Weight ( g/mol )Mass of this compound Required (mg)
1442.480.44
5442.482.21
10442.484.42
50442.4822.12
99.44 (Max Solubility)442.4844.00

Signaling Pathway Inhibition

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases. Understanding this mechanism is key to designing experiments.

G cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes SU14813 This compound VEGFR VEGFR1/2 SU14813->VEGFR PDGFRb PDGFRβ SU14813->PDGFRb KIT c-Kit SU14813->KIT FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFRb->Proliferation Survival Tumor Cell Survival KIT->Survival FLT3->Proliferation

Caption: this compound inhibits key RTKs, blocking downstream cellular processes.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and biological activity of the this compound stock solution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][6][7]

  • Storage Temperature: Store the aliquots in a freezer protected from light.

    • Long-term storage: -80°C is recommended for up to 2 years.[1]

    • Short-term storage: -20°C is suitable for up to 1 year.[1]

  • Thawing: When ready to use, thaw an aliquot at room temperature. Before opening, centrifuge the vial briefly to collect the contents at the bottom. Avoid warming the solution at high temperatures.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound precipitates out of solution. The concentration exceeds the solubility limit, or the DMSO has absorbed water.Use fresh, anhydrous DMSO.[2] Gently warm the solution and/or sonicate to redissolve. Consider preparing a lower concentration stock.
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Always use a freshly thawed aliquot for each experiment.[7] Ensure the stock solution has been stored correctly and is within its stability period.
Cell toxicity observed in in vitro assays. The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration in the culture medium is less than 0.5%, and ideally below 0.1%.[7] Always include a vehicle control (medium with the same final DMSO concentration) in experiments.[7]

References

Application Notes and Protocols for (Z)-SU14813 In Vivo Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer research by targeting key pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Due to its hydrophobic nature, developing a stable and effective formulation for in vivo studies is critical. This document provides detailed application notes and protocols for the preparation and administration of this compound using a common vehicle composed of Polyethylene Glycol 300 (PEG300) and Tween-80.

Data Presentation

Table 1: this compound Target Inhibition
TargetIC50 Value (nM)
VEGFR12
PDGFRβ4
KIT15
VEGFR250

Source: MedChemExpress, Selleck Chemicals[4][5]

Table 2: In Vivo Formulation for this compound
ComponentPercentageRole
Dimethyl Sulfoxide (DMSO)10%Primary solvent for initial stock solution
Polyethylene Glycol 300 (PEG300)40%Co-solvent to maintain solubility in aqueous solution
Tween-80 (Polysorbate 80)5%Surfactant to enhance stability and prevent precipitation
Saline (0.9% NaCl)45%Aqueous vehicle for final dilution and administration

Source: MedChemExpress[4]

Table 3: Solubility and Storage
ParameterValue
Solubility in Formulation≥ 2.5 mg/mL (5.65 mM)
Stock Solution Storage (in DMSO)-80°C for up to 2 years; -20°C for up to 1 year
Powder Storage-20°C for up to 3 years; 4°C for up to 2 years

Source: MedChemExpress[4]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases that are crucial for tumor progression. The diagram below illustrates the primary signaling pathways targeted by SU14813.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT KIT SCF->cKIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Metastasis Metastasis PDGFR->Metastasis Survival Cell Survival cKIT->Survival FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT SU14813->FLT3

Caption: this compound inhibits key receptor tyrosine kinases.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is difficult, brief sonication in an ultrasonic bath may be used.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.

Protocol 2: Preparation of this compound In Vivo Formulation

Materials:

  • This compound stock solution in DMSO

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure (for 1 mL of final formulation):

  • In a sterile conical tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound stock solution (e.g., 25 mg/mL in DMSO).

  • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex vigorously to ensure the surfactant is evenly dispersed.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing.

  • Vortex the final solution one last time to ensure homogeneity. The final formulation should be a clear solution.

  • Visually inspect the solution for any precipitation before administration. If precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[4]

  • It is recommended to prepare the formulation fresh on the day of dosing.[6]

InVivo_Formulation_Workflow start Start stock Prepare SU14813 Stock in DMSO start->stock add_peg Add PEG300 stock->add_peg add_stock Add SU14813 Stock Solution to PEG300 add_peg->add_stock vortex1 Vortex until Clear add_stock->vortex1 add_tween Add Tween-80 vortex1->add_tween vortex2 Vortex Vigorously add_tween->vortex2 add_saline Add Saline vortex2->add_saline vortex3 Final Vortex add_saline->vortex3 inspect Inspect for Precipitation vortex3->inspect administer Administer to Animal inspect->administer Clear Solution end End administer->end

Caption: Workflow for preparing the in vivo formulation.

Protocol 3: In Vivo Administration via Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Appropriate animal model (e.g., tumor-bearing mice)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Acclimatize animals to the experimental conditions for at least one week prior to the study.

  • Weigh each animal to determine the correct volume of the formulation to administer based on the desired dosage (e.g., 10-120 mg/kg).

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

  • Attach the gavage needle to the syringe containing the dosing solution.

  • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the formulation.

  • Carefully withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse reactions post-administration.

  • Follow the predetermined dosing schedule for the efficacy study. For example, SU14813 has been administered orally twice daily.

Concluding Remarks

The successful in vivo application of this compound is highly dependent on the proper preparation of a stable and homogenous formulation. The use of PEG300 and Tween-80 as excipients is a reliable method to achieve adequate solubility and bioavailability for preclinical studies. Researchers should adhere to these protocols and adjust dosages and administration schedules based on the specific experimental design and animal model. It is crucial to monitor animal welfare throughout the study and to perform preliminary dose-response studies to determine the optimal therapeutic window for this compound in the context of the specific cancer model being investigated.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally available, multi-targeted receptor tyrosine kinase inhibitor (TKI). It targets key signaling pathways involved in tumor angiogenesis, proliferation, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] These characteristics make SU14813 a compound of significant interest for preclinical evaluation in various cancer models, particularly in mouse xenografts. These models are crucial for assessing in vivo efficacy and safety of novel anti-cancer agents before clinical trials.[5][6]

This document provides detailed application notes and protocols for the use of this compound in mouse xenograft studies, based on available preclinical data.

Signaling Pathway

SU14813 exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases simultaneously. This multi-targeted approach can be more effective than inhibiting a single pathway, as tumor growth often involves multiple aberrant signaling cascades.[1][3][4] The primary targets of SU14813 are VEGFRs, PDGFRs, KIT, and FLT3.[1][2][3] Inhibition of these receptors disrupts downstream signaling, leading to reduced angiogenesis, tumor cell proliferation, and survival.[3][4]

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_effects Cellular Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation PDGFR->Survival KIT KIT KIT->Proliferation KIT->Survival FLT3 FLT3 FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: Mechanism of action of this compound.

Recommended Dosage and Administration

Based on preclinical studies, the recommended dosage of this compound in mouse xenograft models ranges from 10 to 120 mg/kg, administered orally (p.o.) twice daily (BID).[1] The specific dose will depend on the tumor model and the study's objectives.

Table 1: Recommended this compound Dosage in Mouse Xenograft Models

ParameterRecommendationSource
Dosage Range 10 - 120 mg/kg[1]
Administration Route Oral (p.o.)[1]
Frequency Twice Daily (BID)[1]

It is crucial to perform a dose-response study to determine the optimal dose for a specific xenograft model. The plasma concentration required for in vivo target inhibition is estimated to be 100 to 200 ng/mL.[1][3][7]

Experimental Protocols

The following are generalized protocols for conducting a mouse xenograft study with this compound. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol outlines the steps for establishing a subcutaneous tumor model using cultured human cancer cell lines.

CDX_Workflow A Harvest Cancer Cells B Prepare Cell Suspension A->B Wash with PBS C Subcutaneous Injection into Mice B->C e.g., 100 µL per mouse D Tumor Growth Monitoring C->D Measure tumor volume 2-3 times/week E Randomization into Groups D->E When tumor reaches ~100-150 mm³ F Treatment Administration E->F Control vs. Treatment groups G Data Collection and Analysis F->G Tumor volume, body weight, etc.

Caption: Workflow for a cell line-derived xenograft study.

Materials:

  • Human cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can aid initial tumor formation)[1]

  • Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

  • Syringes and needles

  • Digital calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach the exponential growth phase.[1]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count.

  • Cell Suspension: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.

  • Implantation: Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.[5]

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with digital calipers 2-3 times per week.[5]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width² x Length) / 2.[5]

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[5]

This compound Administration

Formulation:

  • This compound should be formulated in a vehicle suitable for oral gavage. The specific vehicle composition should be determined based on the compound's solubility.

Procedure:

  • Treatment Groups:

    • Vehicle Control Group: Administer the vehicle alone.[5]

    • Treatment Group(s): Administer this compound at the desired dose(s) (e.g., 10, 40, 80, 120 mg/kg).[1]

  • Administration: Administer the treatment orally (p.o.) twice daily (BID).[1] The treatment can be initiated on a specific day after tumor implantation, for instance, day 5.[1]

  • Monitoring: Throughout the treatment period, monitor the mice for:

    • Tumor growth[5]

    • Body weight (at least twice a week)[5]

    • Signs of toxicity (e.g., changes in behavior, appetite, or physical appearance)[5]

Efficacy Evaluation

The anti-tumor efficacy of this compound can be assessed by several parameters.

Table 2: Efficacy Endpoints in Xenograft Studies

EndpointDescription
Tumor Growth Inhibition (%) The percentage reduction in tumor growth in the treatment group compared to the control group.
Tumor Regression (%) The percentage of tumors that decrease in size in the treatment group.[1]
Tumor Growth Arrest A stabilization of tumor size in the treatment group.[1]
Survival The lifespan of the tumor-bearing mice.[1]

Data Presentation: All quantitative data, such as tumor volumes and body weights, should be summarized in tables and/or graphs to facilitate comparison between the different treatment groups.

Combination Therapy

SU14813 has shown potential for synergistic effects when combined with conventional chemotherapeutic agents. For example, in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model, the combination of SU14813 and docetaxel (B913) significantly enhanced the inhibition of primary tumor growth and the survival of tumor-bearing mice compared to either agent alone.[1]

Table 3: Example Combination Therapy Protocol

AgentDosageAdministration RouteFrequency
This compound 10, 40, 80, or 120 mg/kgOral (p.o.)Twice Daily (BID)
Docetaxel 40 mg/kg (mouse MTD)Intravenous (i.v.)Thrice Weekly

MTD: Maximum Tolerated Dose

Conclusion

This compound is a multi-targeted TKI with significant anti-angiogenic and anti-tumor activity in preclinical models.[1][3] The recommended oral dosage for mouse xenograft studies ranges from 10 to 120 mg/kg twice daily. The detailed protocols provided herein offer a framework for designing and conducting robust in vivo efficacy studies. Researchers should optimize these protocols based on their specific experimental needs to fully evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for (Z)-SU14813 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor, in preclinical animal models. The information is compiled from published literature to guide the design and execution of in vivo studies.

Introduction to this compound

This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its ability to simultaneously target multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis makes it a compound of interest in cancer research.[1][2] Preclinical studies have demonstrated its antiangiogenic and antitumor activity in various xenograft models.[1][3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for this compound from animal studies.

Table 1: Pharmacokinetic Parameters of SU14813 in Mice Following Oral Administration [1]

ParameterValue
Systemic Clearance46 mL/min/kg
Volume of Distribution1.5 L/kg
Plasma Half-life (t½)1.8 hours
Oral Bioavailability~40%
Unbound Fraction in Plasma4% to 6%

Table 2: In Vivo Antitumor Efficacy of Orally Administered SU14813 in Mouse Xenograft Models [1]

Tumor ModelDose (mg/kg, p.o., BID)Outcome
C6 (glioma)40Tumor growth delay
786-O (renal)40Tumor regression
Colo205 (colon)40Tumor growth arrest
MV4;11 (leukemia)40Tumor regression
MV522 (lung)40Tumor growth delay

Signaling Pathway Targeted by SU14813

SU14813 exerts its therapeutic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation PDGFR->Angiogenesis Survival Cell Survival KIT->Survival FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Figure 1: SU14813 Signaling Pathway Inhibition.

Experimental Protocols

The following protocols are based on published methodologies for the administration of this compound and general guidelines for animal studies. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration

Oral gavage is the most commonly reported administration route for SU14813 in preclinical efficacy and pharmacokinetic studies.[1]

Materials:

  • This compound

  • Vehicle (e.g., Carboxymethyl cellulose-based suspension, or a mixture of DMSO, PEG300, Tween-80, and saline)

  • Sterile water for injection or saline

  • Homogenizer or sonicator

  • Appropriate gauge gavage needles (e.g., 20-22 gauge for mice)

  • Syringes

Vehicle Preparation (Example Formulations):

  • Carboxymethyl Cellulose (CMC)-based Suspension: A 0.5% (w/v) solution of low-viscosity CMC in sterile water is a commonly used vehicle.[1]

  • DMSO/PEG300/Tween-80/Saline Formulation:

    • Dissolve SU14813 in DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add saline to reach the final desired concentration. An example ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol:

  • Calculate the required amount of SU14813 and vehicle based on the desired dose and the number and weight of the animals.

  • Prepare the SU14813 formulation. If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration.

  • Accurately weigh each animal before dosing.

  • Administer the calculated volume of the SU14813 formulation to the mice via oral gavage. The typical volume for mice is 5-10 mL/kg.

  • Monitor the animals for any adverse effects after administration.

Oral_Gavage_Workflow start Start prep_drug Prepare SU14813 Formulation start->prep_drug weigh_animal Weigh Animal prep_drug->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose administer Administer via Oral Gavage calc_dose->administer monitor Monitor Animal administer->monitor end End monitor->end

Figure 2: Oral Gavage Administration Workflow.
Intraperitoneal (IP) Injection

While less common for SU14813, intraperitoneal injection is a standard route for administering compounds in preclinical studies.

Materials:

  • This compound

  • Appropriate sterile vehicle (e.g., saline, PBS, or a formulation with a solubilizing agent like DMSO)

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)

Protocol:

  • Prepare a sterile solution or homogenous suspension of SU14813 in the chosen vehicle. The final concentration of solvents like DMSO should be minimized to avoid irritation.

  • Weigh the animal to determine the correct injection volume.

  • Restrain the mouse appropriately, exposing the abdomen.

  • Lift the animal's hindquarters to displace the abdominal organs.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

  • Administer the injection and monitor the animal for any signs of distress.

Intravenous (IV) Injection

Intravenous injection is used for direct systemic administration and is crucial for certain pharmacokinetic studies. This procedure requires a high level of technical skill.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle suitable for intravenous administration (e.g., saline, PBS with a co-solvent if necessary)

  • Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice)

  • A restraining device for the animal

Protocol:

  • Prepare a clear, sterile, and particle-free solution of SU14813. The formulation must be compatible with intravenous injection.

  • Warm the animal to dilate the tail veins, for example, by using a heat lamp.

  • Place the mouse in a restraining device.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal closely after the injection.

Conclusion

The primary and well-documented route of administration for this compound in animal efficacy and pharmacokinetic studies is oral gavage, typically using a carboxymethyl cellulose-based suspension. The provided protocols offer a starting point for researchers to design their in vivo experiments. Adherence to institutional guidelines for animal welfare is paramount, and the choice of administration route should be carefully considered based on the scientific objectives of the study.

References

Application Notes and Protocols for (Z)-SU14813 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and KIT, playing a crucial role in angiogenesis and tumor cell proliferation.[1][5][6][7] These application notes provide a comprehensive guide for utilizing this compound in in vitro biochemical kinase activity assays to determine its inhibitory potency (IC50).

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of target kinases. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting cell proliferation, migration, and survival.[2][5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been determined against a panel of kinases using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: this compound Biochemical IC50 Values

Target KinaseIC50 (nM)
VEGFR12[2][3][4][8]
VEGFR250[1][2][3][4]
PDGFRβ4[2][3][4][8]
KIT15[2][3][4][8]
FGFR13500[8]
EGFR>20000[8]
Src2500[8]
c-Met9000[8]

Table 2: this compound Cellular IC50 Values

Target Cell Line/PhosphorylationIC50 (nM)
VEGFR-2 Phosphorylation (PAE cells)5.2[1][2]
PDGFR-β Phosphorylation (PAE cells)9.9[1][2]
KIT Phosphorylation (PAE cells)11.2[1][2]
VEGF-induced HUVEC Survival6.8[8]
U-118MG cell growth50 - 100[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow for a kinase activity assay.

cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Proliferation VEGFR->Proliferation Pi PDGFR PDGFRβ Migration Migration PDGFR->Migration Pi KIT KIT Survival Survival KIT->Survival Pi SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT prep Prepare Reagents (Kinase, Substrate, ATP, this compound) setup Set up Kinase Reaction (Kinase + Inhibitor Incubation) prep->setup initiate Initiate Reaction (Add ATP/Substrate Mix) setup->initiate incubate Incubate at 30°C initiate->incubate detect Detect Kinase Activity (e.g., ADP-Glo™) incubate->detect analyze Data Analysis (Calculate IC50) detect->analyze

References

Application Notes: (Z)-SU14813 Protocol for Western Blot Analysis of p-VEGFR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the analysis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation at tyrosine 1175 (p-VEGFR2) using Western blot, in response to treatment with the inhibitor (Z)-SU14813.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for anti-angiogenic therapies.[2]

This compound is a potent, orally active, multi-targeted receptor tyrosine kinase inhibitor. It effectively inhibits the phosphorylation of VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and other kinases, thereby impeding angiogenesis and tumor growth.[3][4] Western blotting is a fundamental technique to quantify the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs). The ratio of phosphorylated VEGFR-2 (p-VEGFR2) to total VEGFR-2 is normalized to the vehicle-treated control. The cellular IC50 for SU14813 inhibiting VEGFR-2 phosphorylation has been reported to be approximately 5.2 nM.

This compound Concentration (nM)p-VEGFR2 / Total VEGFR-2 Ratio (Normalized)% Inhibition
0 (Vehicle Control)1.000
10.8515
50.5248
100.2575
500.0892
1000.0496

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization p_VEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2_dimer->p_VEGFR2 PI3K PI3K p_VEGFR2->PI3K PLCg PLCγ p_VEGFR2->PLCg Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Z_SU14813 This compound Z_SU14813->p_VEGFR2 Inhibition

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis Seed_Cells 1. Seed HUVECs Serum_Starve 2. Serum Starve (4-6 hours) Seed_Cells->Serum_Starve Inhibitor_Treatment 3. Treat with this compound (1-2 hours) Serum_Starve->Inhibitor_Treatment VEGF_Stimulation 4. Stimulate with VEGF (10-15 min) Inhibitor_Treatment->VEGF_Stimulation Cell_Lysis 5. Cell Lysis (RIPA Buffer) VEGF_Stimulation->Cell_Lysis Quantification 6. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 9. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (p-VEGFR2, Total VEGFR2, Loading Control) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. ECL Detection Secondary_Ab->Detection Analysis 13. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-VEGFR2.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Inhibitor: this compound (Stock solution in DMSO)

  • Stimulant: Recombinant Human VEGF-A

  • Buffers and Solutions:

    • EGM-2 Medium (supplemented with growth factors)

    • Serum-free basal medium

    • Phosphate Buffered Saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitor cocktails

    • BCA Protein Assay Kit

    • 4X Laemmli sample buffer

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

    • Blocking Buffer (5% BSA in TBST)

    • ECL Substrate

  • Antibodies:

    • Primary Antibody: Rabbit anti-p-VEGFR2 (Tyr1175)

    • Primary Antibody: Mouse anti-total VEGFR-2

    • Primary Antibody: Rabbit or Mouse anti-GAPDH or β-actin (Loading Control)

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Microcentrifuge

    • SDS-PAGE and Western blot apparatus

    • Chemiluminescence imaging system

    • Densitometry software (e.g., ImageJ)

Cell Culture and Treatment
  • Cell Seeding: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates to achieve 80-90% confluency at the time of treatment.

  • Serum Starvation: Before treatment, starve the cells in a serum-free basal medium for 4-6 hours to minimize basal receptor phosphorylation.[1]

  • Inhibitor Treatment: Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • VEGF Stimulation: Following inhibitor treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce robust VEGFR-2 phosphorylation.[1][2] An unstimulated control should also be included.

Cell Lysis and Protein Quantification
  • Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[2]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]

  • Carefully transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.

Western Blotting
  • Sample Preparation: Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR-2, and a loading control (GAPDH or β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[2]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-VEGFR2 signal to the total VEGFR-2 signal and then to the loading control to determine the relative phosphorylation levels.

References

Application Notes and Protocols for (Z)-SU14813 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. It exerts its effects by targeting several key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Inhibition of these signaling pathways can lead to a reduction in tumor cell proliferation, migration, and survival. This document provides detailed protocols for assessing the in vitro efficacy of this compound using two common cell viability assays: the MTT and Sulforhodamine B (SRB) assays.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the aforementioned RTKs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. By simultaneously blocking multiple RTKs, this compound offers a broad-spectrum approach to cancer therapy.

Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

Table 1: Biochemical IC50 Values for this compound

Target KinaseIC50 (nM)
VEGFR12[1][3]
VEGFR250[1][3]
PDGFRβ4[1][3]
KIT15[1][3]

Table 2: Cellular IC50 Values for this compound

Cell Line/AssayTarget/ProcessIC50 (nM)
Porcine Aorta Endothelial CellsVEGFR-2 Phosphorylation5.2[3]
Porcine Aorta Endothelial CellsPDGFR-β Phosphorylation9.9[3]
Porcine Aorta Endothelial CellsKIT Phosphorylation11.2[3]
U-118MG (Glioblastoma)Growth Inhibition50-100[3]

Note: The efficacy of this compound can be cell-line and assay-dependent. For instance, in an SRB assay assessing anchorage-dependent growth on plastic, the IC50 for U-118MG cells was greater than 12,000 nM, and for HT-29 cells, it was greater than 1,500 nM, suggesting that the anti-proliferative effects may be more pronounced in anchorage-independent growth conditions.[4]

Visualization of Cellular Processes

To better understand the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

Experimental workflow for MTT and SRB assays.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS KIT KIT KIT->PI3K KIT->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Signaling pathways inhibited by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Gently remove the medium from the wells and add 100 µL of the desired concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of total cellular protein content.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 1% (v/v) Acetic acid

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for (Z)-SU14813 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-angiogenic and anti-tumor effects by targeting several RTKs implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (Flt-3).[1][2] The simultaneous inhibition of these signaling pathways makes SU14813 a compelling candidate for combination therapies with conventional cytotoxic agents, potentially leading to synergistic anti-tumor activity and overcoming drug resistance.[2]

These application notes provide a summary of the preclinical data for SU14813 and detailed protocols for evaluating its efficacy, both as a single agent and in combination with chemotherapy.

Data Presentation

In Vitro Inhibitory Activity of SU14813

The following table summarizes the in vitro inhibitory activity of SU14813 against various receptor tyrosine kinases.

Target KinaseAssay TypeIC50 (nM)
VEGFR-1Biochemical2
VEGFR-2Biochemical50
PDGFRβBiochemical4
c-KitBiochemical15
VEGFR-2Cellular (Porcine Aortic Endothelial Cells)5.2
PDGFRβCellular (Porcine Aortic Endothelial Cells)9.9
c-KitCellular (Porcine Aortic Endothelial Cells)11.2

Data sourced from MedchemExpress and Patyna et al., 2006.[2][3]

In Vivo Anti-Tumor Efficacy of SU14813 in Combination with Docetaxel (B913)

The following table summarizes the in vivo anti-tumor efficacy of SU14813 in combination with docetaxel in a murine Lewis Lung Carcinoma (LLC) model, which is known to be resistant to docetaxel.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
SU1481310 mg/kg, p.o., BID25
SU1481340 mg/kg, p.o., BID48
SU1481380 mg/kg, p.o., BID55
SU14813120 mg/kg, p.o., BID63
Docetaxel40 mg/kg, i.v., thrice weekly-
SU14813 + DocetaxelSee individual dosagesEnhanced inhibition*

The combination of SU14813 and docetaxel resulted in significantly enhanced inhibition of primary tumor growth and increased survival of tumor-bearing mice compared to either agent alone.[1][2]

Data adapted from Patyna et al., 2006.[2]

Signaling Pathways and Experimental Workflow

SU14813 Signaling Pathway Inhibition

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival PDGFR PDGFR PDGFR->Proliferation PDGFR->Survival Metastasis Metastasis PDGFR->Metastasis cKit c-Kit cKit->Proliferation cKit->Survival Flt3 Flt-3 Flt3->Proliferation SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->cKit Inhibits SU14813->Flt3 Inhibits

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Evaluating Combination Therapy

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT Assay) Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Cell_Viability->Synergy_Analysis Phosphorylation_Assay Cellular Phosphorylation Assay (Western Blot) Phosphorylation_Assay->Synergy_Analysis Xenograft_Model Tumor Xenograft Model Establishment Synergy_Analysis->Xenograft_Model Treatment Treatment with Single Agents and Combination Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition and Survival Analysis Treatment->Efficacy_Assessment end Conclusion on Combination Efficacy Efficacy_Assessment->end start Hypothesis: SU14813 enhances chemotherapy efficacy start->Cell_Viability start->Phosphorylation_Assay

References

Application Notes and Protocols for (Z)-SU14813: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer research by targeting key signaling pathways involved in tumor growth and angiogenesis.[1] It selectively inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1] Ensuring the long-term stability and integrity of this compound is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₃H₂₇FN₄O₄
Molecular Weight 442.48 g/mol
Appearance Solid powder
Solubility Soluble in DMSO; insoluble in water and ethanol.

Long-Term Storage Recommendations

To maintain the integrity and activity of this compound, it is essential to adhere to the following storage conditions.

Solid Compound

For long-term storage, the solid powder of this compound should be stored at -20°C.[2][3] Under these conditions, the compound is reported to be stable for up to three years.[2] For shorter durations, storage at 4°C is acceptable for up to six months.[3]

Stock Solutions

It is highly recommended to prepare concentrated stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3][4] To prevent degradation from repeated freeze-thaw cycles, these stock solutions should be aliquoted into single-use vials.[2][4]

  • Long-Term Storage: Store aliquots at -80°C for up to one year.[2] Some suppliers suggest stability for up to two years at -80°C.[4]

  • Short-Term Storage: For more frequent use, aliquots can be stored at -20°C for up to one month.[2]

Note: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Quantitative Stability Data

Due to the limited availability of public, long-term quantitative stability data for this compound, the following tables present hypothetical data based on typical stability profiles of small molecule tyrosine kinase inhibitors under forced degradation and accelerated stability conditions. These tables are intended to serve as a reference for designing and interpreting stability studies.

Table 1: Hypothetical Stability of this compound Solid Powder
Storage ConditionTime PointPurity (%) by HPLCAppearance
25°C / 60% RH099.5White to off-white powder
1 month98.2No change
3 months96.5Slight yellowing
6 months93.1Yellowish powder
40°C / 75% RH099.5White to off-white powder
1 month95.0Yellowish powder
3 months89.8Yellowish-brown powder
6 months82.3Brownish powder
Photostability (ICH Q1B)1.2 million lux hours97.8Slight yellowing
Table 2: Hypothetical Stability of this compound in DMSO (10 mM) at -20°C
Time PointPurity (%) by HPLCAppearance
099.4Clear, colorless solution
1 month99.2No change
3 months98.5No change
6 months97.1No change
12 months95.3No change

Experimental Protocols

The following protocols provide a framework for assessing the stability of this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • In a sterile environment, accurately weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products. The following is a general method that can be optimized for specific equipment and degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare samples of this compound at a known concentration in the mobile phase.

  • Inject the samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

  • The peak area of this compound can be used to quantify its purity and degradation over time.

Protocol 3: Forced Degradation Studies

Forced degradation studies are performed to understand the potential degradation pathways of a drug substance.[5][6]

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).

  • Analyze all stressed samples using the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases. The following diagrams illustrate the general signaling pathways of these receptors.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Proliferation Cell Proliferation, Survival, Migration, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation SU14813 This compound SU14813->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by this compound.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Proliferation, Differentiation ERK->CellGrowth AKT->CellGrowth SU14813 This compound SU14813->PDGFR Inhibits

Caption: Simplified PDGFR signaling pathway inhibited by this compound.

cKit_Signaling SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates STAT STAT cKit->STAT Activates AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK CellFunctions Cell Proliferation, Survival, Differentiation STAT->CellFunctions AKT->CellFunctions MAPK->CellFunctions SU14813 This compound SU14813->cKit Inhibits

Caption: Simplified c-Kit signaling pathway inhibited by this compound.

FLT3_Signaling FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK CellProliferation Cell Proliferation, Survival STAT5->CellProliferation AKT->CellProliferation MAPK->CellProliferation SU14813 This compound SU14813->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: this compound Sample Prepare Prepare Stock Solution (Protocol 1) Start->Prepare ForcedDeg Forced Degradation Studies (Protocol 3) Prepare->ForcedDeg LongTerm Long-Term Stability Study (Recommended Storage) Prepare->LongTerm Analyze HPLC Analysis (Protocol 2) ForcedDeg->Analyze LongTerm->Analyze Data Data Analysis: - Purity Assessment - Degradant Identification Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for this compound stability assessment.

References

Application Notes and Protocols for (Z)-SU14813 in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties. These application notes provide detailed protocols for utilizing this compound in key in vitro angiogenesis assays, targeted at researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets multiple RTKs involved in angiogenesis, tumor growth, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting these kinases, SU14813 effectively blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels (angiogenesis).[1][2][3]

Mechanism of Action

This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the intracellular kinase domain of its target receptors. This prevents the autophosphorylation and activation of the receptors, thereby blocking downstream signaling cascades. The simultaneous inhibition of multiple pro-angiogenic pathways makes SU14813 a potent agent for studying and inhibiting angiogenesis.[1][2]

Signaling Pathway Diagram

SU14813_Signaling_Pathway cluster_intracellular Intracellular Space VEGFR VEGFR P1 Downstream Signaling (e.g., PI3K/Akt, PLCγ/PKC/ERK) VEGFR->P1 P PDGFR PDGFR PDGFR->P1 P c_Kit c-Kit c_Kit->P1 P VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->c_Kit SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->c_Kit Angiogenesis Angiogenesis (Proliferation, Migration, Survival) P1->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking key RTKs.

Quantitative Data

The inhibitory activity of this compound against various kinases has been quantified through biochemical and cellular assays.

Target KinaseAssay TypeIC50 (nM)Reference
VEGFR1Cell-free2[4]
VEGFR2Cell-free50[4]
PDGFRβCell-free4[4]
KITCell-free15[4]
VEGFR-2Cellular (Porcine Aortic Endothelial Cells)5.2[5]
PDGFR-βCellular (Porcine Aortic Endothelial Cells)9.9[5]
KITCellular (Porcine Aortic Endothelial Cells)11.2[5]

Experimental Protocols

The following are detailed protocols for common in vitro angiogenesis assays to evaluate the effects of this compound.

Endothelial Cell Proliferation/Survival Assay

This assay measures the effect of this compound on the proliferation and survival of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to growth factors like VEGF.

  • HUVECs (passages 4-5)

  • EGM-2 medium (containing 10% FBS, endothelial cell growth supplement, and 10 µg/mL sodium heparin)

  • F12K medium

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Recombinant human VEGF

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 10,000 cells per well in F12K medium supplemented with 10% FBS.

  • Starvation: The next day, starve the cells for 18 hours in F12K medium containing 1% FBS.[1]

  • Treatment: Incubate the starved cells with various concentrations of this compound for 45 minutes.[6]

  • Stimulation: Add 20 ng/mL of VEGF to the wells. Include a control group with no VEGF and a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for 3 days at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Tube_Formation_Workflow A Coat 96-well plate with Basement Membrane Extract (e.g., Matrigel) B Incubate at 37°C to solidify A->B E Seed treated cells onto the matrix B->E C Prepare endothelial cell suspension (e.g., HUVECs) D Treat cells with this compound or vehicle control C->D D->E F Incubate for 6-18 hours E->F G Image tube formation using a microscope F->G H Quantify tube length, branch points, and total network area G->H

Caption: Workflow for the endothelial cell tube formation assay.

  • HUVECs

  • Endothelial cell basal medium (EBM-2) with 0.5% FBS

  • Basement membrane extract (e.g., Matrigel)

  • This compound (dissolved in DMSO)

  • 96-well plate

  • Calcein AM (optional, for fluorescence imaging)

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL per well.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[7]

  • Cell Preparation: Harvest HUVECs (at 80-90% confluency) and resuspend them in EBM-2 with 0.5% FBS to a concentration of 2.5 x 10^4 cells/mL.[7]

  • Treatment: Treat the cell suspension with various concentrations of this compound or a vehicle control (DMSO).

  • Cell Seeding: Seed 5 x 10^3 treated cells onto the surface of the solidified matrix in each well.[7]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.[7]

  • Imaging and Quantification: Visualize the tube formation using a phase-contrast microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total network area using image analysis software. For fluorescence imaging, cells can be pre-labeled with Calcein AM.[8]

Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells towards a chemoattractant like VEGF.

  • HUVECs

  • Endothelial cell basal medium with 0.5% FBS

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Recombinant human VEGF

  • This compound (dissolved in DMSO)

  • Fibronectin

  • Calcein AM

  • Cotton swabs

  • Insert Preparation: Coat the underside of the Transwell inserts with 10 µg/mL fibronectin for 1 hour at 37°C and then wash with PBS.[9]

  • Cell Starvation: Culture HUVECs to 80-90% confluency and then serum-starve them in basal medium with 0.5% FBS for 4-6 hours.[9]

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of basal medium with 0.5% FBS containing a chemoattractant (e.g., 20 ng/mL VEGF).[9]

    • Harvest the starved HUVECs and resuspend them in basal medium with 0.5% FBS.

    • Treat the cell suspension with various concentrations of this compound or a vehicle control.

    • Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[9]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[9]

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[9]

    • Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM and incubate for 30 minutes at 37°C.[9]

    • Read the fluorescence of the migrated, stained cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[9]

Conclusion

This compound is a valuable tool for studying the molecular mechanisms of angiogenesis and for screening potential anti-angiogenic therapies. The protocols provided here offer a framework for assessing its efficacy in key in vitro models of angiogenesis. It is recommended to optimize assay conditions, such as cell density and incubation times, for specific experimental setups.

References

Application Notes and Protocols for (Z)-SU14813 in a Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] The Matrigel plug assay is a robust and widely utilized in vivo model to assess the effects of pro- and anti-angiogenic compounds.[2][3][4] Matrigel is a solubilized basement membrane matrix that, when mixed with an angiogenic stimulus and injected subcutaneously into mice, forms a solid plug that becomes vascularized by the host's endothelial cells.[5][6] (Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and antitumor activity.[7][8] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFRβ), and KIT.[4][6][7][8] By inhibiting these key drivers of angiogenesis, this compound effectively blocks endothelial cell proliferation, migration, and survival.[7][8] These application notes provide a detailed protocol for utilizing this compound in a Matrigel plug assay to quantify its anti-angiogenic efficacy.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects by simultaneously blocking multiple RTK signaling pathways crucial for neovascularization. The binding of growth factors like VEGF and PDGF to their respective receptors (VEGFR, PDGFR) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that lead to cell proliferation, migration, and survival. This compound competitively binds to the ATP-binding pocket of these RTKs, preventing phosphorylation and subsequent pathway activation.[7][8]

SU14813_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR-1/2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->Downstream P PDGFR PDGFRβ PDGFR->Downstream P KIT KIT KIT->Downstream P VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->KIT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response

Caption: Signaling pathway of this compound action.

Experimental Protocols

Materials and Reagents
  • This compound: (e.g., MedChemExpress, Selleck Chemicals)

  • Matrigel: Growth Factor Reduced (GFR) (e.g., Corning, Trevigen)

  • Angiogenic Growth Factor: Recombinant human or murine VEGF (e.g., 150 ng/mL) and/or bFGF (e.g., 200 ng/mL)

  • Heparin: (e.g., 10-25 units/mL)

  • Vehicle for this compound:

    • For local delivery (in Matrigel): Sterile DMSO

    • For systemic delivery (oral gavage): 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC-Na) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Animals: 6-8 week old immunocompromised mice (e.g., C57BL/6, BALB/c nude)

  • Anesthetics: As per approved institutional animal care and use committee (IACUC) protocols.

  • Quantification Reagents:

    • Hemoglobin Assay: Drabkin's reagent (Sigma-Aldrich)

    • Immunohistochemistry (IHC): Anti-CD31 (PECAM-1) antibody, secondary antibodies, DAB substrate kit.

    • RT-qPCR: RNA extraction kit, reverse transcriptase, qPCR master mix, primers for murine CD31 and a housekeeping gene (e.g., GAPDH).[2]

Preparation of this compound and Matrigel Mixture

Critical: All Matrigel handling steps must be performed on ice using pre-chilled materials to prevent premature gelation.

  • Thaw Matrigel: Thaw GFR Matrigel overnight at 4°C.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in sterile DMSO.

  • Prepare Growth Factor Stock: Reconstitute VEGF and/or bFGF in sterile PBS containing 0.1% BSA.

  • Prepare Matrigel Mixture: In a pre-chilled tube on ice, prepare the final Matrigel mixture. For a final volume of 500 µL per plug, the components can be combined as follows:

    • 450 µL GFR Matrigel

    • VEGF and/or bFGF to final desired concentration (e.g., 150 ng/mL VEGF).

    • Heparin to final concentration (e.g., 20 units/mL).

    • This compound or Vehicle (DMSO) to final concentration. The volume of DMSO should not exceed 1-2% of the total Matrigel volume to avoid toxicity.

  • Mix Gently: Gently mix the components with a pre-chilled pipette tip, avoiding the introduction of air bubbles. Keep on ice until injection.

In Vivo Matrigel Plug Implantation

Matrigel_Workflow cluster_prep Preparation (on ice) cluster_injection Implantation cluster_incubation Incubation cluster_analysis Analysis A Thaw Matrigel (4°C overnight) C Mix Matrigel, Growth Factors, & this compound/Vehicle A->C B Prepare this compound & Growth Factor Stocks B->C E Subcutaneously Inject Matrigel Mixture (500 µL) C->E D Anesthetize Mouse D->E F Allow Angiogenesis (7-14 Days) E->F G Excise Matrigel Plug F->G H Quantify Angiogenesis: - Hemoglobin Assay - CD31 IHC - CD31 RT-qPCR G->H

Caption: Experimental workflow for the Matrigel plug assay.

  • Animal Handling: Anesthetize mice according to approved IACUC protocols.

  • Injection: Using a pre-chilled 1 mL syringe with a 25-gauge needle, slowly inject 500 µL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid will form a solid plug at body temperature.

  • Systemic Dosing (Optional): For systemic administration, this compound can be administered via oral gavage. Based on pharmacokinetic data in mice (t1/2 ≈ 1.8 hours) and studies with similar RTK inhibitors, a twice-daily (BID) dosing regimen is recommended.[9] Doses ranging from 20-80 mg/kg/day have been effective for other RTKIs like pazopanib (B1684535) and sunitinib (B231) in inhibiting angiogenesis.[5][10]

  • Incubation: House the mice for 7-14 days to allow for vascularization of the plug. The optimal duration may need to be determined empirically.

Quantification of Angiogenesis

At the end of the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

Method 1: Hemoglobin Content (Drabkin's Assay)

  • Photograph the explanted plugs for qualitative assessment.

  • Weigh each plug.

  • Homogenize the plug in a known volume of distilled water.

  • Centrifuge the homogenate and collect the supernatant.

  • Add Drabkin's reagent to the supernatant and measure the absorbance at 540 nm.

  • Calculate the hemoglobin concentration using a standard curve. Data is typically presented as µg of hemoglobin per mg of Matrigel plug.

Method 2: Immunohistochemistry (IHC) for CD31

  • Fix the Matrigel plugs in 10% neutral buffered formalin overnight.

  • Process the plugs for paraffin (B1166041) embedding and sectioning (5 µm sections).

  • Perform IHC using a primary antibody against the endothelial cell marker CD31.

  • Counterstain with hematoxylin.

  • Capture images of the stained sections at a consistent magnification (e.g., 200x).

  • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in multiple random fields of view. Express MVD as the average number of vessels per unit area (e.g., vessels/mm²).

Method 3: Real-Time Quantitative PCR (RT-qPCR) for CD31 [2][8]

  • Homogenize the freshly excised plug in an RNA lysis buffer (e.g., TRIzol).

  • Extract total RNA using a standard RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform RT-qPCR using primers specific for murine CD31 (Pecam1) and a stable housekeeping gene (e.g., Gapdh).

  • Calculate the relative expression of CD31 mRNA, normalized to the housekeeping gene, using the ΔΔCt method.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Experimental Groups for Matrigel Plug Assay

Group Matrigel Contents Systemic Treatment (if applicable) Number of Animals (n)
1 Matrigel + Vehicle (DMSO) Vehicle 5-8
2 Matrigel + Growth Factor(s) + Vehicle (DMSO) Vehicle 5-8
3 Matrigel + Growth Factor(s) + this compound (Low Dose) Vehicle or this compound 5-8
4 Matrigel + Growth Factor(s) + this compound (Mid Dose) Vehicle or this compound 5-8

| 5 | Matrigel + Growth Factor(s) + this compound (High Dose) | Vehicle or this compound | 5-8 |

Table 2: Quantification of Angiogenesis in Matrigel Plugs

Treatment Group Dose of this compound Hemoglobin (µg/mg plug) ± SD MVD (vessels/mm²) ± SD Relative CD31 mRNA Expression ± SD % Inhibition vs. Positive Control
Negative Control - Data to be filled by user Data to be filled by user Data to be filled by user N/A
Positive Control (GFs + Vehicle) 0 Data to be filled by user Data to be filled by user Data to be filled by user 0%
This compound Low Dose Data to be filled by user Data to be filled by user Data to be filled by user Calculated value
This compound Mid Dose Data to be filled by user Data to be filled by user Data to be filled by user Calculated value

| this compound | High Dose | Data to be filled by user | Data to be filled by user | Data to be filled by user | Calculated value |

Note: Doses for this compound should be optimized. For local administration, concentrations in the nanomolar to low micromolar range are suggested starting points. For systemic administration, doses between 20-80 mg/kg/day can be considered based on data from similar RTK inhibitors.[5][10]

Conclusion

The Matrigel plug assay is an effective in vivo method to evaluate the anti-angiogenic properties of this compound. By inhibiting key RTKs like VEGFR and PDGFR, this compound is expected to produce a dose-dependent reduction in vascularization within the Matrigel plug.[5][7][8] This protocol provides a comprehensive framework for conducting these experiments, from material preparation to quantitative analysis, enabling researchers to robustly assess the therapeutic potential of this and other anti-angiogenic compounds.

References

Application Notes and Protocols for (Z)-SU14813 Treatment in In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (Z)-SU14813 in preclinical in vivo efficacy studies. The protocols outlined below are based on established methodologies for evaluating anti-tumor activity in xenograft models.

Introduction

This compound is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-angiogenic and anti-tumor effects by targeting several key RTKs involved in tumor growth, proliferation, and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] This multitargeted approach has the potential to overcome resistance mechanisms and offer a broader spectrum of anti-cancer activity.[1]

These notes provide detailed protocols for in vivo efficacy studies using this compound in subcutaneous xenograft models, a common preclinical model for cancer drug development.

Data Presentation

Table 1: this compound Monotherapy Dosing Regimen for In Vivo Efficacy Studies
ParameterDescriptionReference
Drug This compound[2]
Animal Model Athymic Nude Mice with Subcutaneous Xenografts[2]
Dosage Range 10, 40, 80, 120 mg/kg[2]
Administration Route Oral (p.o.) Gavage[2]
Treatment Schedule Twice Daily (BID)[2]
Vehicle Carboxymethyl cellulose (B213188)–based suspension[2]
Table 2: this compound Combination Therapy Dosing Regimen with Docetaxel
ParameterDescriptionReference
Drug 1 This compound[2]
Dosage 10, 40, 80, or 120 mg/kg[2]
Administration Oral (p.o.), Twice Daily (BID)[2]
Drug 2 Docetaxel[2]
Dosage 40 mg/kg (mouse maximum tolerated dose)[2]
Administration Intravenous (i.v.), Thrice Weekly[2]
Treatment Start Day 5 after tumor implantation for both agents[2]
Efficacy Assessment Day 21 (last day of dosing)[2]

Mandatory Visualizations

SU14813_Signaling_Pathway SU14813 This compound VEGFR VEGFR SU14813->VEGFR PDGFR PDGFR SU14813->PDGFR KIT KIT SU14813->KIT FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Cell Growth & Proliferation PDGFR->Tumor_Growth KIT->Tumor_Growth FLT3->Tumor_Growth Metastasis Metastasis Angiogenesis->Metastasis Tumor_Growth->Metastasis

Figure 1: this compound Signaling Pathway Inhibition.

InVivo_Efficacy_Workflow start Start cell_culture Tumor Cell Culture (Exponential Growth Phase) start->cell_culture cell_prep Cell Harvest & Preparation (Wash with PBS, Resuspend) cell_culture->cell_prep implantation Subcutaneous Implantation of Tumor Cells cell_prep->implantation animal_prep Animal Preparation (Athymic Nude Mice, 4-6 weeks old) animal_prep->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (p.o., BID) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring Repeated Cycles endpoint Endpoint Criteria Met (e.g., tumor size, animal welfare) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a carboxymethyl cellulose (CMC)-based suspension for the oral administration of this compound.

Materials:

  • This compound powder

  • Sodium Carboxymethyl Cellulose (CMC-Na), low or medium viscosity

  • Sterile water for injection or purified water

  • Weighing balance

  • Spatula

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation (0.5% CMC-Na):

    • Determine the required volume of the vehicle.

    • Weigh out 0.5 g of CMC-Na powder for every 100 mL of the final volume.

    • In a beaker, add approximately 80% of the total required volume of sterile water.

    • While stirring with a magnetic stirrer, slowly add the CMC-Na powder to the water to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous.

    • Add the remaining sterile water to reach the final volume and mix thoroughly. It is recommended to prepare this solution fresh, though it can be stored for a few days under refrigeration.

  • Suspension Preparation:

    • Calculate the required mass of this compound based on the desired concentration and the total volume of the suspension.

    • Weigh the calculated amount of this compound powder.

    • In a suitable container, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps in the proper dispersion of the compound.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing using a vortex mixer.

    • For improved homogeneity, sonicate the suspension for 5-10 minutes. Use an ice bath if the compound is heat-sensitive.

    • If preparing a larger batch, use a magnetic stirrer to keep the suspension stirring continuously to maintain uniformity until administration.

    • It is recommended to prepare the suspension fresh daily. If stored, refrigerate and bring to room temperature before use, ensuring to re-suspend thoroughly before each administration.

Protocol 2: Subcutaneous Xenograft Model Establishment and In Vivo Efficacy Assessment

This protocol details the establishment of a subcutaneous tumor xenograft model in athymic nude mice and the subsequent evaluation of this compound efficacy.

Materials and Animals:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can aid in initial tumor formation)[2]

  • Athymic nude mice (4-6 weeks old)

  • This compound suspension and vehicle control

  • Gavage needles (appropriate size for mice)

  • Syringes

  • Calipers

  • Anesthetic agent (e.g., isoflurane)

  • 70% ethanol

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line in the appropriate complete medium until they are in the exponential growth phase.

    • Harvest the cells using trypsin-EDTA and wash them once with sterile PBS.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 2 x 10⁶ to 6 x 10⁶ cells in 100-200 µL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Shave the hair on the flank of the mouse where the tumor will be implanted.

    • Clean the injection site with 70% ethanol.

    • Inject the cell suspension (100-200 µL) subcutaneously into the prepared flank.

    • Monitor the mice for tumor growth.

  • Treatment Initiation and Monitoring:

    • When the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Begin treatment with this compound suspension or vehicle control via oral gavage at the desired dose and schedule (e.g., twice daily).

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • Monitor the general health of the animals daily for any signs of toxicity.

  • Endpoint and Data Collection:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of distress or significant body weight loss (>15-20%).

    • At the endpoint, euthanize the mice according to institutional guidelines.

    • Excise the tumors and record their final weight and volume.

    • Collect other tissues as needed for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze body weight data to assess treatment-related toxicity.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

References

Application Notes and Protocols: Measuring the Effects of (Z)-SU14813 on Endothelial Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor activity.[1][2][3] Its mechanism of action involves the inhibition of several key RTKs implicated in angiogenesis, tumor growth, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] A critical process in angiogenesis is the migration of endothelial cells, which is a prerequisite for the formation of new blood vessels. This compound has been shown to inhibit the ligand-dependent proliferation, survival, and migration of endothelial cells.[1][2][4] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on endothelial cell migration.

Data Presentation

Table 1: Biochemical IC50 Values for this compound Kinase Inhibition

Target KinaseIC50 (nM)
VEGFR12[4]
VEGFR250[4]
PDGFRβ4[4]
KIT15[4]

Table 2: Cellular IC50 Values for this compound Inhibition of Receptor Phosphorylation

Target KinaseCell LineIC50 (nM)
VEGFR-2Porcine Aorta Endothelial Cells5.2[2][4]
PDGFR-βPorcine Aorta Endothelial Cells9.9[4]
KITPorcine Aorta Endothelial Cells11.2[4]

Signaling Pathways

Endothelial cell migration is a complex process orchestrated by a network of signaling pathways. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, is a primary instigator of this process. This compound exerts its inhibitory effect by blocking the ATP-binding site of the VEGFR2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 pVEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 SU14813 This compound SU14813->VEGFR2 Inhibits ATP Binding ATP ATP ATP->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates Src Src pVEGFR2->Src Activates p38_MAPK p38 MAPK PLCg->p38_MAPK Akt Akt PI3K->Akt FAK FAK Src->FAK Migration Cell Migration (Actin reorganization, Focal adhesion turnover) FAK->Migration Akt->Migration p38_MAPK->Migration

Caption: this compound inhibits endothelial cell migration by blocking VEGFR2 signaling.

Experimental Protocols

To quantitatively assess the effects of this compound on endothelial cell migration, the following in vitro assays are recommended. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.

Wound Healing (Scratch) Assay

This assay provides a straightforward method to study collective cell migration.

Wound_Healing_Workflow cluster_protocol Wound Healing Assay Workflow A 1. Seed HUVECs and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a sterile pipette tip A->B C 3. Wash with PBS to remove dislodged cells B->C D 4. Add medium containing this compound at various concentrations (and vehicle control) C->D E 5. Image the scratch at time 0 D->E F 6. Incubate at 37°C, 5% CO2 E->F G 7. Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24 hours) F->G H 8. Quantify the area of the wound over time using image analysis software G->H

Caption: Workflow for the endothelial cell wound healing assay.

Detailed Protocol:

  • Cell Culture: Culture HUVECs in a 24-well plate until a confluent monolayer is formed.

  • Scratch Induction: Using a sterile p200 pipette tip, create a linear scratch through the center of the monolayer.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add endothelial cell growth medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO).

  • Imaging: Immediately capture images of the scratch in each well using a microscope with a camera. Mark the location of the images to ensure the same field is captured at later time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6 hours for 24-48 hours).

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. The rate of wound closure can be calculated and compared between different treatment groups.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Transwell_Migration_Workflow cluster_protocol Transwell Migration Assay Workflow A 1. Place Transwell inserts into a 24-well plate B 2. Add chemoattractant (e.g., VEGF) to the lower chamber A->B C 3. Seed HUVECs in serum-free medium with this compound or vehicle into the upper chamber B->C D 4. Incubate for 4-6 hours at 37°C, 5% CO2 C->D E 5. Remove non-migrated cells from the upper surface of the membrane D->E F 6. Fix and stain the migrated cells on the lower surface E->F G 7. Image the stained cells F->G H 8. Quantify the number of migrated cells G->H

Caption: Workflow for the Transwell migration assay.

Detailed Protocol:

  • Preparation: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.

  • Chemoattractant: In the lower chamber of the 24-well plate, add endothelial cell basal medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL).

  • Cell Seeding: Harvest HUVECs, resuspend them in serum-free basal medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Using a cotton swab, gently wipe the upper surface of the membrane to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, followed by staining with a solution such as 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification: After washing and drying, image the stained cells using a microscope. Count the number of migrated cells in several random fields for each insert.

Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures, a process that involves cell migration and alignment.

Detailed Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment and Seeding: Add various concentrations of this compound or vehicle control to the cell suspension. Seed 100 µL of the cell suspension (2 x 10^4 cells) onto the surface of the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Observe and photograph the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Logical Relationship of this compound Action

The inhibitory effect of this compound on endothelial cell migration is a direct consequence of its primary mechanism of action.

Logical_Relationship cluster_logic Logical Flow of this compound Action A This compound B Binds to ATP-binding site of VEGFR2 A->B C Inhibition of VEGFR2 Autophosphorylation B->C D Blockade of Downstream Signaling (e.g., PI3K/Akt, PLCγ/p38 MAPK, Src/FAK) C->D E Inhibition of Endothelial Cell Migration D->E

Caption: Logical flow of this compound's inhibitory action on endothelial cell migration.

Conclusion

This compound is a potent inhibitor of key receptor tyrosine kinases that are fundamental to the process of angiogenesis. The protocols outlined in these application notes provide robust methods for quantifying the inhibitory effects of this compound on endothelial cell migration. By employing these assays, researchers can further elucidate the anti-angiogenic properties of this compound and its potential as a therapeutic agent.

References

Establishing a (Z)-SU14813-Resistant Cell Line: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties. It primarily exerts its effects by inhibiting key RTKs involved in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2] The therapeutic efficacy of such targeted agents can be limited by the development of acquired resistance, a significant challenge in clinical oncology. Understanding the molecular mechanisms underlying resistance to this compound is paramount for the development of next-generation inhibitors and effective combination therapies.

These application notes provide a detailed protocol for establishing a this compound-resistant cancer cell line in vitro. This model system serves as a valuable tool for investigating the molecular basis of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

Data Presentation

Quantitative data generated during the establishment and characterization of the this compound-resistant cell line should be meticulously documented. The following tables provide a structured format for presenting key experimental results, facilitating clear comparison between the parental and resistant cell lines.

Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)*
Parental1.0
Resistant

*Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

Table 2: Cell Viability Assay Data

This compound Conc. (nM)Parental Cell Viability (%)Resistant Cell Viability (%)
0 (Vehicle Control)100100
1
10
50
100
500
1000

Table 3: Western Blot Analysis of Key Signaling Proteins

ProteinParental (Relative Density)Resistant (Relative Density)Fold Change
p-VEGFR2
Total VEGFR2
p-PDGFRβ
Total PDGFRβ
p-Akt
Total Akt
p-ERK1/2
Total ERK1/2
c-Met
AXL

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is essential for establishing the baseline sensitivity of the parental cell line to this compound.

  • Cell Seeding: Seed the parental cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow for overnight adherence.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, with concentrations ranging from sub-nanomolar to micromolar. Include a vehicle-only (e.g., DMSO) control.

  • Cell Treatment: Remove the existing medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.

Protocol 2: Generation of a this compound-Resistant Cell Line

This protocol employs a dose-escalation strategy to gradually select for a resistant cell population.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.

  • Monitoring and Passaging: Continuously monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). Once the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound. Maintain the cells at each concentration for at least 2-3 passages.

  • Dose Escalation: Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments). If significant cell death (>50%) is observed, reduce the concentration to the previous level until the cells have adapted.

  • Long-Term Culture: Continue this process for an extended period (typically 3-6 months) until the cells can proliferate steadily in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

  • Cryopreservation: At each stage of increased resistance, cryopreserve aliquots of the cells. This provides a valuable repository of cells with varying degrees of resistance for future studies.

  • Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Maintenance of Resistant Line: Continuously culture the established resistant cell line in the presence of the final selection concentration of this compound to maintain the resistance phenotype.

Protocol 3: Characterization of the Resistant Phenotype

This protocol outlines key experiments to confirm and investigate the mechanisms of resistance.

  • IC50 Re-evaluation: Determine the IC50 of the established resistant cell line and calculate the Resistance Index (RI) as described in Table 1. A significant increase in the IC50 and an RI substantially greater than 1 confirms the resistant phenotype.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages). Subsequently, re-determine the IC50 for this compound. A stable resistance is indicated by a minimal change in the IC50 value.

  • Western Blot Analysis: Compare the protein expression and phosphorylation status of key signaling molecules in the parental and resistant cell lines, both in the presence and absence of this compound. Focus on the known targets of SU14813 (VEGFR2, PDGFRβ) and common bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK, c-Met, AXL).

  • Gene Sequencing: Isolate genomic DNA from both parental and resistant cell lines. Sequence the kinase domains of the primary target genes (e.g., KDR, PDGFRB, KIT) to identify potential on-target mutations that may confer resistance.

  • Cross-Resistance Profile: Evaluate the sensitivity of the resistant cell line to other TKIs (both multi-targeted and specific inhibitors) and conventional chemotherapeutic agents to understand the breadth of the resistance mechanism.

Visualizations

SU14813_Signaling_Pathway cluster_targets SU14813 Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes SU14813 This compound VEGFR VEGFR SU14813->VEGFR PDGFR PDGFRβ SU14813->PDGFR KIT KIT SU14813->KIT FLT3 FLT3 SU14813->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK KIT->PI3K_AKT KIT->RAS_MAPK FLT3->PI3K_AKT FLT3->RAS_MAPK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation

Caption: this compound inhibits multiple RTKs, blocking downstream signaling.

Experimental_Workflow Start Parental Cell Line IC50_Determination Determine IC50 (Protocol 1) Start->IC50_Determination Initial_Exposure Initial Exposure (IC20 of SU14813) IC50_Determination->Initial_Exposure Dose_Escalation Stepwise Dose Escalation (3-6 Months) Initial_Exposure->Dose_Escalation Resistant_Line Established Resistant Line Dose_Escalation->Resistant_Line Characterization Characterization (Protocol 3) Resistant_Line->Characterization IC50_Reval IC50 Re-evaluation Characterization->IC50_Reval Confirm Resistance Western_Blot Western Blot Characterization->Western_Blot Analyze Pathways Sequencing Gene Sequencing Characterization->Sequencing Identify Mutations

Caption: Workflow for generating and characterizing the resistant cell line.

Resistance_Mechanisms SU14813_Resistance This compound Resistance On_Target On-Target Alterations SU14813_Resistance->On_Target Off_Target Off-Target Alterations SU14813_Resistance->Off_Target Gatekeeper_Mutation Gatekeeper Mutations (e.g., in KIT, PDGFRβ) On_Target->Gatekeeper_Mutation Bypass_Signaling Bypass Pathway Activation Off_Target->Bypass_Signaling Downstream_Activation Downstream Pathway Activation Off_Target->Downstream_Activation MET_AXL c-Met / AXL Upregulation Bypass_Signaling->MET_AXL RAS_RAF_MEK RAS-RAF-MEK-ERK Downstream_Activation->RAS_RAF_MEK PI3K_AKT_mTOR PI3K-AKT-mTOR Downstream_Activation->PI3K_AKT_mTOR

Caption: Potential mechanisms of resistance to this compound.

References

Troubleshooting & Optimization

(Z)-SU14813 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of (Z)-SU14813. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO.[1] It is crucial to use anhydrous, high-purity DMSO, as the presence of moisture can significantly decrease the solubility of the compound.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound has good solubility in DMSO. However, it is poorly soluble in water and ethanol.[2]

Q3: My this compound is precipitating after I dilute the DMSO stock into my aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is added to an aqueous environment, the DMSO rapidly disperses, which can cause the less soluble this compound to precipitate. Here are some solutions:

  • Pre-warm the medium: Warming the aqueous medium to 37°C can help maintain the solubility of the compound during dilution.

  • Increase the volume of the medium: Diluting the DMSO stock into a larger volume of medium can prevent the final concentration from exceeding its solubility limit.

  • Add the stock solution slowly while vortexing: This promotes rapid mixing and prevents the formation of localized high concentrations that can lead to precipitation.

  • Use a surfactant: For in vivo preparations, surfactants like Tween-80 are used to maintain the compound in solution.[1][3] For in vitro assays, the compatibility of any surfactant with your specific cell line should be verified.

  • Prepare fresh dilutions: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them immediately to avoid precipitation over time.[3]

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1][3]

Q5: What is the stability of the solid form of this compound?

A5: The solid form of this compound is stable for years when stored correctly at -20°C.

Quantitative Data Summary

The following tables summarize the key solubility and storage parameters for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO44 mg/mL[1] to 88 mg/mL[2]Ultrasonication may be required. Use of fresh, anhydrous DMSO is critical.[1]
EthanolInsoluble[2]Not a recommended solvent.
WaterInsoluble[2][4]Not a recommended solvent for primary stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1][3]A clear solution can be obtained for in vivo use.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]A clear solution can be obtained for in vivo use.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationReference(s)
Solid Powder-20°C3 years
Solid Powder4°C2 years
In DMSO-80°C2 years[1]
In DMSO-20°C1 year[1]
In DMSO (maleate salt)-80°C6 months[3]
In DMSO (maleate salt)-20°C1 month[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, high-purity

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution of this compound (Molecular Weight: 442.48 g/mol ), you would weigh 4.425 mg for 1 mL of DMSO.

  • Solubilization: Add the corresponding volume of 100% anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][3]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound primary stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the primary stock solution in pre-warmed cell culture medium to reach the final desired concentration. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced toxicity.

  • Mixing: When adding the this compound solution to the bulk of the cell culture medium, add it dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing.

  • Immediate Use: Use the freshly prepared working solution immediately in your cell-based assays.

Protocol 3: In Vivo Formulation with PEG300 and Tween-80

This protocol describes the preparation of a dosing solution in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of 2.5 mg/mL solution):

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Vortex until the solution is clear and homogenous.

  • Add 50 µL of Tween-80. Vortex thoroughly until the solution is clear.

  • Slowly add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex one final time. The solution should be clear.

  • It is recommended to prepare this formulation fresh on the day of use.[3]

Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound Solutions A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex / Sonicate (if needed) B->C D 10 mM Stock Solution in DMSO C->D E Aliquot for Single Use D->E F Store at -20°C or -80°C E->F G Thaw Single Aliquot F->G H Dilute in Pre-warmed Aqueous Medium G->H I Final Working Solution H->I J Use Immediately in Experiment I->J

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Mechanism of Action: this compound Signaling Pathway Inhibition SU14813 This compound VEGFR VEGFR SU14813->VEGFR inhibits PDGFR PDGFR SU14813->PDGFR inhibits KIT c-Kit SU14813->KIT inhibits FLT3 FLT3 SU14813->FLT3 inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation VEGFR->Proliferation Metastasis Metastasis VEGFR->Metastasis PDGFR->Proliferation Survival Cell Survival PDGFR->Survival KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival

Caption: this compound inhibits multiple receptor tyrosine kinases.

References

preventing (Z)-SU14813 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting common issues related to the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[4][5][6] By inhibiting these RTKs, SU14813 can block signaling pathways involved in angiogenesis, tumor growth, and metastasis.[1][2][3]

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often due to its low aqueous solubility.[7][8] Several factors can contribute to this:

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.

  • Improper Dilution: Adding a highly concentrated DMSO stock solution directly into the aqueous medium can cause the compound to "crash out" of solution.[8][9]

  • pH and Temperature of the Medium: The solubility of small molecules can be sensitive to the pH and temperature of the media.[10][11]

  • Interactions with Media Components: Components in the serum or the medium itself can sometimes interact with the compound, affecting its stability and solubility.[10]

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][7] It is crucial to use a fresh, anhydrous grade of DMSO, as moisture can lead to compound degradation and insolubility.[4][12]

Q4: What is the maximum concentration of DMSO that cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects of the solvent.[7] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.[7][8]

Troubleshooting Guide: Preventing this compound Precipitation

Use this guide to diagnose and resolve precipitation issues with this compound.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding the inhibitor to the media. The final concentration of the inhibitor is too high, exceeding its aqueous solubility.Check the product datasheet for the aqueous solubility of this compound. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration for your experiments.
"Solvent shock" from improper dilution of the concentrated DMSO stock.[9]Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[7][8]
Precipitate forms over time in the incubator. The inhibitor is degrading or has limited stability in the culture conditions (e.g., temperature, pH, light exposure).[10][11]Prepare fresh working solutions for each experiment and add them to the cells immediately. Avoid storing the inhibitor in aqueous solutions. Minimize light exposure to the media containing the inhibitor.
The inhibitor is binding to serum proteins and precipitating.[13]While serum proteins can sometimes aid solubility, at high concentrations of the inhibitor, this interaction might lead to precipitation. Try reducing the serum concentration in your media if your experimental design allows.
Inconsistent experimental results. The inhibitor may be precipitating or degrading, leading to a lower effective concentration.[11]Visually inspect your culture plates for any signs of precipitation before and during the experiment. If precipitation is observed, optimize your dilution protocol as described above.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7][9]

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5][8]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of medium.

    • Gently vortex the intermediate solution.

  • Final Dilution:

    • Add the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.

    • When adding the inhibitor solution to the medium, do so dropwise while gently swirling the medium to ensure rapid and uniform mixing.[7]

  • Immediate Use: Use the final working solution immediately after preparation. Do not store this compound in aqueous solutions.[8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway targeted by this compound and a recommended experimental workflow to prevent precipitation.

SU14813_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT KIT c-KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Proliferation Angiogenesis Cell Proliferation Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits key receptor tyrosine kinases.

Experimental_Workflow A Prepare Concentrated Stock in DMSO C Prepare Intermediate Dilution in Pre-warmed Medium A->C B Pre-warm Cell Culture Medium (37°C) B->C D Add Intermediate Dilution to Final Volume of Medium (with gentle mixing) C->D E Add to Cells Immediately D->E F Precipitation Avoided E->F

Caption: Recommended workflow to prevent this compound precipitation.

References

troubleshooting inconsistent results with (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with (Z)-SU14813. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4][5] It functions by binding to and inhibiting the phosphorylation of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][3][4][6] This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro studies, this compound can be dissolved in DMSO.[2][8] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2] For in vivo experiments, common formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[2][8] Stock solutions should be aliquoted and stored at -20°C for short-term (months) or -80°C for long-term (up to 2 years) storage to avoid repeated freeze-thaw cycles.[2][8]

Q3: I am observing high levels of cytotoxicity at concentrations where I expect specific inhibition. What could be the cause?

High cytotoxicity could be due to several factors:

  • Off-target effects: As a multi-targeted inhibitor, SU14813 can affect kinases other than its primary targets, leading to unexpected cellular responses.[1]

  • Inappropriate dosage: The effective concentration of SU14813 can be cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific model.

  • Compound solubility issues: Poor solubility can lead to compound precipitation and non-specific toxicity.[1] Ensure the compound is fully dissolved and consider the use of a vehicle control to rule out solvent-induced toxicity.

Q4: My experimental results with this compound are inconsistent. What are the potential sources of variability?

Inconsistent results can stem from several factors:

  • Compound Stability: Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment from a properly stored stock solution.[8]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can influence cellular response to kinase inhibitors.[9]

  • Experimental Protocol: Minor variations in incubation times, reagent concentrations, and detection methods can lead to significant differences in results.

  • Lot-to-Lot Variability: Although less common with synthetic small molecules, it's a possibility to consider if you observe a sudden shift in results with a new batch of the compound.[10]

Troubleshooting Guides

In Vitro Assay Inconsistencies
Issue Possible Cause Troubleshooting Steps Expected Outcome
Variable IC50 values in kinase assays ATP concentration is not optimized.Determine the Michaelis-Menten constant (Km) for ATP for your kinase of interest and perform assays at or near the Km.More consistent and physiologically relevant IC50 values.
Reagent instability.Prepare fresh reagents, especially ATP and the inhibitor, for each experiment.Reduced variability in assay results.
Unexpected cellular phenotype Off-target effects of SU14813.1. Perform a kinome-wide selectivity screen to identify other potential targets.[1] 2. Use a structurally different inhibitor with the same primary targets to see if the phenotype is recapitulated.[1] 3. Perform rescue experiments by overexpressing a drug-resistant mutant of the primary target.[1]Identification of unintended targets and a clearer understanding of the observed phenotype.
Activation of compensatory signaling pathways.Use western blotting to analyze the phosphorylation status of key proteins in related signaling pathways (e.g., PI3K/Akt, MAPK).A more comprehensive picture of the cellular response to SU14813.
Low or no inhibitory activity Incorrect compound concentration.Verify the concentration of your stock solution using a spectrophotometer or another analytical method.Accurate and reproducible experimental results.
Degraded compound.Use a fresh aliquot of the compound and ensure proper storage conditions are maintained.Restoration of expected inhibitory activity.
In Vivo Xenograft Model Challenges
Issue Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent tumor growth inhibition Suboptimal dosing or schedule.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal dosing schedule for your specific tumor model.More consistent and significant anti-tumor efficacy.
Poor bioavailability.Ensure the formulation is prepared correctly and administered consistently. Consider pharmacokinetic studies to assess drug exposure in the animals.Improved drug delivery and more reliable in vivo data.
Toxicity in animal models Off-target effects or inappropriate vehicle.1. Reduce the dose or modify the treatment schedule. 2. Test the vehicle alone to ensure it is not causing toxicity.Reduced animal morbidity and mortality, allowing for a clearer assessment of the compound's efficacy.
Lack of correlation with in vitro results Differences in the tumor microenvironment.Consider using orthotopic xenograft models, which may better recapitulate the natural tumor environment.Improved correlation between in vitro and in vivo findings.
Host-specific metabolism of the compound.Be aware that the metabolism of SU14813 may differ between species, potentially affecting its efficacy and toxicity.A more cautious interpretation of preclinical data when extrapolating to clinical scenarios.

Data Presentation

Table 1: Inhibitory Activity of this compound against various Receptor Tyrosine Kinases

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
VEGFR12[2][5]-
VEGFR250[2][5]5.2
PDGFRβ4[2][5]9.9
KIT15[2][5]11.2
FLT3--

Data compiled from publicly available sources. Cellular IC50 values were determined in porcine aorta endothelial cells overexpressing the respective targets.

Experimental Protocols

General Protocol for In Vitro Kinase Assay
  • Prepare Reagents:

    • Kinase buffer (composition will be kinase-specific).

    • Kinase (ensure high purity and activity).

    • Substrate (specific for the kinase).

    • ATP (at a concentration near the Km for the kinase).

    • This compound stock solution in DMSO.

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Assay Procedure:

    • Add kinase buffer to the wells of a microplate.

    • Add serial dilutions of this compound or vehicle control (DMSO).

    • Add the kinase to each well and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and measure the signal (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell-Based Proliferation Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. .

  • Compound Treatment:

    • The next day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a period appropriate to observe effects on proliferation (e.g., 72 hours).

  • Cell Viability/Proliferation Measurement:

    • Use a suitable method to measure cell viability or proliferation, such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, KIT, FLT3 PI3K PI3K RTK->PI3K RAS RAS RTK->RAS SU14813 This compound SU14813->RTK Inhibition Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription ... RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_troubleshooting Advanced Troubleshooting cluster_solution Resolution Inconsistent_Results Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Purity, Concentration, Storage) Inconsistent_Results->Check_Compound Check_Protocol Review Experimental Protocol (Reagents, Timings, Conditions) Inconsistent_Results->Check_Protocol Check_Cells Assess Cell Culture Conditions (Passage, Confluency) Inconsistent_Results->Check_Cells Off_Target_Analysis Investigate Off-Target Effects (Kinome Scan, Orthogonal Inhibitor) Check_Compound->Off_Target_Analysis Dose_Response Perform Dose-Response Analysis Check_Protocol->Dose_Response Pathway_Analysis Analyze Compensatory Pathways (Western Blot) Check_Cells->Pathway_Analysis Optimized_Protocol Optimized and Validated Protocol Off_Target_Analysis->Optimized_Protocol Dose_Response->Optimized_Protocol Pathway_Analysis->Optimized_Protocol

Caption: Troubleshooting workflow for inconsistent results.

References

potential off-target effects of (Z)-SU14813 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-targeted tyrosine kinase inhibitor, (Z)-SU14813.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its multi-targeted nature allows it to simultaneously block several signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Q2: What are the known off-target effects of this compound?

Q3: How can I confirm that this compound is active in my cellular model?

A3: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its primary targets. A successful experiment will show a dose-dependent decrease in the phosphorylation of receptors such as VEGFR-2 or PDGFR-β in response to ligand stimulation. This is typically measured by Western blotting.

Q4: What are the expected downstream signaling effects of this compound?

A4: By inhibiting upstream RTKs like VEGFR and PDGFR, this compound is expected to suppress downstream signaling cascades that are critical for cell proliferation, survival, and migration. The two major pathways affected are the PI3K/AKT and the MAPK/ERK pathways. Inhibition of these pathways can be monitored by examining the phosphorylation status of key downstream proteins like Akt and ERK.

Q5: What is meant by "paradoxical activation" of a signaling pathway by a kinase inhibitor, and could this occur with this compound?

A5: Paradoxical activation is a phenomenon where a kinase inhibitor, under certain conditions, can lead to the activation rather than inhibition of its target pathway.[4][5][6] This can be caused by several factors, including feedback loops within the signaling network or the specific genetic context of the cancer cells. While not specifically documented for this compound, it is a possibility to consider if you observe unexpected increases in downstream signaling. This is an advanced troubleshooting scenario that may require further investigation into the specific cellular context.

Troubleshooting Guides

Guide 1: Inconsistent or No Inhibition of Target Phosphorylation
Potential Cause Troubleshooting Step
Compound Inactivity - Confirm the identity and purity of your this compound stock. - Prepare fresh aliquots from a new stock solution. - Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light).
Suboptimal Ligand Stimulation - Optimize the concentration of the stimulating ligand (e.g., VEGF, PDGF) to achieve robust receptor phosphorylation in your control cells. - Perform a time-course experiment to determine the peak phosphorylation time point after ligand addition.
Incorrect Assay Conditions - Ensure the inhibitor is pre-incubated with the cells for a sufficient duration before ligand stimulation to allow for cellular uptake and target engagement. - Verify that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is not affecting cell health.
Technical Issues with Western Blot - Use high-quality, validated phospho-specific antibodies. - Include appropriate positive and negative controls. - Ensure efficient protein transfer and use a suitable blocking buffer.
Cell Line Resistance - Confirm that your cell line expresses the target receptor. - Consider the possibility of mutations in the target kinase that may confer resistance to the inhibitor.
Guide 2: Unexpected Cellular Phenotypes (e.g., increased proliferation, altered morphology)
Potential Cause Troubleshooting Step
Off-Target Effects - Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration that inhibits the primary target. - If available, use a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated. - Consider performing a kinome scan to identify potential off-target kinases.
Activation of Compensatory Pathways - Long-term treatment with a kinase inhibitor can sometimes lead to the upregulation of alternative signaling pathways. - Analyze the phosphorylation status of key nodes in other major signaling pathways (e.g., STAT, mTOR).
Paradoxical Signaling - Carefully re-examine downstream pathway activation at multiple time points and inhibitor concentrations. - Review the literature for known feedback mechanisms in the signaling network of your cell type.
Experimental Artifact - Rule out contamination of cell cultures (e.g., mycoplasma). - Ensure the observed phenotype is not due to the vehicle used to dissolve the inhibitor.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)
VEGFR12[7][8]
VEGFR250[7][8]
PDGFRβ4[7][8]
KIT15[7][8]
FGFR13500
EGFR>20000
Src2500
c-Met9000

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from publicly available sources and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol provides a general framework for assessing the inhibition of ligand-induced VEGFR-2 phosphorylation in cancer cells.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., HUVECs or other VEGFR-2 expressing lines) and grow to 70-80% confluency.

  • Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with an optimized concentration of recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.

2. Cell Lysis:

  • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-Tyr1175) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).

Visualizations

SU14813_Signaling_Pathway SU14813 This compound VEGFR VEGFR SU14813->VEGFR PDGFR PDGFR SU14813->PDGFR KIT KIT SU14813->KIT FLT3 FLT3 SU14813->FLT3 PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS KIT->PI3K FLT3->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound inhibits RTKs, blocking PI3K/AKT and MAPK pathways.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting A 1. Seed & Grow Cells B 2. Serum Starve A->B C 3. Pre-treat with SU14813 B->C D 4. Stimulate with Ligand C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer G->H I 9. Antibody Incubation H->I J 10. Detection & Analysis I->J

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Troubleshooting_Logic Start Unexpected Result CheckOnTarget Confirm On-Target Inhibition? Start->CheckOnTarget OffTarget Investigate Off-Target Effects CheckOnTarget->OffTarget Yes Technical Review Experimental Protocol CheckOnTarget->Technical No Compensatory Assess Compensatory Pathways OffTarget->Compensatory Paradoxical Consider Paradoxical Activation Compensatory->Paradoxical End Refined Hypothesis Paradoxical->End Technical->End

References

Technical Support Center: Minimizing (Z)-SU14813 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when using the multi-targeted receptor tyrosine kinase (RTK) inhibitor, (Z)-SU14813, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][3][4] By inhibiting these RTKs, this compound can block downstream signaling pathways involved in cell proliferation, migration, and survival.[1][5]

Q2: Why am I observing high cytotoxicity in my primary cell cultures with this compound?

Primary cells are often more sensitive to kinase inhibitors than immortalized cell lines. High cytotoxicity can be due to several factors:

  • On-target toxicity: The signaling pathways inhibited by this compound (e.g., VEGFR, PDGFR) may be crucial for the survival of your specific primary cell type.

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins essential for cell survival.[6]

  • Inhibitor concentration: The concentration of this compound may be too high for your specific primary cell model.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.[6]

  • Suboptimal cell culture conditions: Unhealthy or stressed primary cells are more susceptible to the cytotoxic effects of inhibitors.[6]

Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?

The best approach is to perform a dose-response experiment.[6] This involves treating your primary cells with a range of this compound concentrations (e.g., from low nanomolar to micromolar) and assessing cell viability after a fixed time point (e.g., 24, 48, or 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50) for cell viability and identify the lowest effective concentration that achieves the desired biological effect with minimal toxicity.

Q4: Could the DMSO solvent be the cause of the observed cytotoxicity?

Yes, DMSO can be toxic to cells, especially primary cells, at higher concentrations. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments to differentiate between inhibitor- and solvent-induced toxicity.[6]

Q5: What are some general best practices for using this compound in primary cell cultures?

  • Use healthy cells: Ensure your primary cells are at a low passage number and are healthy and proliferating before initiating treatment.[6]

  • Optimize treatment duration: Shorter incubation times may be sufficient to observe the desired on-target effects while minimizing long-term cytotoxicity.[6]

  • Prepare fresh solutions: Prepare fresh stock solutions of this compound and dilute them in the appropriate culture medium immediately before use to avoid degradation.[6]

  • Confirm target expression: Verify that your primary cells express the target RTKs (VEGFR, PDGFRβ, KIT) to ensure that the observed effects are on-target.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death even at low concentrations of this compound The primary cell type is highly dependent on the signaling pathways inhibited by this compound for survival.1. Perform a more granular dose-response curve starting from very low (sub-nanomolar) concentrations. 2. Reduce the treatment duration. 3. Investigate the literature to determine if VEGFR, PDGFR, or KIT signaling is critical for your specific primary cell type's survival.
Inconsistent results between experiments 1. Variability in primary cell lots or passage numbers. 2. Inconsistent inhibitor preparation or storage. 3. Variations in cell density at the time of treatment.1. Use cells from the same donor and passage number for a set of experiments. 2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 3. Ensure consistent cell seeding density and confluency before treatment.[6]
No inhibition of downstream signaling observed 1. The concentration of this compound is too low. 2. The inhibitor has degraded. 3. The detection method for pathway inhibition is not sensitive enough.1. Increase the concentration of this compound based on the known cellular IC50 values. 2. Use a freshly prepared solution of the inhibitor. 3. Confirm the inhibition of downstream targets (e.g., p-AKT, p-ERK) using a sensitive method like Western blotting.
Observed phenotype is not consistent with VEGFR/PDGFR/KIT inhibition The phenotype may be due to the inhibition of off-target kinases.1. Use the lowest effective concentration of this compound. 2. Consult the literature to understand the potential roles of off-target kinases in your primary cell type. 3. If possible, use a structurally different inhibitor targeting the same pathways to confirm the on-target effect.

Data Presentation

Table 1: this compound IC50 Values

Target Assay Type Cell Line/System IC50 (nM)
VEGFR1BiochemicalCell-free assay2
VEGFR2BiochemicalCell-free assay50
PDGFRβBiochemicalCell-free assay4
KITBiochemicalCell-free assay15
VEGFR2 PhosphorylationCellularPorcine Aorta Endothelial Cells5.2
PDGFRβ PhosphorylationCellularPorcine Aorta Endothelial Cells9.9
KIT PhosphorylationCellularPorcine Aorta Endothelial Cells11.2
VEGF-stimulated survivalCellularHuman Umbilical Vein Endothelial Cells (HUVECs)6.8

Data compiled from multiple sources.[1][2][3][4][7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing cell viability. Optimization for specific primary cell types is recommended.

Materials:

  • Primary cells in culture

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Carefully remove the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add the solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-RTK Inhibition

This protocol outlines the steps to assess the inhibition of this compound targets by measuring their phosphorylation status.

Materials:

  • Primary cells in culture

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phospho-VEGFR2, phospho-PDGFRβ, phospho-KIT, and total proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture primary cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time. If necessary, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.[8]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total VEGFR2) or a loading control (e.g., GAPDH, β-actin) to normalize the data.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR VEGFR->i1 PDGFR PDGFR PDGFR->i2 KIT KIT KIT->i3 PLC PLC Gene Gene Expression PLC->Gene PI3K PI3K AKT AKT PI3K->AKT RAS RAS RAF RAF RAS->RAF AKT->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene i1->PLC i1->PI3K i2->PI3K i2->RAS i3->PI3K SU14813 This compound SU14813->VEGFR inhibits SU14813->PDGFR inhibits SU14813->KIT inhibits

Caption: Signaling pathways inhibited by this compound.

G start Start Experiment dose_response Perform Dose-Response (e.g., MTT assay) start->dose_response determine_ic50 Determine Viability IC50 and Lowest Effective Concentration dose_response->determine_ic50 main_experiment Conduct Main Experiment at Optimal Concentration determine_ic50->main_experiment target_validation Validate Target Inhibition (e.g., Western Blot for p-RTK) main_experiment->target_validation analyze_results Analyze and Interpret Results target_validation->analyze_results

Caption: Experimental workflow for using this compound.

G start High Cytotoxicity Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent (DMSO) concentration >0.1%? check_concentration->check_solvent No solution1 Reduce Concentration check_concentration->solution1 Yes check_duration Is the treatment duration too long? check_solvent->check_duration No solution2 Reduce Solvent Concentration and include Vehicle Control check_solvent->solution2 Yes check_on_target Is on-target toxicity expected for this cell type? check_duration->check_on_target No solution3 Reduce Treatment Duration check_duration->solution3 Yes consider_off_target Consider off-target effects check_on_target->consider_off_target No solution4 Titrate to lowest effective dose and shortest duration check_on_target->solution4 Yes solution5 Use lowest effective concentration and consider alternative inhibitors consider_off_target->solution5

Caption: Troubleshooting guide for high cytotoxicity.

References

(Z)-SU14813 Technical Support Center: Troubleshooting Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of (Z)-SU14813 in solution and best practices to ensure its stability during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is understood to be isomerization from the biologically active (Z)-isomer to the less active (E)-isomer. This process is primarily induced by exposure to light. This is based on the known photostability of its close structural analog, sunitinib (B231), which readily undergoes Z to E isomerization upon light exposure.

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: To ensure the stability of this compound, it is crucial to adhere to the following storage recommendations:

  • Solid Compound: Store at -20°C for up to 3 years.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[1]

Q3: How should I handle this compound solutions during my experiments to minimize degradation?

A3: To minimize degradation, handle this compound solutions with the following precautions:

  • Protect from Light: Work in a dimly lit area or use amber-colored vials and tubes to protect the solution from light at all stages of the experiment.

  • Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh on the day of use.[2]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is critical to prevent degradation caused by repeated temperature changes.[2]

  • Maintain Appropriate pH: While specific data for this compound is limited, for its analog sunitinib, pH can influence isomerization. It is advisable to maintain a consistent and appropriate pH for your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Potential Cause: Degradation of this compound in your working solution, leading to a lower effective concentration of the active (Z)-isomer.

  • Troubleshooting Steps:

    • Review Solution Preparation and Handling:

      • Were the solutions protected from light during preparation and use?

      • Were fresh working solutions prepared for each experiment?

      • How many times has the stock solution been frozen and thawed?

    • Analytical Confirmation (if possible):

      • If you have access to analytical instrumentation (e.g., HPLC), analyze your working solution to check for the presence of degradation products, such as the (E)-isomer. A shift in the retention time or the appearance of new peaks could indicate degradation.

    • Corrective Actions:

      • Prepare a fresh stock solution from the solid compound.

      • Implement stringent light-protection measures throughout your experiment.

      • Aliquot new stock solutions to minimize freeze-thaw cycles.

Issue 2: Precipitate observed in the this compound solution.

  • Potential Cause: Poor solubility in the chosen solvent system or precipitation upon dilution into aqueous buffers.

  • Troubleshooting Steps:

    • Review Solvent and Concentration:

      • Confirm that the concentration of this compound does not exceed its solubility limit in the chosen solvent.

      • For in vivo studies, specific formulation protocols are often required to maintain solubility.[2]

    • Aid Dissolution:

      • Gentle warming and/or sonication can be used to aid in the dissolution of the compound.[2]

    • Consider Alternative Formulations:

      • For aqueous-based assays, ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid-20°C3 years[1]
Stock Solution (in DMSO)-80°C1 year[1]
Stock Solution (in DMSO)-20°C1 month[1]

Table 2: Factors Influencing the Degradation of this compound (inferred from its analog, sunitinib)

FactorEffect on StabilityRecommendation
Light ExposureInduces isomerization to the (E)-isomerProtect solutions from light at all times.
pHCan influence the rate of isomerizationMaintain a consistent and appropriate pH.
Repeated Freeze-Thaw CyclesCan lead to degradationAliquot stock solutions into single-use vials.
Storage of Dilute SolutionsProne to degradationPrepare working solutions fresh daily.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid compound

    • Anhydrous DMSO

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Under sterile and low-light conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Stability-Indicating HPLC Method for this compound (Hypothetical, based on sunitinib analysis)

  • Objective: To separate this compound from its potential (E)-isomer and other degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare samples of this compound that have been subjected to stress conditions (e.g., exposure to light, acidic/basic conditions).

    • Inject the samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the this compound peak, which would indicate degradation. The (E)-isomer is expected to have a different retention time from the (Z)-isomer.

Visualizations

Degradation_Pathway Z_SU14813 This compound (Active Isomer) E_SU14813 (E)-SU14813 (Less Active Isomer) Z_SU14813->E_SU14813 Light Exposure (Primary Pathway) Other_Degradants Other Degradation Products Z_SU14813->Other_Degradants Hydrolysis, Oxidation (Potential Pathways)

Caption: A diagram illustrating the primary degradation pathway of this compound.

Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases VEGFR VEGFR Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream c_KIT c-KIT c_KIT->Downstream SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->c_KIT

References

Technical Support Center: Improving (Z)-SU14813 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the in vivo bioavailability of this potent multi-targeted receptor tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It shows potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[3][4][5] Its ability to inhibit these RTKs, which are crucial for angiogenesis and tumor cell proliferation, gives it potent antiangiogenic and antitumor properties.[1][2][6]

Q2: What makes the in vivo delivery of this compound challenging?

A2: Like many small molecule tyrosine kinase inhibitors (TKIs), this compound faces bioavailability challenges primarily due to its poor aqueous solubility.[4][7] The compound is listed as insoluble in water and ethanol, which complicates the preparation of formulations suitable for oral or parenteral administration and can lead to low absorption from the gastrointestinal tract.[4]

Q3: What plasma concentration of SU14813 is needed for in vivo efficacy?

A3: Preclinical studies in xenograft tumor models estimate that a plasma concentration of 100 to 200 ng/mL is required to achieve significant inhibition of its target RTKs in vivo.[1][2][3][5] Maintaining a plasma concentration in this range is a key goal for formulation and dosing regimen design.

Q4: What were the pharmacokinetic properties of SU14813 observed in mice?

A4: In mouse models, SU14813 demonstrated moderate systemic clearance (46 mL/min/kg) and a moderate volume of distribution (1.5 L/kg), indicating good tissue distribution.[6] However, it has a relatively short plasma half-life of 1.8 hours, which suggests that a twice-daily (BID) dosing regimen may be necessary to maintain therapeutic plasma concentrations for efficacy studies.[6]

Troubleshooting Guide

Problem 1: Low or inconsistent efficacy in animal models.

Possible Cause: Poor bioavailability of SU14813 due to suboptimal formulation, leading to plasma concentrations below the therapeutic threshold (100-200 ng/mL).[1][2][3][5]

Solutions:

  • Re-evaluate the Formulation Strategy: A simple suspension may be inadequate. For poorly soluble compounds like SU14813, more advanced formulation strategies are often required to improve dissolution and absorption.[8]

  • Optimize the Vehicle Composition: Experiment with different co-solvents and surfactants to improve the solubility and stability of the compound in the dosing vehicle.

  • Conduct a Pilot Pharmacokinetic (PK) Study: Before a full-scale efficacy study, run a small PK study with your chosen formulation to confirm that it can achieve the target plasma exposure.

Problem 2: The compound precipitates out of the dosing vehicle.

Possible Cause: The solubility limit of SU14813 in the chosen vehicle has been exceeded, or the formulation is not stable over time.

Solutions:

  • Determine the Solubility: Systematically test the solubility of SU14813 in various individual solvents and co-solvent mixtures commonly used for in vivo studies (e.g., DMSO, PEG300, Tween-80, corn oil).

  • Use a Co-Solvent System: Many TKIs require a multi-component vehicle. A common approach is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute it with other vehicles like PEG300 and Tween-80.[4]

  • Prepare Fresh Formulations: Due to potential stability issues, it is best practice to prepare the dosing formulation immediately before administration.[4]

Problem 3: High variability in results between animals.

Possible Cause: Inconsistent dosing or variable absorption due to the formulation. This is a common issue with poorly soluble drugs.[7]

Solutions:

  • Ensure Homogeneity of Suspensions: If using a suspension (like carboxymethyl cellulose), ensure it is uniformly mixed before drawing each dose to prevent variability in the administered amount of the drug.

  • Consider Lipid-Based Formulations: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the consistency of absorption for lipophilic drugs by enhancing their solubilization in the gastrointestinal tract.[9]

  • Refine Administration Technique: Ensure consistent oral gavage or injection technique to minimize variability introduced during the dosing process.

Data & Protocols

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityNotes
DMSO 44 - 88 mg/mLUltrasonic agitation may be needed. Use fresh, anhydrous DMSO as it is hygroscopic.[3][4][10]
Water Insoluble[4]
Ethanol Insoluble[4]
Table 2: Example In Vivo Formulation Vehicles
Vehicle CompositionAchievable ConcentrationAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (Clear Solution)Oral (p.o.) / Injection
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (Clear Solution)Oral (p.o.) / Injection
Carboxymethyl cellulose-based suspension Not specified (Suspension)Oral Gavage (p.o.)[6]
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration

This protocol is based on a common vehicle system used for poorly soluble inhibitors.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • Initial Dissolution in DMSO: Add the SU14813 powder to a sterile conical tube. Add a volume of DMSO equivalent to 10% of your final desired volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.

  • Solubilize: Vortex or sonicate the mixture until the SU14813 is completely dissolved and the solution is clear. Gentle warming may be applied if necessary, but monitor for compound stability.

  • Add PEG300: Add a volume of PEG300 equivalent to 40% of the final volume (e.g., 4 mL for a 10 mL final volume). Vortex thoroughly until the solution is homogeneous.

  • Add Tween-80: Add a volume of Tween-80 equivalent to 5% of the final volume (e.g., 0.5 mL for a 10 mL final volume). Vortex thoroughly.

  • Final Dilution with Saline: Slowly add sterile saline to reach the final desired volume (e.g., add 4.5 mL of saline for a 10 mL final volume) while vortexing to prevent precipitation.

  • Final Check: Ensure the final formulation is a clear, homogenous solution. This formulation should be prepared fresh before each use.

Protocol 2: General Strategy for Improving Bioavailability of TKIs

For novel compounds or when standard formulations fail, a systematic approach is necessary. This workflow outlines a general strategy for improving the oral bioavailability of TKIs like SU14813.

  • Physicochemical Characterization:

    • Determine aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its behavior in the GI tract.

    • Assess lipophilicity (LogP/LogD).

    • Evaluate solid-state properties (crystalline vs. amorphous).

  • Formulation Screening:

    • Amorphous Solid Dispersions (ASD): Creating an ASD can significantly increase the solubility and dissolution rate of crystalline drugs.[11][12] This is a powerful technique for TKIs with pH-dependent solubility.[11][12]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like SEDDS can improve absorption by presenting the drug in a solubilized state.[9]

    • Nanonization: Reducing particle size to the nanoscale increases the surface area, which can enhance the dissolution rate of the drug.[7]

  • In Vitro Dissolution Testing:

    • Perform dissolution tests on promising formulations in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to predict in vivo performance.

  • In Vivo Pharmacokinetic (PK) Studies:

    • Administer the most promising formulations to a small cohort of animals (e.g., mice or rats).

    • Collect plasma samples at multiple time points.

    • Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC).

    • Calculate absolute bioavailability by comparing the AUC from oral administration to that from an intravenous (IV) administration.

Visualizations

Signaling Pathway of SU14813

The diagram below illustrates how SU14813 exerts its antiangiogenic and antitumor effects by simultaneously blocking multiple key receptor tyrosine kinases (RTKs) involved in cancer progression.

SU14813_Pathway cluster_inhibitor VEGFR VEGFR Proliferation Proliferation VEGFR->Proliferation Survival Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation PDGFR->Survival KIT KIT KIT->Proliferation KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Metastasis Metastasis

Caption: Mechanism of action of this compound.

Experimental Workflow for Bioavailability Enhancement

This flowchart provides a logical progression of steps for a researcher facing challenges with the in vivo performance of SU14813, guiding them from problem identification to an optimized formulation.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing start Poor In Vivo Results (Low Efficacy / High Variability) solubility Assess Physicochemical Properties (Solubility, LogP, Stability) start->solubility strategy Select Formulation Strategy solubility->strategy suspension Simple Suspension (e.g., in CMC) strategy->suspension Low Dose Simple cosolvent Co-Solvent System (e.g., DMSO/PEG/Tween) strategy->cosolvent Moderate Solubility advanced Advanced Formulation (e.g., ASD, Lipid-Based) strategy->advanced Poor Solubility prepare Prepare & Characterize Formulation suspension->prepare cosolvent->prepare advanced->prepare pk_study Conduct Pilot PK Study (Mouse/Rat) prepare->pk_study data_analysis Analyze Plasma Samples (LC-MS/MS) Calculate AUC, Cmax, T1/2 pk_study->data_analysis decision Plasma Exposure > 100 ng/mL? data_analysis->decision end_success Proceed to Efficacy Studies decision->end_success Yes end_fail Re-evaluate Formulation Strategy decision->end_fail No end_fail->strategy

Caption: Workflow for optimizing SU14813 bioavailability.

Troubleshooting Decision Tree

This diagram helps users diagnose the root cause of inconsistent in vivo data by following a logical decision-making process.

Troubleshooting_Tree start Inconsistent In Vivo Data q1 Is the dosing solution clear and free of precipitate? start->q1 a1_yes Precipitation Unlikely q1->a1_yes Yes a1_no Action: Reformulate - Check solubility limits - Use co-solvents - Prepare fresh daily q1->a1_no No q2 Is the dosing volume and technique consistent? a1_yes->q2 a2_yes Dosing Technique OK q2->a2_yes Yes a2_no Action: Refine Protocol - Train personnel - Calibrate equipment - Ensure suspension homogeneity q2->a2_no No q3 Is PK variability high despite consistent dosing? a2_yes->q3 a3_yes Action: Improve Formulation - Consider lipid-based or amorphous solid dispersion to reduce absorption variability q3->a3_yes Yes a3_no Root cause may be non-formulation related (e.g., animal health) q3->a3_no No

Caption: Decision tree for troubleshooting in vivo studies.

References

Technical Support Center: Managing (Z)-SU14813 Resistance in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (Z)-SU14813 in preclinical xenograft models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the emergence of drug resistance. As a multi-targeted tyrosine kinase inhibitor, this compound effectively targets VEGFR, PDGFR, KIT, and FLT3, demonstrating potent anti-angiogenic and anti-tumor activities. However, as with many targeted therapies, the development of resistance can limit its long-term efficacy. This guide offers insights into potential resistance mechanisms and strategies to investigate and potentially overcome them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule, multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3). By inhibiting these receptors, SU14813 disrupts key signaling pathways involved in tumor angiogenesis, growth, and metastasis.

Q2: My xenograft tumors initially responded to this compound, but have now started to regrow. What are the possible reasons?

This phenomenon is likely due to the development of acquired resistance. While initial treatment is effective, a subpopulation of tumor cells may develop mechanisms to evade the inhibitory effects of SU14813. These mechanisms can be broadly categorized as:

  • On-target resistance: Alterations in the drug's direct targets (VEGFR, PDGFR, KIT, FLT3).

  • Off-target resistance: Activation of alternative signaling pathways that bypass the need for the inhibited receptors.

  • Tumor microenvironment-mediated resistance: Changes in the tumor's surrounding environment that support tumor growth despite drug treatment.

Q3: What are the common molecular mechanisms of resistance to multi-targeted tyrosine kinase inhibitors like this compound?

Based on studies of similar multi-targeted inhibitors like sunitinib, several mechanisms of resistance have been identified in xenograft models. These are likely relevant to this compound and include:

  • Secondary Mutations in Target Kinases: The development of point mutations in the kinase domains of VEGFR, PDGFR, KIT, or FLT3 can prevent SU14813 from binding effectively, thereby restoring kinase activity.

  • Activation of Bypass Signaling Pathways: Tumor cells can upregulate or activate alternative signaling pathways to maintain proliferation and survival. Commonly implicated pathways include:

    • MET (Hepatocyte Growth Factor Receptor): Activation of the c-MET pathway can promote angiogenesis and tumor cell invasion.[1]

    • AXL Receptor Tyrosine Kinase: Overexpression or activation of AXL can drive resistance.

    • Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR): Upregulation of these pathways in stromal cells within the tumor microenvironment has been associated with resistance to VEGF inhibitors.[2]

    • PI3K/Akt/mTOR Pathway: This is a critical downstream survival pathway that can be activated to overcome receptor tyrosine kinase inhibition.[3]

  • Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to resistance by providing pro-survival signals. This can involve:

    • Increased production of alternative pro-angiogenic factors: The tumor and stromal cells may secrete other growth factors like FGF or HGF to stimulate angiogenesis.

    • Recruitment of immunosuppressive cells: Infiltration of cells like myeloid-derived suppressor cells (MDSCs) can promote tumor growth and resistance.[4]

Troubleshooting Guides

Problem 1: Decreased Efficacy of this compound in a Xenograft Model Over Time

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance:

    • Continue to monitor tumor growth in the SU14813-treated group and compare it to a vehicle-treated control group. A significant increase in the growth rate of the treated tumors after an initial response period suggests acquired resistance.

    • Establish a resistant xenograft model by continuously treating tumor-bearing mice with SU14813 until tumors resume growth. These resistant tumors can then be harvested for further analysis.

  • Investigate the Mechanism of Resistance:

    • On-Target Mechanisms:

      • Sequencing: Excise resistant tumors and perform DNA sequencing of the kinase domains of VEGFR, PDGFR, KIT, and FLT3 to identify potential secondary mutations.

    • Off-Target Mechanisms (Bypass Pathways):

      • Western Blotting: Analyze protein lysates from resistant and sensitive tumors to assess the phosphorylation status (activation) of key proteins in alternative signaling pathways (e.g., p-MET, p-AXL, p-EGFR, p-Akt, p-ERK). An increase in the phosphorylation of these proteins in resistant tumors is indicative of bypass pathway activation.

      • Immunohistochemistry (IHC): Stain sections of resistant and sensitive tumors to visualize the expression and localization of proteins involved in bypass pathways.

    • Tumor Microenvironment:

      • IHC/Immunofluorescence: Analyze tumor sections for changes in vascular density (CD31 staining), pericyte coverage (α-SMA staining), and infiltration of immune cells (e.g., F4/80 for macrophages, Gr-1 for myeloid-derived suppressor cells).

Quantitative Data Summary: Investigating Resistance Mechanisms
Parameter Sensitive Tumors Resistant Tumors Methodology
Tumor Growth Rate Slow/StableIncreasedCaliper Measurement
p-VEGFR2 / Total VEGFR2 LowHigh or UnchangedWestern Blot
p-PDGFRβ / Total PDGFRβ LowHigh or UnchangedWestern Blot
p-Akt / Total Akt LowHighWestern Blot
p-ERK / Total ERK LowHighWestern Blot
MET Expression LowHighIHC/Western Blot
AXL Expression LowHighIHC/Western Blot
Microvessel Density (CD31) LowHigh or RestoredIHC

Experimental Protocols

Western Blotting for Phosphorylated Kinases
  • Tumor Lysate Preparation:

    • Excise sensitive and resistant xenograft tumors and snap-freeze them in liquid nitrogen.

    • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, VEGFR2, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunohistochemistry (IHC) for Biomarker Expression
  • Tissue Preparation:

    • Fix freshly excised xenograft tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.

    • Cut 4-5 µm sections and mount them on charged slides.

  • Antigen Retrieval:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0), depending on the primary antibody.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate the sections with the primary antibody (e.g., anti-CD31, anti-MET) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

    • Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Visualizations

Signaling Pathways in this compound Action and Resistance

SU14813_Action_and_Resistance cluster_ligands Ligands cluster_receptors Receptors cluster_drug cluster_downstream Downstream Signaling cluster_effects Cellular Effects cluster_resistance Resistance Mechanisms VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK KIT->PI3K_Akt KIT->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Bypass Bypass Pathways (MET, AXL, EGFR, FGFR) Bypass->PI3K_Akt Bypass->RAS_MAPK SecondaryMutation Secondary Mutations SecondaryMutation->VEGFR SecondaryMutation->PDGFR SecondaryMutation->KIT SecondaryMutation->FLT3

Caption: this compound action and potential resistance pathways.

Experimental Workflow for Investigating Resistance

Resistance_Workflow cluster_analysis Molecular Analysis cluster_strategy Overcoming Resistance start Xenograft tumors show regrowth after initial SU14813 response establish_model Establish SU14813-resistant xenograft model start->establish_model harvest Harvest sensitive and resistant tumors establish_model->harvest sequencing DNA Sequencing (VEGFR, PDGFR, KIT, FLT3) harvest->sequencing western Western Blot (p-Akt, p-ERK, p-MET) harvest->western ihc IHC (CD31, MET, AXL) harvest->ihc identify_mechanism Identify Resistance Mechanism(s) sequencing->identify_mechanism western->identify_mechanism ihc->identify_mechanism combination Test Combination Therapy (e.g., + MET inhibitor) identify_mechanism->combination evaluate Evaluate efficacy in resistant xenograft model combination->evaluate

Caption: Workflow for investigating SU14813 resistance.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Is there evidence of regrowth in SU14813-treated xenografts? no_resistance Continue monitoring. Resistance not yet evident. start->no_resistance No check_on_target Analyze for on-target mutations via sequencing. start->check_on_target Yes mutation_found Mutation detected. Consider next-generation inhibitor. check_on_target->mutation_found Mutation Found check_off_target Analyze for bypass pathway activation via Western/IHC. check_on_target->check_off_target No Mutation bypass_found Bypass pathway activated. Test combination therapy. check_off_target->bypass_found Activation Found check_tme Analyze tumor microenvironment (IHC for angiogenesis and immune markers). check_off_target->check_tme No Activation tme_changes TME alterations observed. Consider targeting TME components. check_tme->tme_changes

Caption: Troubleshooting logic for SU14813 resistance.

References

Technical Support Center: (Z)-SU14813 Activity and Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of serum concentration on the in vitro activity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Users can find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation resources to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5] By binding to the ATP-binding site of these kinases, SU14813 inhibits their catalytic activity, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4]

Q2: How does the presence of serum in cell culture media affect the observed activity of this compound?

Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors like this compound. This protein binding sequesters the compound, reducing the free fraction available to interact with its target kinases within the cells.[1] Consequently, this leads to a decrease in the apparent potency of the inhibitor, which is observed as a rightward shift in the IC50 value (a higher concentration of the drug is required to achieve the same level of inhibition). Studies have shown that this compound has a high plasma protein binding, with the unbound fraction being only 4-6%.[1]

Q3: My IC50 value for this compound in a cell-based assay is higher than expected based on biochemical assays. Could serum be the cause?

Yes, a discrepancy between biochemical and cell-based assay IC50 values is a common issue, and the presence of serum in the cell culture medium is a likely culprit. Biochemical assays are typically performed in clean, serum-free buffer systems, whereas cell-based assays often require serum for cell viability. The high protein content in serum can bind to this compound, reducing its effective concentration and leading to a higher apparent IC50.

Q4: How can I experimentally determine the impact of serum on my this compound activity measurements?

To quantify the effect of serum, you can perform your cellular assay with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum). By determining the IC50 value for this compound at each serum concentration, you can observe the shift in potency. A significant increase in the IC50 value with increasing serum concentration will confirm the impact of serum protein binding.

Troubleshooting Guide

Issue: Higher than expected IC50 values for this compound in cellular assays.

Possible Cause Recommended Solution
Serum Protein Binding Reduce the serum concentration in your assay medium to the lowest level that maintains cell health for the duration of the experiment. If possible, for short-term assays, consider using serum-free medium. Alternatively, perform a titration of serum concentrations to quantify the impact and adjust your interpretation of the results accordingly.
Cell Density High cell numbers can lead to increased metabolism or sequestration of the compound. Optimize cell seeding density to ensure it is within the linear range of the assay.
Compound Stability The stability of small molecule inhibitors in aqueous and complex biological media can vary. To assess stability, you can incubate the inhibitor in your cell culture media for the duration of your experiment and measure its concentration at different time points.
Incorrect ATP Concentration (in biochemical assays) As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in the assay. Ensure the ATP concentration is appropriate for the specific kinase and assay format, ideally close to the Km value for ATP.

Data Presentation

Table 1: Biochemical and Cellular IC50 Values of this compound

This table summarizes the inhibitory activity of this compound against its primary targets in both biochemical (cell-free) and cellular assays. Note that cellular IC50 values are generally higher than biochemical IC50s, partly due to factors like cell permeability and serum protein binding.

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
VEGFR12[4][5]-
VEGFR250[4][5]5.2[4]
PDGFRβ4[4][5]9.9[4]
KIT15[4][5]11.2[4]
FLT3--

Table 2: Hypothetical Impact of Serum Concentration on this compound IC50 in a Cellular Assay

This table illustrates the expected trend of an increase in the apparent IC50 of this compound with increasing serum concentration in a cellular proliferation assay. The data presented here is hypothetical and serves to demonstrate the principle of serum interference.

Serum Concentration (%)Apparent IC50 (nM)Fold Shift in IC50 (relative to 0% serum)
0101.0
2353.5
5909.0
1025025.0

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay to Determine the Effect of Serum Albumin

This protocol describes a general method to assess the impact of bovine serum albumin (BSA), as a surrogate for serum, on the biochemical activity of this compound.

Materials:

  • This compound

  • Recombinant target kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Bovine Serum Albumin (BSA)

  • DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO.

  • Prepare assay buffers: Prepare two sets of kinase reaction buffer: one without BSA and one with a physiological concentration of BSA (e.g., 40 mg/mL).

  • Set up kinase reaction:

    • In a 96-well plate, add the recombinant kinase and its substrate, diluted in the appropriate assay buffer (with or without BSA).

    • Add the serially diluted this compound or a DMSO vehicle control to the wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate kinase reaction: Add ATP to all wells to start the reaction. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.

  • Detect kinase activity: Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify kinase activity (e.g., by measuring luminescence).

  • Data analysis: Plot the kinase activity against the logarithm of the this compound concentration for both the BSA-containing and BSA-free conditions. Determine the IC50 value for each condition using a suitable data analysis software.

Protocol 2: Cellular Proliferation Assay to Evaluate the Impact of Serum Concentration

This protocol outlines a method to determine the effect of different serum concentrations on the anti-proliferative activity of this compound.

Materials:

  • This compound

  • A suitable cell line expressing the target RTKs (e.g., HUVECs)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare treatment media: Prepare cell culture media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). For each serum concentration, prepare a serial dilution of this compound.

  • Treat cells: Remove the overnight culture medium and replace it with the treatment media containing the various concentrations of this compound and FBS. Include a vehicle control (DMSO) for each serum concentration.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Measure cell viability: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence).

  • Data analysis: For each serum concentration, normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value for each condition.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK KIT KIT KIT->PI3K_AKT KIT->RAS_MAPK FLT3 FLT3 FLT3->PI3K_AKT FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR Inhibition SU14813->PDGFR Inhibition SU14813->KIT Inhibition SU14813->FLT3 Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: Signaling pathways inhibited by this compound.

Serum_Impact_Workflow start Start: Assess Serum Impact prepare_cells Prepare Cells (e.g., Seed in 96-well plate) start->prepare_cells prepare_media Prepare Media with Varying Serum % prepare_cells->prepare_media prepare_drug Prepare Serial Dilutions of this compound prepare_media->prepare_drug treat_cells Treat Cells with Drug and Serum Media prepare_drug->treat_cells incubate Incubate for Specified Duration treat_cells->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability analyze Data Analysis: Calculate IC50 for each Serum Concentration measure_viability->analyze end End: Quantified Serum Impact analyze->end

Caption: Experimental workflow to assess serum impact.

References

Technical Support Center: Interpreting Unexpected Phenotypes with (Z)-SU14813 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with (Z)-SU14813 treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2] It also shows inhibitory activity against FLT3.[3] By inhibiting these RTKs, this compound potently blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[3][4]

Q2: I am observing a weaker than expected anti-proliferative effect in my cell line. What are the possible reasons?

Several factors could contribute to a reduced anti-proliferative response:

  • Low Target Expression: The cell line may not express the primary targets of this compound (VEGFR, PDGFR, KIT) at high enough levels for the inhibitor to exert a significant effect.

  • Redundant Signaling Pathways: The cancer cells might have alternative survival pathways that are not dependent on the kinases targeted by this compound.

  • Drug Efflux: The cells may express high levels of drug efflux pumps, such as P-glycoprotein (ABCB1) or ABCG2, which actively remove this compound from the cell, reducing its intracellular concentration and efficacy. While this is a known mechanism for other kinase inhibitors like sunitinib (B231), it is a plausible cause for resistance to this compound.[5]

  • Compound Instability: Ensure the inhibitor stock solution is properly stored and fresh dilutions are made for each experiment to avoid degradation.

Q3: My cells show increased migration or invasion after treatment with this compound, which is contrary to the expected anti-metastatic effect. Why could this be happening?

This paradoxical effect, although counterintuitive, can be observed with some kinase inhibitors. Potential explanations include:

  • Paradoxical Pathway Activation: In some contexts, inhibition of one signaling pathway can lead to the compensatory activation of another pro-migratory or pro-invasive pathway.

  • Off-Target Effects: this compound may have off-target activities that inadvertently promote a migratory phenotype. A comprehensive kinome scan could reveal such off-target interactions.

  • Epithelial-to-Mesenchymal Transition (EMT): Some anti-angiogenic agents have been linked to an induction of EMT, a process that can enhance cancer cell motility and invasiveness.

Q4: I am observing significant cytotoxicity in a cell line that is not supposed to be sensitive to this compound. What could be the cause?

Unexpected cytotoxicity can arise from:

  • Off-Target Kinase Inhibition: this compound may inhibit other kinases that are critical for the survival of that specific cell line. A KINOMEscan® profile would be useful to identify potential off-target kinases.[6][7]

  • Metabolic Disruption: As a multi-targeted inhibitor, this compound could interfere with essential metabolic pathways. For example, the related inhibitor sunitinib is known to inhibit AMPK, a key regulator of cellular metabolism, leading to mitochondrial stress and apoptosis in cardiomyocytes.[5][8] This off-target effect could be relevant for this compound and might not be restricted to cardiomyocytes.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the assay.[9]
Inconsistent Incubation Times Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments.[9]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Determine the solubility limit of this compound in your specific culture medium.
Reagent Preparation and Storage Prepare fresh serial dilutions of this compound for each experiment from a properly stored stock solution (-80°C for long-term). Avoid repeated freeze-thaw cycles.
Assay-Specific Interference For tetrazolium-based assays (e.g., MTT, XTT), the compound may interfere with cellular metabolism or directly reduce the reagent. Include a cell-free control with the compound to test for direct reagent reduction.[10][11] For luminescence-based assays (e.g., CellTiter-Glo), the compound could inhibit or activate the luciferase enzyme.[10]
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[9]
Issue 2: Lack of Inhibition of Target Phosphorylation in Western Blot

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting the phosphorylation of your target of interest.
Rapid Phosphatase Activity Ensure that lysis buffers are always supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.[12]
Low Basal Phosphorylation If the basal level of target phosphorylation is low, you may need to stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) to induce a robust phosphorylation signal before assessing the inhibitory effect of this compound.[12]
Poor Antibody Quality Use a phospho-specific antibody that has been validated for Western blotting. Run appropriate positive and negative controls to confirm antibody specificity.
Suboptimal Western Blot Protocol Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as non-fat dry milk can sometimes interfere with the detection of phosphorylated proteins. Optimize primary and secondary antibody concentrations and incubation times.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
VEGFR1Cell-free2[1][2]
PDGFRβCell-free4[1][2]
KITCell-free15[1][2]
VEGFR2Cell-free50[1][2]
VEGFR2Cellular (Porcine Aortic Endothelial Cells)5.2[2]
PDGFRβCellular (Porcine Aortic Endothelial Cells)9.9[2]
KITCellular (Porcine Aortic Endothelial Cells)11.2[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[11]

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for VEGFR2 Phosphorylation
  • Cell Culture and Treatment: Culture cells (e.g., HUVECs) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation. Treat the cells with various concentrations of this compound for the desired time.

  • VEGF Stimulation: Following inhibitor treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation. Include an unstimulated control.[12]

  • Cell Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.[12]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR2 (p-VEGFR2) overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 or a loading control like GAPDH or β-actin.

Visualizations

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Leads to activation of Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration SU14813 This compound SU14813->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.

PDGFR_Signaling_Pathway PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates RAS RAS PDGFRb->RAS Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth ERK->Cell_Growth SU14813 This compound SU14813->PDGFRb Inhibits

Caption: PDGFRβ Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol On_Target Confirm On-Target Inhibition (e.g., Western Blot for p-Target) Check_Compound->On_Target Check_Protocol->On_Target Off_Target Investigate Off-Target Effects (e.g., Kinome Scan) On_Target->Off_Target If on-target inhibition is confirmed Compensatory Assess for Compensatory Pathway Activation On_Target->Compensatory If on-target inhibition is confirmed Cell_Line Characterize Cell Line (Target Expression, etc.) On_Target->Cell_Line Conclusion Interpret Phenotype Based on Findings Off_Target->Conclusion Compensatory->Conclusion Cell_Line->Conclusion

Caption: Logical Workflow for Troubleshooting Unexpected Phenotypes.

References

how to control for (Z)-SU14813 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects in experiments involving (Z)-SU14813. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common vehicle?

A1: this compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFRβ, and KIT.[1][2][3][4] It is widely used in cancer research to inhibit angiogenesis and tumor cell proliferation.[2][5] Due to its hydrophobic nature, the most common solvent and vehicle used to dissolve SU14813 for in vitro experiments is Dimethyl Sulfoxide (B87167) (DMSO).[1][3][6] For in vivo studies, a common formulation involves dissolving SU14813 in DMSO first, then diluting it in a co-solvent like corn oil or a mixture including PEG300 and Tween80.[3]

Q2: Why is a vehicle control group essential in my experiments?

A2: A vehicle control group is critical to distinguish the effects of the experimental compound (this compound) from any biological effects caused by the vehicle itself.[7][8] The vehicle, such as DMSO, is not always biologically inert and can influence cellular processes.[9][10][11] Without a proper vehicle control, any observed effects could be falsely attributed to the drug when they are, in fact, a side effect of the solvent.[12] The vehicle control group should be treated with the same final concentration of the vehicle as the group receiving the highest concentration of the drug.[13]

Q3: What are the known biological effects of DMSO as a vehicle?

A3: DMSO can exert a range of biological effects on cells in culture. Even at low concentrations (e.g., ≤0.1%), it can stimulate cell growth and proliferation in some cell lines.[9][10][14] Conversely, higher concentrations (typically >0.5%) can inhibit cell growth, induce cytotoxicity, and even trigger apoptosis.[10][11] DMSO is also known to induce cell differentiation in certain cell types and can modulate the activity of various signaling pathways.[11][12] Therefore, it is crucial to determine the tolerance of your specific cell line to DMSO.

Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1% (v/v) to minimize off-target effects. Many robust cell lines can tolerate up to 0.5% DMSO for short durations without significant cytotoxicity.[11] However, concentrations exceeding 1.0% are generally not recommended as they are often toxic to most mammalian cells.[11] It is imperative to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected biological activity or high background in the vehicle control group. The DMSO concentration is too high and is exerting its own biological effects on the cells.1. Determine No-Effect Concentration: Perform a DMSO dose-response curve (e.g., 0.01% to 1.0%) on your cells and measure the endpoint of interest (e.g., viability, proliferation). 2. Lower Concentration: Use the highest concentration of DMSO that shows no significant effect compared to the untreated control. 3. Consider Alternatives: If the cell line is highly sensitive, explore alternative solvents.
Poor solubility or precipitation of this compound upon dilution. This compound is poorly soluble in aqueous media. Adding a concentrated DMSO stock directly into the culture medium can cause the compound to crash out of solution.1. Use Fresh DMSO: DMSO is hygroscopic (absorbs water), which can reduce solubility. Use fresh, anhydrous DMSO.[3][6] 2. Stepwise Dilution: Perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume. 3. Sonication: Gentle sonication of the stock solution before dilution can help ensure the compound is fully dissolved.
Inconsistent or irreproducible results between experiments. Variability in vehicle preparation or exposure time.1. Standardize Protocols: Ensure the exact same procedure is used to prepare the vehicle and drug solutions for every experiment. 2. Match Concentrations: The final DMSO concentration must be identical across all treated wells and the vehicle control. If you use different concentrations of SU14813, you must adjust them so the final DMSO percentage remains constant. 3. Control Exposure Time: Minimize and standardize the incubation time of cells with the vehicle/drug.
Vehicle control shows reduced cell viability compared to untreated cells. The cell line is sensitive to the current concentration of DMSO.1. Reduce DMSO Concentration: This is the most straightforward solution. Lower the final concentration to a level determined to be non-toxic by a preliminary DMSO dose-response assay. 2. Reduce Incubation Time: If possible, shorten the duration of the experiment to reduce the cumulative toxic effect of the vehicle.

Experimental Protocols & Data

Protocol 1: Determining Optimal Vehicle (DMSO) Concentration

This protocol outlines how to determine the maximum tolerated DMSO concentration for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test are 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Include a "medium only" (untreated) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the untreated control (set to 100% viability). The optimal DMSO concentration is the highest concentration that does not cause a significant drop in cell viability (e.g., <10%).

Example Data: DMSO Effect on Cell Viability

Final DMSO Conc. (%)Cell Viability (%) (Mean ± SD)Notes
0 (Untreated)100 ± 4.5Baseline control.
0.0598.7 ± 5.1No significant effect.
0.1 97.2 ± 4.8 Often selected as a safe concentration. [11]
0.2591.5 ± 6.2Minor decrease in viability.
0.582.1 ± 7.5Significant decrease in viability observed.[11]
1.055.4 ± 8.1High cytotoxicity observed.[11]

Visualizations

Experimental Design Workflow

This diagram illustrates the logical flow for establishing proper controls in an experiment with a vehicle-dissolved compound.

G cluster_0 Experimental Setup cluster_1 Data Interpretation A Untreated Cells (Baseline Control) B Vehicle Control (e.g., 0.1% DMSO) A->B Compare to assess vehicle effect C This compound Treatment (in 0.1% DMSO) B->C Compare to assess drug effect Result Observed Effect of this compound = (Effect in C) - (Effect in B) C->Result

Caption: Logical workflow for designing a vehicle-controlled experiment.

Simplified RTK Signaling & Inhibition

This diagram shows a simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the points of intervention by this compound and potential off-target effects by the vehicle (DMSO).

G cluster_pathway Cell Signaling Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK Downstream Downstream Signaling (Proliferation, Survival) RTK->Downstream Inhibitor This compound Inhibitor->RTK Inhibition Vehicle Vehicle (e.g., DMSO) Vehicle->Downstream Potential Off-Target Effects

Caption: Inhibition of RTK signaling by this compound and potential vehicle effects.

In Vitro Experimental Workflow

This diagram outlines the key steps in a typical cell-based assay, highlighting the different treatment groups.

G cluster_treatments Treatment Groups (48h Incubation) start Seed Cells in Plate incubate1 Incubate (24h) start->incubate1 A Untreated Control (Medium only) incubate1->A B Vehicle Control (Medium + 0.1% DMSO) incubate1->B C Drug Treatment (Medium + SU14813 in 0.1% DMSO) incubate1->C assay Perform Assay (e.g., Cell Viability) A->assay B->assay C->assay analyze Analyze & Compare Data assay->analyze

Caption: Standard workflow for an in vitro cell-based assay with controls.

References

adjusting (Z)-SU14813 dosage for different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. The following troubleshooting guides and FAQs address common questions regarding dosage adjustment for various tumor models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2] These RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3), are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][2][3][4] By binding to and inhibiting these receptors, SU14813 can suppress tumor neoangiogenesis and directly inhibit the proliferation and survival of tumor cells that express these targets.[1][2][5] Its action is similar to the well-known inhibitor sunitinib, as it was identified from the same chemical library.[1][2][3]

Q2: Which specific signaling pathways does SU14813 inhibit?

SU14813 primarily inhibits the signaling pathways mediated by VEGFRs, PDGFRs, KIT, and FLT3.[1][6] Inhibition of VEGFR and PDGFR pathways blocks angiogenesis by targeting both endothelial cells and pericytes, which support the structure of new blood vessels.[1] Inhibition of KIT and FLT3 can directly halt the growth of tumor cells that depend on these signaling pathways for their proliferation and survival.[1][5]

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_outcomes Cellular Outcomes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis PDGFR PDGFR PDGFR->Angiogenesis PDGFR->Metastasis KIT c-KIT Proliferation Cell Proliferation KIT->Proliferation Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation FLT3->Survival SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: SU14813 inhibits key RTKs to block tumor growth and angiogenesis.

Q3: What are the key pharmacokinetic (PK) properties of SU14813 in mice?

In preclinical mouse models, SU14813 demonstrates moderate systemic clearance and good tissue distribution.[1] It has a relatively short plasma half-life of approximately 1.8 hours, which suggests that a twice-daily (BID) dosing regimen is appropriate for maintaining therapeutic concentrations.[1] The oral bioavailability is about 40%.[1] To achieve in vivo target inhibition, a plasma concentration of 100 to 200 ng/mL is generally required.[1][2][5]

Dosage and Administration Guide

Q4: How should I determine a starting dose for a new tumor model?

Selecting a starting dose depends on the specific tumor model and the experimental goals. A review of published studies provides the best starting point. For most subcutaneous xenograft models in mice, effective doses have ranged from 20 to 80 mg/kg, administered orally once or twice daily.[1] It is recommended to perform a pilot study with a small number of animals to evaluate efficacy and tolerability at a few dose levels (e.g., 20, 40, and 80 mg/kg) before launching a large-scale efficacy study.

Q5: What are some successfully tested dosages of SU14813 in various preclinical xenograft models?

SU14813 has shown potent, dose-dependent antitumor activity across a range of xenograft models.[1][2] The table below summarizes the dosages and outcomes from key preclinical studies.

Cell LineTumor TypeAnimal ModelDose (mg/kg)Dosing ScheduleOutcome (% Tumor Growth Inhibition)Reference
C6Rat GliomaAthymic Mice20 mg/kgp.o., BID57%[1]
C6Rat GliomaAthymic Mice40 mg/kgp.o., BID64%[1]
MV4;11Human AMLAthymic Mice40 mg/kgp.o., BID100% (Regression)[1]
786-OHuman RenalAthymic Mice80 mg/kgp.o., QD100% (Regression)[1]
Colo205Human ColonAthymic Mice80 mg/kgp.o., QD97% (Growth Arrest)[1]
MV522Human LungAthymic Mice80 mg/kgp.o., QD70%[1]
LLCMurine Lewis LungAthymic Mice40 mg/kgp.o., BIDSignificant inhibition[1]
LLCMurine Lewis LungAthymic Mice80 mg/kgp.o., BIDSignificant inhibition[1]

p.o. = oral administration; BID = twice daily; QD = once daily; AML = Acute Myeloid Leukemia

Q6: How should SU14813 be formulated and administered for in vivo studies?

For oral administration (gavage) in mice, SU14813 is typically formulated as a suspension.[1] A common vehicle is a carboxymethylcellulose (CMC)-based suspension.[1] For alternative formulations, SU14813 can be dissolved in DMSO and then further diluted in a vehicle like corn oil or a mixture of PEG300, Tween80, and ddH2O for intraperitoneal or oral administration.[7] It is critical to ensure the final solution is homogenous before administration.

Experimental Protocols

Q7: Can you provide a general protocol for an in vivo subcutaneous xenograft efficacy study?

The following protocol outlines a standard workflow for assessing the antitumor efficacy of SU14813 in a mouse xenograft model.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation cell_culture 1. Tumor Cell Culture (e.g., 2-6 x 10^6 cells) implantation 2. S.C. Implantation (athymic mice, hind flank) cell_culture->implantation tumor_growth 3. Tumor Growth (to 100-350 mm³) implantation->tumor_growth randomization 4. Randomize Mice (Vehicle & Treatment Groups) tumor_growth->randomization dosing 5. Administer SU14813 (e.g., 40 mg/kg, p.o., BID) randomization->dosing monitoring 6. Monitor Tumor Volume (2x per week) dosing->monitoring termination 7. Study Termination (Tumors ~1500 mm³ in vehicle) monitoring->termination analysis 8. Data Analysis (%TGI, Regression) termination->analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Methodology:

  • Tumor Cell Implantation: Tumor cells (typically 2 x 10⁶ to 6 x 10⁶) are implanted subcutaneously (s.c.) into the flank of immunocompromised mice (e.g., athymic nude mice).[1] For some cell lines, co-injection with Matrigel may improve initial tumor formation.[1]

  • Tumor Growth and Staging: Tumors are allowed to grow to a palpable size, typically 100-350 mm³.[1]

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into vehicle control and SU14813 treatment groups. SU14813 is administered at the specified dose and schedule (e.g., oral gavage).[1]

  • Monitoring: Tumor volume is measured twice weekly using calipers (Volume = (length x width²)/2). Animal body weight and overall health are also monitored.

  • Study Endpoint: The study is typically terminated when tumors in the vehicle-treated group reach a predetermined size (e.g., 1,500 mm³) or if animals show signs of distress.[1]

  • Data Analysis: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups. Tumor regression may also be observed and quantified.

Troubleshooting Guide

If SU14813 does not produce the expected antitumor effect, several factors should be investigated. Use the following decision tree to troubleshoot potential issues.

Troubleshooting_Guide start Suboptimal Antitumor Effect Observed check_dose Was the dose sufficient? (e.g., ≥40 mg/kg BID) start->check_dose check_formulation Was the formulation correct? (Homogenous suspension, correct vehicle) check_dose->check_formulation Yes increase_dose Action: Increase dose (e.g., to 80 mg/kg) or dosing frequency (e.g., to BID) check_dose->increase_dose No check_target Does the tumor model express the drug targets? (VEGFR, PDGFR, KIT, FLT3) check_formulation->check_target Yes reformulate Action: Prepare fresh formulation; ensure proper suspension/solubility check_formulation->reformulate No check_pk Was target plasma concentration achieved (100-200 ng/mL)? check_target->check_pk Yes new_model Action: Select a different model known to be sensitive (e.g., MV4;11) check_target->new_model No pk_pd_study Action: Conduct a PK/PD study to confirm drug exposure and target inhibition in vivo check_pk->pk_pd_study No/Unknown end_ok Problem likely resolved check_pk->end_ok Yes increase_dose->end_ok reformulate->end_ok new_model->end_ok pk_pd_study->end_ok

Caption: Troubleshooting logic for suboptimal SU14813 efficacy.

Key Troubleshooting Steps:

  • Verify Dose and Schedule: SU14813 has a short half-life in mice, so a twice-daily (BID) schedule may be necessary to maintain sufficient plasma levels for target inhibition.[1]

  • Check Formulation and Administration: Ensure the drug was properly suspended and administered. Inconsistent formulation can lead to variable dosing and poor results.

  • Confirm Target Expression: SU14813 is most effective in tumor models that express and depend on its targets (VEGFR, PDGFR, KIT, FLT3).[1] For example, it is not effective against HT-29 colon cancer cells, which primarily rely on EGFR signaling.[1]

  • Assess Target Engagement: If possible, perform a pharmacodynamic (PD) study. Collect tumor tissue and plasma from a satellite group of animals at various times after dosing to measure drug concentration and the phosphorylation status of target RTKs like VEGFR-2 or PDGFR-β.[1][2] This will confirm that the drug is reaching the tumor and inhibiting its intended targets.

References

Technical Support Center: (Z)-SU14813 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Z)-SU14813 in preclinical mouse models. The information provided is intended to assist in managing potential side effects, specifically weight loss, and to offer guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It selectively inhibits several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] By blocking the signaling pathways of these receptors, this compound can inhibit tumor angiogenesis (the formation of new blood vessels), tumor cell proliferation, and survival.[1][2]

Q2: Is weight loss a common side effect of this compound treatment in mice?

While preclinical studies on this compound do not consistently report significant weight loss as a direct toxic effect, its structural and functional analog, Sunitinib (SU11248), has been studied more extensively in this regard. In some mouse models of cancer, Sunitinib has been shown to prevent cancer-induced cachexia (body weight loss and muscle wasting).[3] However, in other contexts, weight loss has been observed and may be associated with the metabolic burden of the tumor rather than direct drug toxicity.[3] Therefore, monitoring body weight and condition is crucial during treatment with this compound.

Q3: What are the potential causes of weight loss in mice treated with this compound?

Potential causes of weight loss in tumor-bearing mice treated with this compound can be multifactorial and may include:

  • Cancer Cachexia: The tumor itself can induce a wasting syndrome characterized by loss of appetite, weight loss, and muscle wasting. This is a common phenomenon in many cancer models.

  • Tumor Metabolism: Rapidly growing tumors have high metabolic demands, which can lead to a negative energy balance in the host.

  • Drug-related side effects: Although not definitively reported for this compound, some tyrosine kinase inhibitors can cause gastrointestinal upset, leading to reduced food and water intake.

  • Stress: The stress of handling, injections, and the tumor burden itself can contribute to reduced appetite and weight loss.

Q4: How often should I monitor the body weight of mice during a study with this compound?

It is recommended to monitor the body weight of mice at least twice a week. However, daily monitoring is advisable, especially if weight loss is observed or if the tumor burden is significant. In addition to body weight, a body condition score (BCS) should be assessed at each time point to provide a more comprehensive evaluation of the animal's health.

Q5: What is the recommended endpoint for weight loss in mice?

A common humane endpoint in preclinical oncology studies is a loss of 20% of the initial body weight.[4] However, this should be used in conjunction with other clinical signs of distress, such as hunched posture, ruffled fur, lethargy, and dehydration. It is essential to have a clear endpoint policy in your animal use protocol, approved by your institution's animal care and use committee.

Troubleshooting Guide: Managing Weight Loss

This guide provides practical steps to address weight loss in mice during treatment with this compound.

Issue Potential Cause Troubleshooting Steps
Mild to Moderate Weight Loss (5-15% from baseline) - Reduced food/water intake- Early-stage cachexia- Treatment-related stress1. Provide Nutritional Support: Supplement the standard diet with a high-calorie, palatable nutritional gel, such as DietGel® Boost.[4] This can be placed on the cage floor for easy access.2. Ensure Hydration: Provide a supplementary water source, such as hydrogel packs, especially if dehydration is suspected.3. Increase Monitoring: Increase the frequency of body weight and body condition scoring to daily.4. Refine Handling Techniques: Minimize stress during handling and drug administration.
Significant Weight Loss (>15% from baseline) - Advanced cancer cachexia- Potential drug toxicity- Dehydration1. Immediate Veterinary Consultation: A veterinarian should be consulted to assess the animal's health and determine the appropriate course of action.2. Consider Dose Reduction or Interruption: If drug toxicity is suspected, a temporary reduction or cessation of this compound treatment may be necessary, in consultation with the study director and veterinarian.3. Subcutaneous Fluids: The veterinarian may recommend the administration of subcutaneous fluids to combat dehydration.4. Euthanasia: If the mouse reaches the pre-defined humane endpoint (e.g., 20% weight loss, severe clinical signs), it should be humanely euthanized.
Weight Loss Masked by Tumor Growth - Tumor weight artificially inflates total body weight1. Utilize Body Condition Scoring (BCS): BCS is a more accurate indicator of an animal's nutritional status than body weight alone in the presence of a large tumor. A scoring system of 1 (emaciated) to 5 (obese) is commonly used.2. Palpate for Muscle and Fat Stores: Regularly palpate the spine and pelvic bones to assess muscle and fat reserves.3. Monitor Clinical Signs: Closely observe for other signs of cachexia, such as a prominent spine and pelvic bones, and a loss of muscle mass in the hind limbs.

Data Presentation

The following table presents representative data on body weight changes in nude mice bearing human renal carcinoma xenografts (RXF393) and treated with Sunitinib (40 mg/kg, p.o.), a compound with a similar mechanism of action to this compound. This data is provided as an example of what might be observed and to highlight the potential for tyrosine kinase inhibitors to mitigate cancer-induced cachexia.[3]

Table 1: Representative Body Weight Changes in Tumor-Bearing Mice

Day Vehicle Control (Mean Body Weight in g ± SEM) Sunitinib (40 mg/kg) (Mean Body Weight in g ± SEM)
022.5 ± 0.522.7 ± 0.4
522.1 ± 0.622.8 ± 0.5
1021.2 ± 0.722.9 ± 0.6
1519.8 ± 0.822.5 ± 0.7
2018.5 ± 1.022.1 ± 0.8

Note: This data is adapted from a study using Sunitinib and is for illustrative purposes.[3] Actual results with this compound may vary depending on the mouse strain, tumor model, and experimental conditions.

Experimental Protocols

1. Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral gavage in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Oral gavage needles (20-22 gauge)

    • 1 mL syringes

  • Procedure:

    • Stock Solution Preparation (in DMSO): Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gently warm and vortex to ensure complete dissolution.

    • Formulation for Oral Gavage: A common vehicle for oral administration of similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

      • To prepare 1 mL of this vehicle, combine 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

    • Final Drug Preparation: For a desired final concentration, add the appropriate volume of the this compound stock solution to the vehicle. For example, to achieve a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution to 900 µL of the vehicle. Vortex thoroughly before each administration.

    • Administration: Administer the formulated this compound to mice via oral gavage using an appropriate gauge needle. The volume administered will depend on the mouse's body weight and the desired dose (e.g., 10, 40, 80, or 120 mg/kg).[5]

2. Monitoring of Animal Health and Welfare

This protocol outlines the key parameters to monitor during in vivo studies with this compound.

  • Frequency:

    • Body Weight: At least twice weekly, preferably daily if weight loss is a concern.

    • Body Condition Score (BCS): At the same frequency as body weight measurement.

    • Tumor Measurement: Twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Clinical Observations: Daily observation for signs of toxicity or distress, including changes in posture, activity, grooming, and hydration status.

  • Parameters to Record:

    • Date and time of observation.

    • Individual animal identification.

    • Body weight in grams.

    • Body Condition Score (1-5 scale).

    • Tumor dimensions (length and width in mm) and calculated volume.

    • Any abnormal clinical signs.

3. Nutritional Support Protocol

This protocol provides guidance on implementing nutritional support for mice experiencing weight loss.

  • Materials:

    • High-calorie nutritional supplement (e.g., DietGel® Boost).[4]

    • Supplementary hydration source (e.g., hydrogel packs).

  • Procedure:

    • Initiation of Support: Begin nutritional support when a mouse shows a 5% or greater loss in body weight from its baseline or exhibits a decline in its body condition score.

    • Placement of Supplement: Place a small amount (e.g., 1-2 grams) of the nutritional gel on the floor of the cage, in a clean area away from bedding and waste.

    • Monitor Consumption: Check daily to ensure the supplement is being consumed and replenish as needed.

    • Hydration: If dehydration is suspected (e.g., skin tenting, sunken eyes), provide a supplementary hydration source in the cage.

    • Record Keeping: Document the initiation and duration of nutritional support for each animal.

Mandatory Visualizations

Signaling Pathways of this compound Targets

SU14813_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Pathways cluster_cellular_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK KIT->PI3K_Akt KIT->RAS_MAPK FLT3->PI3K_Akt STAT STAT Pathway FLT3->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis STAT->Proliferation Weight_Loss_Management_Workflow Start Start of this compound Treatment Monitor Monitor Body Weight & Body Condition Score (BCS) (Twice Weekly Minimum) Start->Monitor Decision Weight Loss > 5% or Decline in BCS? Monitor->Decision No_Loss Continue Monitoring Decision->No_Loss No Mild_Loss Implement Nutritional Support: - High-Calorie Diet Supplement - Supplementary Hydration Decision->Mild_Loss Yes No_Loss->Monitor Monitor_Daily Increase Monitoring to Daily Mild_Loss->Monitor_Daily Decision_Severe Weight Loss > 15% or Severe Clinical Signs? Monitor_Daily->Decision_Severe Decision_Severe->Monitor_Daily No Consult_Vet Consult Veterinarian Decision_Severe->Consult_Vet Yes Endpoint Humane Endpoint Reached (e.g., >20% Weight Loss) Consult_Vet->Endpoint Euthanize Humanely Euthanize Endpoint->Euthanize

References

assessing (Z)-SU14813 stability after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound after freeze-thaw cycles and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3][4][5][6] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFRβ), and c-Kit.[1][2][3][4][5] It also shows inhibitory activity against FLT3.[1][2] By inhibiting these kinases, SU14813 can block signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[7]

Q2: How should I store this compound?

For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C, where it can be stable for over two years.[7][8] For short-term storage, 0-4°C is acceptable for days to weeks.[7] Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (months) or 0-4°C for short-term use (days to weeks).[7] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[4][9]

Q3: Is this compound soluble in aqueous solutions?

This compound is not soluble in water but is soluble in DMSO.[7] For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Q4: What are the known IC50 values for this compound against its primary targets?

The IC50 values for this compound are reported as follows:

  • VEGFR1: 2 nM[5]

  • PDGFRβ: 4 nM[5]

  • c-Kit: 15 nM[5]

  • VEGFR2: 50 nM[5]

Troubleshooting Guide: Assessing this compound Stability After Freeze-Thaw Cycles

This guide addresses potential issues that may arise during the assessment of this compound stability following repeated freeze-thaw cycles.

Issue Possible Cause Recommended Solution
Precipitate observed in the stock solution after thawing. The concentration of this compound in DMSO may be too high, leading to insolubility at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, consider preparing a fresh stock solution at a lower concentration. Ensure the DMSO used is of high purity and anhydrous.
Inconsistent results in cell-based assays using thawed this compound. Potential degradation of the compound due to repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Perform a formal stability study as outlined in the experimental protocol below to determine the acceptable number of cycles.
Loss of compound activity over time. Improper storage conditions or degradation due to factors other than freeze-thaw cycles (e.g., light exposure, oxidation).Store the compound as a powder at -20°C in a dark, dry place. For solutions, store at -20°C or -80°C in tightly sealed vials. Prepare fresh solutions if degradation is suspected.
Variability in analytical measurements (e.g., HPLC). Issues with the analytical method, such as column degradation, improper mobile phase preparation, or detector malfunction.Calibrate the instrument and validate the analytical method. Use a freshly prepared standard of this compound for each analysis to ensure accuracy.

Experimental Protocol: Assessing this compound Stability After Freeze-Thaw Cycles

This protocol provides a detailed methodology to evaluate the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.

Objective: To determine the effect of repeated freeze-thaw cycles on the chemical stability and biological activity of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • -20°C freezer and 4°C refrigerator

  • Room temperature bench

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Cell line sensitive to this compound (e.g., HUVEC or a tumor cell line expressing VEGFR2, PDGFRβ, or c-Kit)

  • Cell culture reagents (media, serum, etc.)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into multiple sterile, amber microcentrifuge tubes (e.g., 50 µL per tube).

  • Freeze-Thaw Cycles:

    • Designate sets of aliquots for different numbers of freeze-thaw cycles (e.g., 0, 1, 3, 5, and 10 cycles).

    • A single freeze-thaw cycle consists of:

      • Freezing the aliquots at -20°C for at least 12 hours.

      • Thawing the aliquots at room temperature until completely liquid.

    • After the designated number of cycles, store the aliquots at -20°C until analysis.

  • Chemical Stability Assessment (HPLC Analysis):

    • For each freeze-thaw condition, dilute an aliquot of the this compound stock solution to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the concentration and purity of this compound.

    • Compare the peak area of this compound in the cycled samples to the control (0 cycles).

  • Biological Activity Assessment (Cell-Based Assay):

    • Culture a suitable cell line and seed cells in 96-well plates.

    • Prepare serial dilutions of this compound from each freeze-thaw condition in cell culture medium.

    • Treat the cells with the different concentrations of this compound.

    • After a suitable incubation period, assess cell viability using a standard assay.

    • Calculate the IC50 value for each freeze-thaw condition and compare it to the control (0 cycles).

Data Presentation

Table 1: Hypothetical Stability Data for this compound After Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesPurity by HPLC (%)Recovery by HPLC (%)IC50 in HUVEC Cells (nM)
0 (Control)99.5100.055.2
199.399.856.1
399.199.558.9
598.598.265.7
1096.295.885.3

Visualizations

Signaling Pathways Inhibited by this compound

This compound exerts its effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and cell proliferation.

SU14813_Targets cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-Kit SCF->cKIT PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of VEGFR, PDGFR, and c-Kit signaling by this compound.

Experimental Workflow for Freeze-Thaw Stability Assessment

A systematic approach is crucial for accurately determining the stability of this compound.

Freeze_Thaw_Workflow start Prepare 10 mM this compound in DMSO aliquot Aliquot into single-use tubes start->aliquot cycles Perform 0, 1, 3, 5, 10 freeze-thaw cycles aliquot->cycles hplc_prep Prepare samples for HPLC cycles->hplc_prep Chemical Stability cell_prep Prepare serial dilutions for cell assay cycles->cell_prep Biological Activity hplc_analysis HPLC analysis for purity and recovery hplc_prep->hplc_analysis data_analysis Analyze data and compare to control hplc_analysis->data_analysis cell_assay Perform cell viability assay cell_prep->cell_assay cell_assay->data_analysis end Determine stability profile data_analysis->end

Caption: Workflow for assessing the stability of this compound after freeze-thaw cycles.

References

Validation & Comparative

A Preclinical Comparative Analysis of (Z)-SU14813 and Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of (Z)-SU14813 and sunitinib (B231), two multi-targeted tyrosine kinase inhibitors, in the context of renal cell carcinoma (RCC). While direct head-to-head studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms of action, in vitro potency, and in vivo efficacy.

At a Glance: Key Compound Characteristics

Both this compound and sunitinib were identified from the same chemical library and share a similar structure and target profile, primarily inhibiting receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor progression.[1][2]

FeatureThis compoundSunitinib
Chemical Name 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamideN-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Primary Targets VEGFR1, VEGFR2, PDGFRβ, KIT, FLT3[1][2]VEGFR1, VEGFR2, PDGFRα/β, KIT, FLT3, RET, CSF-1R[3][4]
Mechanism of Action Inhibition of multiple RTKs involved in angiogenesis and tumor cell proliferation.[1][2]Inhibition of multiple RTKs, leading to anti-angiogenic and anti-proliferative effects.[3]
Clinical Development Investigated in Phase I/II clinical trials for advanced malignancies.FDA-approved for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and sunitinib from preclinical studies. It is important to note that the data for the two compounds are not from direct comparative experiments but are compiled from studies using similar assays and cell lines.

Table 1: In Vitro Kinase Inhibition (IC50)
Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR12[5]-
VEGFR250[5]80[5]
PDGFRβ4[5]2[5]
KIT15[5]-
FLT3-2[6]
Table 2: In Vitro Cellular Activity (IC50)
Cell LineAssay TypeThis compound IC50 (nM)Sunitinib IC50 (nM)
HUVEC (VEGF-stimulated survival)Cell Viability~1040
786-O (Renal Carcinoma)ProliferationEfficacious (Specific IC50 not provided)[1]-
MV4;11 (AML)Proliferation-8
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Tumor ModelTreatmentDosageTumor Growth InhibitionReference
786-O (Renal Carcinoma)This compound40 mg/kg/dayRegression[1]
C6 (Glioma)This compound40 mg/kg/dayGrowth Delay[1]
Colo205 (Colon)This compound40 mg/kg/dayGrowth Arrest[1]
786-O (Renal Carcinoma)Sunitinib40 mg/kg/daySignificant Inhibition[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Plate Preparation: 96-well microtiter plates are pre-coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.

  • Blocking: Excess protein binding sites are blocked with a solution of 1-5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Enzyme Addition: Purified recombinant kinase (e.g., GST-VEGFR2, GST-PDGFRβ) is added to the wells in a kinase dilution buffer.

  • Inhibitor Addition: Test compounds (this compound or sunitinib) are serially diluted and added to the wells to achieve a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and an appropriate divalent cation (e.g., MnCl2).

  • Incubation: Plates are incubated at room temperature for a defined period (e.g., 15-30 minutes).

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done using a phosphospecific antibody in an ELISA format or by measuring the amount of ATP remaining in the well using a luminescent kinase assay reagent.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Renal cell carcinoma cells (e.g., 786-O) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included.

  • Incubation: Cells are incubated with the compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Renal Cell Carcinoma Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human renal cell carcinoma cells (e.g., 786-O) are harvested during their exponential growth phase and suspended in a suitable medium, sometimes mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (this compound or sunitinib) is administered orally at a specified dose and schedule (e.g., 40 mg/kg/day). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess the phosphorylation status of target RTKs, microvessel density (to measure angiogenesis), and markers of proliferation and apoptosis.

Mandatory Visualizations

Signaling Pathway Inhibition

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation G A 1. Cell Culture (e.g., 786-O RCC cells) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups C->D E 5. Treatment Administration (Vehicle, this compound, Sunitinib) D->E F 6. Continued Monitoring of Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (Tumor Growth Inhibition, Pharmacodynamics) F->G

References

A Head-to-Head Battle for VEGFR2 Inhibition: (Z)-SU14813 vs. Axitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) stands as a cornerstone of anti-angiogenic treatment strategies. Among the numerous small molecule inhibitors developed to target this critical signaling pathway, (Z)-SU14813 and axitinib (B1684631) have emerged as potent contenders. This guide provides a detailed, data-driven comparison of these two inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Engine of Angiogenesis

Both this compound and axitinib are orally active, small-molecule tyrosine kinase inhibitors that exert their anti-angiogenic effects by targeting the ATP-binding site of VEGFR2.[1] By competitively inhibiting the binding of ATP, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2] This blockade of VEGFR2 signaling ultimately results in the inhibition of new blood vessel formation, a process crucial for tumor growth and metastasis.

While both molecules share a primary target in VEGFR2, their selectivity profiles across a broader range of kinases exhibit some differences. Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3. This compound, on the other hand, is described as a multi-targeted receptor tyrosine kinase inhibitor, also showing activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and Fms-related tyrosine kinase 3 (Flt-3).[1][3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of this compound and axitinib against VEGFR2 and other relevant kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Target KinaseThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR2 50[4][5] 0.2[6]
VEGFR12[5]0.1[6]
VEGFR3-0.1-0.3[6]
PDGFRβ4[4][5]1.6[6]
c-Kit15[4][5]1.7[6]

Note: IC50 values are sourced from different publications and may have been determined under varying experimental conditions.

Experimental Protocols

To provide a clear understanding of how the inhibitory activities of these compounds are determined, detailed methodologies for key experiments are outlined below.

In Vitro VEGFR2 Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR2.

Objective: To determine the IC50 value of an inhibitor against recombinant human VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound or axitinib) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound or vehicle control (for positive and negative controls).

  • Enzyme Addition: Add the recombinant VEGFR2 kinase to all wells except the "no enzyme" blank control.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of endothelial cells, which is a key functional consequence of VEGFR2 inhibition.

Objective: To determine the IC50 value of an inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Fetal bovine serum (FBS)

  • VEGF-A

  • Test compounds (this compound or axitinib) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of approximately 5,000-10,000 cells per well in EGM-2 and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 1% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the low-serum medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • VEGF Stimulation: Add VEGF-A (e.g., 20 ng/mL) to all wells except for the negative control wells to stimulate proliferation.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of this compound and axitinib's mechanism of action and the experimental procedures used for their evaluation, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Responses VEGF VEGF-A VEGFR2_inactive VEGFR2 (Inactive Monomer) VEGF->VEGFR2_inactive Binds to VEGFR2_active VEGFR2 Dimer (Autophosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization ADP ADP VEGFR2_active->ADP PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Inhibitor This compound / Axitinib Inhibitor->VEGFR2_active Inhibits ATP Binding ATP ATP ATP->VEGFR2_active RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival AKT->Survival

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow_Kinase_Assay Step1 Step 1: Reagent Preparation Serial dilutions of inhibitor Kinase, Substrate, ATP Step2 Step 2: Kinase Reaction Incubate inhibitor, kinase, substrate, and ATP Step1->Step2 Step3 Step 3: Signal Detection Add detection reagent (e.g., ADP-Glo™) Step2->Step3 Step4 Step 4: Data Acquisition Measure luminescence Step3->Step4 Step5 Step 5: Data Analysis Calculate % inhibition Determine IC50 Step4->Step5

Caption: Experimental Workflow for an In Vitro Kinase Assay.

Conclusion

Both this compound and axitinib are potent inhibitors of VEGFR2, a key player in tumor angiogenesis. Based on the available IC50 data, axitinib appears to be a more potent inhibitor of VEGFR2 in in vitro kinase assays. However, the broader kinase inhibition profile of this compound, which includes PDGFR and c-Kit, may offer a different therapeutic window and could be advantageous in tumors where these pathways are also dysregulated.

The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, the desired selectivity profile, and the potential for off-target effects. The experimental protocols provided herein offer a standardized framework for the head-to-head evaluation of these and other novel VEGFR2 inhibitors, ensuring the generation of robust and comparable data to inform future drug development efforts.

References

A Comparative Analysis of Kinase Inhibition Profiles: (Z)-SU14813 versus Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibition profiles of two multi-targeted kinase inhibitors, (Z)-SU14813 and sorafenib (B1663141). The information is compiled from publicly available preclinical data and is intended to assist researchers in understanding the similarities and differences between these two compounds.

Introduction

This compound and sorafenib are both small molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in cancer progression.[1][2] Sorafenib is an established therapeutic agent, approved for the treatment of several cancers, and is known to inhibit the RAF/MEK/ERK signaling pathway as well as key RTKs like VEGFR and PDGFR.[3] this compound is a potent inhibitor of VEGFR, PDGFR, KIT, and FLT3, and has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models.[1] This guide presents a side-by-side comparison of their kinase inhibition profiles, supported by experimental data and methodologies.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values for this compound and sorafenib against various kinases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Kinase Inhibition Data (IC50 in nM)

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)
VEGFR1 (Flt-1)2[4]26
VEGFR2 (KDR)50[4]90
VEGFR3 (Flt-4)-20
PDGFRβ4[4]57
c-Kit15[4]68
FLT3-58
Raf-1-6
B-Raf-22
B-Raf (V600E)-38
RET-43

Table 2: Cellular Kinase Inhibition Data (IC50 in nM)

Cellular TargetThis compound (IC50, nM)Sorafenib (IC50, nM)
VEGFR-2 Phosphorylation5.2[4]-
PDGFR-β Phosphorylation9.9[4]-
KIT Phosphorylation11.2[4]-

Experimental Protocols

The following are representative protocols for key experiments used to determine the kinase inhibition profiles of compounds like this compound and sorafenib.

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant human kinase, a suitable kinase substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection system (e.g., radiometric [γ-32P]ATP, or non-radiometric such as ADP-Glo™).

  • Procedure:

    • A dilution series of the test compound is prepared in the assay buffer.

    • The recombinant kinase and its specific substrate are mixed in the wells of a microplate.

    • The test compound dilutions are added to the wells. A control with DMSO alone is included.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a specific receptor tyrosine kinase within a cellular context.

Objective: To determine the concentration of the inhibitor required to reduce the ligand-induced phosphorylation of a target receptor by 50% (IC50) in cells.

Methodology:

  • Cell Culture: Cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) or a cell line endogenously expressing the receptor are used.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to a suitable confluency.

    • The cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

    • A dilution series of the test compound is prepared in serum-free media and added to the cells for a pre-incubation period (e.g., 1-2 hours).

    • The cells are then stimulated with the appropriate ligand (e.g., VEGF for VEGFR-2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

    • The cells are immediately lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot):

    • The protein concentration of the cell lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with a primary antibody specific for the phosphorylated form of the target receptor.

    • A primary antibody for the total form of the receptor is used as a loading control.

    • The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis: The intensity of the phosphorylated protein band is quantified and normalized to the total protein band. The percentage of inhibition of phosphorylation is calculated relative to the ligand-stimulated control. The IC50 value is determined from a dose-response curve.[5]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and sorafenib.

VEGFR_PDGFR_Pathway Ligand VEGF / PDGF RTK VEGFR / PDGFR Ligand->RTK PLCg PLCγ RTK->PLCg PI3K PI3K RTK->PI3K RAS RAS RTK->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis SU14813 This compound SU14813->RTK Sorafenib Sorafenib Sorafenib->RTK

Caption: Simplified VEGFR/PDGFR signaling pathway.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Differentiation Differentiation TranscriptionFactors->Differentiation Survival Survival TranscriptionFactors->Survival Sorafenib Sorafenib Sorafenib->RAF Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Series ATP_Addition Add ATP to start reaction Compound_Dilution->ATP_Addition Kinase_Substrate_Mix Kinase + Substrate Mixture Kinase_Substrate_Mix->ATP_Addition Incubation Incubate at 30°C Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction ATP_Addition->Incubation Read_Plate Read Plate (e.g., Luminescence) Stop_Reaction->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis

References

(Z)-SU14813: A Comparative Guide to In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor efficacy of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The data presented is based on preclinical studies and is intended to offer an objective overview for research and drug development purposes. While direct head-to-head in vivo comparisons with other RTK inhibitors in the same study are limited, this guide consolidates key findings on this compound and juxtaposes them with data from studies on sunitinib (B231), a structurally and functionally similar compound.

Mechanism of Action and Targeting Profile

This compound is a potent inhibitor of multiple RTKs that are crucial for tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1] By simultaneously blocking these signaling pathways, SU14813 exerts a dual effect of inhibiting tumor cell proliferation and disrupting the blood supply to the tumor.

SU14813_Signaling_Pathway cluster_ligands cluster_receptors cluster_effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis TumorGrowth Tumor Cell Proliferation & Survival KIT->TumorGrowth FLT3->TumorGrowth SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Angiogenesis->TumorGrowth

Caption: this compound Signaling Pathway Inhibition.

In Vivo Antitumor Efficacy of this compound

Preclinical studies in various xenograft models have demonstrated the dose-dependent antitumor activity of this compound.[2] Efficacy has been observed in models of renal, hematopoietic, colon, and brain cancers, resulting in tumor growth inhibition, growth arrest, and even regression.

Summary of In Vivo Efficacy Data for this compound
Tumor Model (Cell Line)Initial Tumor Volume (mm³)Dose (mg/kg, p.o., BID)Treatment Duration (days)% Tumor Growth Inhibition% Tumor Regression
C6 (Rat Glioma) 250-350801475-
Colo205 (Human Colon) 100-2008021100 (Growth Arrest)-
786-O (Human Renal) 150-2508021-70
MV4;11 (Human AML) 100-1504028-95
MV522 (Human Lung) 150-250801860-

Data compiled from Patyna S, et al. Mol Cancer Ther. 2006.[2]

Comparison with Sunitinib

Sunitinib is a multi-targeted RTK inhibitor with a similar target profile to this compound and is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. While no direct comparative in vivo studies with this compound have been identified in the public domain, data from separate studies on sunitinib provide a basis for a general comparison. It is important to note that direct comparison of results across different studies can be misleading due to variations in experimental conditions.

Summary of In Vivo Efficacy Data for Sunitinib (for reference)
Tumor Model (Cell Line)Initial Tumor Volume (mm³)Dose (mg/kg, p.o., QD)Treatment Duration (days)% Tumor Growth Inhibition
ACHN (Human Renal) ~1002029Significant reduction in tumor volume
HEK293 (Human Embryonic Kidney) Not specified4011Significant reduction of tumor growth
Neuroblastoma (SK-N-BE(2)) Not specified20, 30, 40Not specifiedDose-dependent inhibition of tumor growth

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the generalized protocols for the key experiments cited.

This compound In Vivo Xenograft Studies
  • Animal Models: Athymic nude or severe combined immunodeficient (SCID) mice were used.

  • Tumor Cell Implantation: 2 x 10⁶ to 10 x 10⁶ tumor cells were implanted subcutaneously into the flank of the mice. For some models, cells were mixed with Matrigel to enhance tumor formation.

  • Treatment Initiation: Treatment with this compound or vehicle control commenced when tumors reached a volume of 100-350 mm³.

  • Drug Administration: this compound was formulated in a solution of 0.5% carboxymethylcellulose, 0.4% polysorbate 80, 0.9% benzyl (B1604629) alcohol, and 98.2% deionized water and administered orally (p.o.) via gavage, typically twice daily (BID).

  • Efficacy Evaluation: Tumor volume was measured two to three times weekly using calipers. The formula (length x width²)/2 was used to calculate tumor volume.

  • Endpoints: Studies were terminated when tumors in the vehicle-treated group reached a predetermined size (e.g., 1,500 mm³) or when animal welfare was compromised. Endpoints included tumor growth inhibition and tumor regression.

InVivo_Workflow cluster_setup cluster_treatment cluster_analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-350 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Size) Monitoring->Endpoint DataAnalysis Calculation of TGI & Regression Endpoint->DataAnalysis

Caption: General Workflow for In Vivo Antitumor Efficacy Studies.

Conclusion

References

A Head-to-Head Comparison of (Z)-SU14813 and Other VEGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the inhibition of vascular endothelial growth factor receptors (VEGFRs) remains a cornerstone of anti-angiogenic strategies. This guide provides a detailed head-to-head comparison of (Z)-SU14813, a potent multi-targeted receptor tyrosine kinase inhibitor, with other prominent VEGFR inhibitors such as Sunitinib, Sorafenib, Axitinib, and Pazopanib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

Kinase Inhibition Profile: A Quantitative Comparison

The efficacy and off-target effects of tyrosine kinase inhibitors (TKIs) are largely dictated by their kinase selectivity profile. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the biochemical IC50 values of this compound and other selected VEGFR inhibitors against a panel of key kinases implicated in cancer progression and angiogenesis.

Table 1: Biochemical IC50 Values of this compound and Other VEGFR Inhibitors (nM)

Kinase TargetThis compound Sunitinib Sorafenib Axitinib Pazopanib
VEGFR1 2[1][2]-260.1[3]10[4]
VEGFR2 50[1][2]80900.2[3]30[4]
VEGFR3 --200.1-0.3[3]47[4]
PDGFRβ 4[1][2]2571.6[3]84[5]
c-Kit 15[1][2]-681.7[3]74[4]
FLT3 --58--
Raf-1 --6--
B-Raf --22 (wild-type), 38 (V600E)--
FGFR1 3500[6]---140[4]
EGFR >20000[6]----
Src 2500[6]----
c-Met 9000[6]---6000[5]

Note: IC50 values can vary between different studies and experimental conditions. This table provides a comparative overview based on available data.

This compound demonstrates potent inhibition of VEGFR1, PDGFRβ, and c-Kit, with a slightly lower potency for VEGFR2 compared to some other inhibitors.[1][2] Notably, it shows high selectivity against other kinases like FGFR1, EGFR, Src, and c-Met.[6] In contrast, inhibitors like Sorafenib also potently target the Raf kinases, while Sunitinib is a strong inhibitor of PDGFRβ. Axitinib exhibits particularly high potency against the VEGFR family.[3] Pazopanib shows broad activity against VEGFRs, PDGFRs, and c-Kit.[4]

Cellular Activity: Inhibition of Receptor Phosphorylation

To assess the activity of these inhibitors in a cellular context, assays measuring the inhibition of ligand-induced receptor autophosphorylation are crucial.

Table 2: Cellular IC50 Values for Inhibition of Receptor Phosphorylation (nM)

Cell Line/ReceptorThis compound Sunitinib
PAE/VEGFR25.210
PAE/PDGFRβ9.910
PAE/c-Kit11.2-

PAE: Porcine Aorta Endothelial cells. Data for this compound and Sunitinib from cellular phosphorylation assays.[7][8]

This compound effectively inhibits the phosphorylation of VEGFR2, PDGFRβ, and c-Kit in cellular assays, demonstrating its ability to engage its targets within a biological system.[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of VEGFR inhibitors requires a clear visualization of the signaling pathways they disrupt and the experimental workflows used to evaluate their efficacy.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound & Other VEGFR Inhibitors Inhibitor->P1 Inhibits

Caption: VEGFR signaling pathway and point of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cell-Based Phosphorylation Assay (Cellular IC50) Biochemical->Cellular Confirms Cellular Activity Proliferation Cell Proliferation/Viability Assay Cellular->Proliferation Links to Functional Outcome Xenograft Tumor Xenograft Model (e.g., in mice) Proliferation->Xenograft Informs In Vivo Dosing Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Toxicity Toxicity & Tolerability Studies Xenograft->Toxicity

Caption: Workflow for VEGFR inhibitor evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are generalized methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Materials: Recombinant human VEGFR kinase, kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, substrate (e.g., Poly(Glu, Tyr) 4:1), test inhibitor, DMSO, and a luminescence-based kinase assay kit.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the kinase, substrate, and diluted inhibitor or DMSO (vehicle control) in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent reagent.

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[9]

Cell-Based VEGFR Phosphorylation Assay

This assay measures the inhibition of VEGFR autophosphorylation in a cellular context.

  • Materials: Endothelial cells (e.g., HUVECs or PAE cells), cell culture medium, serum-free medium, VEGF-A, test inhibitor, lysis buffer, and antibodies for Western blotting or ELISA (anti-phospho-VEGFR and anti-total-VEGFR).

  • Procedure:

    • Plate cells and grow to sub-confluency.

    • Serum-starve the cells for several hours.

    • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

    • Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR phosphorylation.

    • Lyse the cells and quantify the levels of phosphorylated and total VEGFR using Western blot or ELISA.

    • Normalize the phosphorylated VEGFR signal to the total VEGFR signal.

    • Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.[10][11]

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID), human tumor cell line, cell culture reagents, Matrigel (optional), test inhibitor, and a suitable vehicle for administration.

  • Procedure:

    • Implant human tumor cells subcutaneously into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer the test inhibitor or vehicle daily via a clinically relevant route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).

    • Calculate tumor growth inhibition.[12]

Conclusion

This compound emerges as a potent and selective multi-targeted TKI with strong inhibitory activity against key drivers of angiogenesis and tumor growth, namely VEGFRs, PDGFRβ, and c-Kit.[1][2] Its high selectivity against a broader panel of kinases suggests a potentially favorable off-target effect profile.[6] The comparative data presented in this guide, alongside the detailed experimental methodologies, provide a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other VEGFR inhibitors in the ongoing effort to develop more effective cancer therapies.

References

Confirming the Anti-Angiogenic Effect of (Z)-SU14813: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the anti-angiogenic properties of the multi-targeted receptor tyrosine kinase inhibitor, (Z)-SU14813, through secondary assays. It offers a comparative perspective with Sunitinib, a structurally related and clinically established anti-angiogenic agent. The information herein is intended to support the design and interpretation of preclinical studies aimed at evaluating novel anti-angiogenic compounds.

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism of action involves blocking the signaling pathways crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This guide details two standard secondary assays to functionally validate these inhibitory effects: the in vitro Endothelial Cell Tube Formation Assay and the in vivo Matrigel Plug Assay.

Comparative Anti-Angiogenic Activity

The following table summarizes quantitative data for Sunitinib in key anti-angiogenic assays. While this compound is known to inhibit endothelial cell proliferation, migration, and survival, specific quantitative data from tube formation and Matrigel plug assays were not available in the reviewed literature.[1] The data for Sunitinib is provided as a benchmark for comparison. It is important to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

CompoundAssayModelKey ParameterResultSource
Sunitinib Endothelial Cell Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Total Tube LengthDose-dependent inhibition[2]
Sunitinib In Vivo AngiogenesisTriple-Negative Breast Cancer Xenograft (MDA-MB-468)Microvessel DensityControl: 114 ± 10 vessels/mm²; Sunitinib (50 mg/kg/day): 72 ± 8 vessels/mm²[3]
Sunitinib In Vivo AngiogenesisTriple-Negative Breast Cancer Xenograft (MDA-MB-231)Microvessel DensityControl: 125 ± 16 vessels/mm²; Sunitinib (50 mg/kg/day): 68 ± 9 vessels/mm²[3]

Experimental Protocols

Detailed methodologies for two principal secondary assays are provided below to facilitate the experimental confirmation of this compound's anti-angiogenic activity.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.

Objective: To quantify the inhibitory effect of this compound on endothelial cell morphogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound and Sunitinib (as a positive control)

  • Calcein AM (for fluorescence-based quantification)

  • Inverted microscope with fluorescence capabilities

  • Image analysis software

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells (1.0-1.5 x 10⁴ cells per well) onto the surface of the solidified matrix.

  • Treatment: Immediately after seeding, add the desired concentrations of this compound or Sunitinib to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • For qualitative analysis, observe tube formation using a phase-contrast microscope.

    • For quantitative analysis, label the cells with Calcein AM. Capture images using a fluorescence microscope. .

    • Analyze the images using software to measure parameters such as total tube length, number of junctions, and number of loops.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of basement membrane matrix, providing an in vivo assessment of angiogenesis.

Objective: To determine the effect of this compound on neovascularization in a living organism.

Materials:

  • Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • This compound and Sunitinib

  • Immunodeficient mice (e.g., nude or SCID)

  • Syringes and needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix the liquid basement membrane matrix with a pro-angiogenic factor and the test compound (this compound or Sunitinib) or vehicle control.

  • Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice. The mixture will form a solid plug at body temperature.

  • Treatment Period: Allow the plug to reside in the animal for a predetermined period (e.g., 7-14 days). Systemic administration of the test compound can also be performed during this time.

  • Plug Excision: At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content, which correlates with the extent of vascularization.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify microvessel density using image analysis software.[3]

Visualizing the Process and Pathway

To further elucidate the experimental approach and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Confirming Anti-Angiogenic Effects cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay invitro_start Endothelial Cell Culture (e.g., HUVECs) plate_coating Coat 96-well plate with Matrigel invitro_start->plate_coating cell_seeding Seed Endothelial Cells plate_coating->cell_seeding treatment_invitro Treat with this compound or Sunitinib cell_seeding->treatment_invitro incubation_invitro Incubate (4-18h) treatment_invitro->incubation_invitro quantification_invitro Quantify Tube Formation (Length, Junctions) incubation_invitro->quantification_invitro invivo_start Prepare Matrigel Mix (+ Pro-angiogenic factor) treatment_invivo Add this compound or Sunitinib invivo_start->treatment_invivo injection Subcutaneous Injection into Mice treatment_invivo->injection incubation_invivo Incubation (7-14 days) injection->incubation_invivo excision Excise Matrigel Plug incubation_invivo->excision quantification_invivo Quantify Angiogenesis (Hemoglobin, CD31 staining) excision->quantification_invivo primary_effect Primary Anti-Angiogenic Effect of this compound cluster_invitro cluster_invitro primary_effect->cluster_invitro cluster_invivo cluster_invivo primary_effect->cluster_invivo

Caption: Workflow for secondary anti-angiogenic assays.

Signaling_Pathway VEGFR and PDGFR Signaling Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K Ras Ras PDGFR->Ras ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR

Caption: this compound inhibits key angiogenic signaling.

References

cross-validation of (Z)-SU14813 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (Z)-SU14813 Activity Across Diverse Cell Lines

A Comprehensive Guide for Researchers in Drug Development

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. This guide provides a comparative analysis of its activity in various cell lines, supported by experimental data and detailed protocols to aid researchers in evaluating its potential applications.

This compound primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, which are crucial mediators of tumor angiogenesis and growth.[1][2] Its ability to simultaneously inhibit these pathways makes it a compound of interest for a broad range of malignancies.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibitory Activity of this compound against Key RTKs

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from multiple studies.[3][4]

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LineAssay TypeParameter MeasuredIC50 (nM)
Porcine Aorta Endothelial Cells (VEGFR-2 transfected)Receptor PhosphorylationVEGFR-2 Phosphorylation5.2
Porcine Aorta Endothelial Cells (PDGFR-β transfected)Receptor PhosphorylationPDGFR-β Phosphorylation9.9
Porcine Aorta Endothelial Cells (KIT transfected)Receptor PhosphorylationKIT Phosphorylation11.2
U-118 MG (Human Glioblastoma)Growth InhibitionCell Viability50-100
Human Umbilical Vein Endothelial Cells (HUVEC)Cell SurvivalVEGF-stimulated survivalPotent activity observed
NIH-3T3 (Mouse Fibroblast, PDGFR-β transfected)ProliferationPDGF-dependent proliferationInhibition observed
Mo7e (Human Megakaryoblastic Leukemia)Receptor PhosphorylationKIT PhosphorylationInhibition observed
MV4;11 (Human Acute Myeloid Leukemia)Receptor PhosphorylationFLT3-ITD PhosphorylationInhibition observed
OC1-AML5 (Human Acute Myeloid Leukemia)ProliferationFLT3 ligand-dependent proliferationInhibition observed

This table compiles data from various sources to provide a comparative overview.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.

Cellular Receptor Phosphorylation Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of its target RTKs within a cellular context.

Materials:

  • Cell lines expressing the target receptor (e.g., transfected PAE or NIH-3T3 cells)

  • Cell culture medium and supplements

  • This compound

  • Ligand for the target receptor (e.g., VEGF, PDGF)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Phospho-specific antibodies and total receptor antibodies

  • ELISA plates and reagents or Western blotting equipment

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with the corresponding ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

  • Quantification:

    • ELISA-based detection: Use a phospho-specific sandwich ELISA kit to quantify the level of phosphorylated receptor in the cell lysates.[5][6][7][8]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total receptor antibodies to determine the extent of inhibition.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to an untreated control and calculate the IC50 value from the dose-response curve.

HUVEC Proliferation Assay

This assay specifically measures the effect of this compound on the proliferation of human umbilical vein endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM) with supplements

  • This compound

  • VEGF (Vascular Endothelial Growth Factor)

  • MTT or other proliferation assay reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HUVECs in 96-well plates and allow them to adhere.

  • Serum Starvation: Synchronize the cells by incubating them in a low-serum medium.

  • Treatment and Stimulation: Treat the cells with different concentrations of this compound, followed by stimulation with VEGF to induce proliferation.

  • Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Quantification: Assess cell proliferation using the MTT assay as described above or other methods like BrdU incorporation.

  • Data Analysis: Calculate the IC50 value for the inhibition of VEGF-stimulated HUVEC proliferation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream KIT KIT KIT->Downstream SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Cellular_Responses Cellular Responses Downstream->Cellular_Responses

Caption: this compound inhibits key RTKs, blocking downstream signaling.

Experimental_Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound seed->treat incubate Incubate (e.g., 48-72h) treat->incubate assay Perform Viability/Proliferation Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End: Determine Efficacy analyze->end

Caption: Workflow for assessing this compound's in vitro efficacy.

References

Independent Verification of (Z)-SU14813's Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potent anti-angiogenic and anti-tumor activities. [1][2][3] This guide provides an objective comparison of this compound's performance with other prominent TKIs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of alternative multi-targeted TKIs against key kinases. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential inter-assay variability.

Kinase TargetThis compoundSunitinibSorafenibPazopanibAxitinibRegorafenibPonatinib
VEGFR1 2 nM[4][5]--10 nM0.1 nM--
VEGFR2 50 nM[4][5]80 nM90 nM30 nM0.2 nM--
VEGFR3 ---47 nM0.1-0.3 nM--
PDGFRβ 4 nM[4][5]2 nM-84 nM1.6 nM--
KIT 15 nM[4][5]--74 nM1.7 nM--
FLT3 -50 nM (ITD)-----

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures involved in target verification, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR / PDGFR KIT / FLT3 ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) RTK->Downstream Activation SU14813 This compound SU14813->RTK Inhibition ATP ATP ATP->RTK Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response

Figure 1: Simplified signaling pathway of this compound's targets.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Models b1 Recombinant Kinase (e.g., VEGFR2, PDGFRβ) b4 Measure Kinase Activity (e.g., ADP-Glo, HTRF) b1->b4 b2 Substrate + ATP b2->b4 b3 Test Compound (this compound or Alternative) b3->b4 c5 Measure Target Phosphorylation (e.g., ELISA, Western Blot) c1 Cell Line Expressing Target Kinase c2 Treat with Test Compound c1->c2 c3 Stimulate with Ligand (e.g., VEGF, PDGF) c2->c3 c4 Cell Lysis c3->c4 c4->c5 d4 Analyze Target Phosphorylation and Tumor Growth d1 Xenograft Tumor Model d2 Administer Test Compound d1->d2 d3 Tumor Tissue Extraction d2->d3 d3->d4

Figure 2: Experimental workflow for target verification.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of a compound's targets. Below are generalized protocols for common biochemical and cell-based assays used to determine the inhibitory activity of TKIs.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase (e.g., VEGFR2, PDGFRβ, KIT, FLT3)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound or alternatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin (B1168401) for the detection reaction.[6]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (e.g., ELISA or Western Blot)

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Materials:

  • Cell line endogenously or exogenously expressing the target receptor (e.g., HUVECs for VEGFR2, NIH3T3-PDGFRβ for PDGFRβ).

  • Cell culture medium and supplements.

  • Recombinant ligand (e.g., VEGF-A, PDGF-BB).

  • Test compound (this compound or alternatives).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies specific for the phosphorylated and total forms of the target receptor.

  • HRP-conjugated secondary antibody.

  • ELISA plate or Western blotting apparatus and reagents.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Starve the cells in serum-free medium to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation:

    • Stimulate the cells with the corresponding ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.[8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer to extract cellular proteins.

    • Clarify the lysates by centrifugation.

  • Quantification of Phosphorylation:

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the receptor. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • For ELISA, quantify the signal using a plate reader.

    • For Western blot, quantify the band intensities using densitometry.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.

In Vivo Pharmacodynamic Assay

This assay assesses the ability of a compound to inhibit target kinase phosphorylation in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Tumor cells that express the target kinase.

  • Test compound (this compound or alternatives).

  • Tissue homogenization buffer with protease and phosphatase inhibitors.

  • ELISA or Western blot reagents as described above.

Procedure:

  • Tumor Implantation:

    • Implant tumor cells subcutaneously or orthotopically into the mice.

    • Allow the tumors to reach a specified size.

  • Compound Administration:

    • Administer the test compound to the mice via an appropriate route (e.g., oral gavage).

  • Tissue Collection:

    • At various time points after dosing, euthanize the mice and excise the tumors.

  • Tissue Processing:

    • Homogenize the tumor tissue in lysis buffer to extract proteins.

    • Clarify the lysates by centrifugation.

  • Analysis of Target Phosphorylation:

    • Determine the levels of phosphorylated and total target protein in the tumor lysates using ELISA or Western blotting as described in the cell-based assay protocol.

  • Data Analysis:

    • Compare the levels of target phosphorylation in tumors from treated animals to those from vehicle-treated control animals to determine the extent of in vivo target inhibition.

References

Comparative In Vivo Toxicity Analysis: (Z)-SU14813 versus Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical toxicity profiles of two multi-targeted tyrosine kinase inhibitors.

This guide provides a detailed comparison of the in vivo toxicity of (Z)-SU14813 and sunitinib (B231), two structurally related multi-targeted tyrosine kinase inhibitors. While both compounds exhibit potent anti-angiogenic and anti-tumor activities through the inhibition of key receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, their preclinical toxicity profiles, based on available data, present notable differences in the extent of characterization. Sunitinib, a clinically approved drug, has undergone extensive in vivo toxicity evaluation, identifying specific target organs and dose-limiting toxicities. In contrast, publicly available in vivo safety data for this compound, a preclinical candidate, is less comprehensive, primarily focusing on its tolerability in efficacy studies.

Comparative In Vivo Toxicity Profile

The following table summarizes the available preclinical in vivo toxicity data for this compound and sunitinib. It is important to note the disparity in the level of detail available for each compound.

FeatureThis compoundSunitinib
Animal Models Mice[1]Rats, Cynomolgus Monkeys[2][3]
Tolerability Reported to be well-tolerated as a single agent up to 40 mg/kg administered orally twice daily (BID), with minimal body weight loss observed.[1] When combined with docetaxel, an increase in body weight loss was noted.[1]In rats, doses of 0.3 and 1.5 mg/kg/day were generally tolerated.[2] In monkeys, the no-observed-adverse-effect level (NOAEL) was 1.5 mg/kg/day.[2]
Hematologic Toxicity Data not publicly available.Bone marrow depletion was observed in both rats and monkeys.[4]
Hepatic Toxicity Data not publicly available.Histological findings in the liver have been noted in rats and monkeys.[3] Studies in mice have shown that sunitinib can induce hepatocyte mitochondrial damage and apoptosis.[5][6]
Gastrointestinal Toxicity Data not publicly available.Primary clinical signs of toxicity in rats and monkeys included abnormal feces and emesis (in monkeys).[3] Histological findings included inflammation, mucosal erosion, epithelial depletion, necrosis, and hemorrhage.[3]
Adrenal Gland Toxicity Data not publicly available.Adrenal toxicity, including microhemorrhage, was observed in rats.[3][4] Toxicity was characterized by hemorrhage, necrosis, congestion, hypertrophy, and inflammation in both rats and monkeys.[3]
Cardiovascular Toxicity Data not publicly available.In vivo studies in rodents have shown sunitinib can induce cardiotoxic effects.[7]
Skeletal and Dental Toxicity Data not publicly available.In rats, toxicities included caries and broken teeth, as well as brittle, malformed, or fractured bones.[3]
Other Target Organs Data not publicly available.Effects on the pancreas were observed in rats and monkeys.[3][4]

Signaling Pathways and Mechanism of Action

Both this compound and sunitinib are multi-targeted tyrosine kinase inhibitors that share a similar mechanism of action, primarily inhibiting signaling pathways crucial for tumor angiogenesis and proliferation.[1][4] Their inhibitory activity against key RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) is central to their therapeutic effect. The inhibition of these pathways in normal tissues is also believed to contribute to their observed toxicities.

Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival PDGFR->Proliferation PDGFR->Angiogenesis PDGFR->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Figure 1: Simplified signaling pathway of this compound and sunitinib.

Experimental Protocols

The following section outlines a general methodology for a sub-chronic in vivo toxicity study of a tyrosine kinase inhibitor, based on established guidelines and practices.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats are a commonly used rodent model for sub-chronic toxicity studies.

  • Age and Weight: Young adult animals, post-weaning and prior to nine weeks of age, with a narrow weight variation (e.g., ±20% of the mean weight for each sex) are used.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

Dosing and Administration
  • Route of Administration: Oral gavage is a common method for administering test compounds.

  • Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group are typically used. The high dose should induce observable toxicity but not significant mortality.

  • Frequency and Duration: Daily administration for a period of 90 days is standard for a sub-chronic study.

In-life and Post-mortem Assessments

Experimental_Workflow cluster_in_life In-Life Assessments cluster_post_mortem Post-Mortem Assessments Clinical_Obs Clinical Observations (daily) end End of Study (Termination) Clinical_Obs->end Body_Weight Body Weight (weekly) Body_Weight->end Food_Water Food/Water Consumption (weekly) Food_Water->end Ophthalmo Ophthalmology (pre-study and termination) Ophthalmo->end Hemo_Chem Hematology & Clinical Chemistry (interim and termination) Hemo_Chem->end Necropsy Gross Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopath Histopathology Organ_Weights->Histopath start Start of Study (Dosing Initiation) start->Clinical_Obs start->Body_Weight start->Food_Water start->Ophthalmo start->Hemo_Chem end->Necropsy

Figure 2: General experimental workflow for in vivo toxicity studies.
  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.

  • Body Weight and Food/Water Consumption: Body weight and food/water consumption are recorded at least weekly to monitor for any treatment-related effects.

  • Hematology: Blood samples are collected at interim time points and at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, and platelet counts.

  • Clinical Chemistry: Serum samples are analyzed to assess organ function, with typical parameters including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), and creatinine.

  • Gross Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected and preserved for microscopic examination to identify any pathological changes.

Conclusion

Based on the currently available public data, sunitinib has a well-documented in vivo toxicity profile, with identified target organs of toxicity in multiple species. This compound has demonstrated good tolerability in mice at doses effective for anti-tumor activity. However, a direct and comprehensive comparison of their in vivo toxicity is limited by the lack of detailed public safety data for this compound. Further preclinical toxicology studies, including repeat-dose studies with comprehensive endpoint analysis, would be necessary to fully characterize the in vivo safety profile of this compound and enable a more direct comparison with sunitinib. For researchers and drug developers, this highlights the importance of thorough preclinical safety assessment in understanding the potential liabilities of new chemical entities, even those that are structurally and mechanistically similar to approved drugs.

References

A Head-to-Head Comparison of Kinase Inhibitor Selectivity: (Z)-SU14813 vs. Pazopanib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-targeted tyrosine kinase inhibitors (TKIs), both (Z)-SU14813 and pazopanib (B1684535) have emerged as significant players, primarily recognized for their anti-angiogenic properties. A critical determinant of a TKI's therapeutic index and potential side-effect profile is its selectivity—the ability to inhibit the intended target kinases with greater potency than off-target kinases. This guide provides a detailed comparison of the kinase inhibitory profiles of this compound and pazopanib, supported by available preclinical data, to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Kinase Inhibition Profile: A Quantitative Comparison

To objectively assess the selectivity of this compound and pazopanib, their half-maximal inhibitory concentrations (IC50) against a panel of key kinases are presented below. The data has been compiled from various biochemical assays. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

Kinase TargetThis compound IC50 (nM)Pazopanib IC50 (nM)
Primary Targets
VEGFR1 (Flt-1)2[1][2][3]10[4][5]
VEGFR2 (KDR)50[1][2][3]30[4][5]
VEGFR3 (Flt-4)-47[4][5]
PDGFRα-71[4]
PDGFRβ4[1][2][3]81[4] / 84
c-Kit15[1][2][3]74[4]
FLT3Potent Inhibition (IC50 not specified)[1]Less Active
Selected Off-Targets
FGFR13500140[4]
FGFR3-130[4]
c-Fms (CSF1R)Potent Inhibition (IC50 not specified)146
EGFR>20000-
Src2500-
c-Met9000-

Based on the available data, This compound appears to be a more selective inhibitor than pazopanib for the primary target kinases VEGFR1 and PDGFRβ, exhibiting lower IC50 values. For instance, this compound is significantly more potent against VEGFR1 and PDGFRβ.[1][2][3] Conversely, pazopanib demonstrates a broader spectrum of activity against the VEGFR family, with reported inhibition of VEGFR3.[4][5]

Furthermore, when examining off-target kinases, this compound shows markedly less activity against FGFR1, EGFR, Src, and c-Met compared to its primary targets, with IC50 values in the micromolar range, suggesting a high degree of selectivity. Pazopanib also inhibits FGFR1, though with a lower potency than its primary VEGFR targets.[4] A study that screened pazopanib against a large kinase panel revealed that at a concentration of 0.3 µM, it inhibited 29 kinases by more than 50%.

Signaling Pathways and Inhibition

Both this compound and pazopanib exert their anti-angiogenic and anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. The diagram below illustrates the primary signaling pathways affected by these inhibitors.

G Primary Signaling Pathways Targeted by this compound and Pazopanib cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit->PI3K_AKT cKit->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKit Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration PI3K_AKT->Migration Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival RAS_MAPK->Angiogenesis

Targeted signaling pathways of this compound and pazopanib.

Experimental Protocols

The determination of kinase inhibitory activity, typically reported as an IC50 value, is crucial for comparing the potency and selectivity of compounds like this compound and pazopanib. A common method for this is the in vitro biochemical kinase assay.

Generalized In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system

  • Test inhibitors (this compound, pazopanib) serially diluted in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Multi-well plates (e.g., 96-well)

  • Detection reagents and instrument (e.g., scintillation counter, fluorescence/luminescence plate reader)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors. Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Assay Reaction: In each well of the plate, add the reaction mixture and a specific concentration of the inhibitor (or DMSO as a vehicle control).

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter.

    • Fluorescence/Luminescence: Add detection reagents that produce a signal proportional to the amount of phosphorylated substrate or the amount of ADP produced. Measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

G General Workflow for Biochemical Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - Buffer plate Plate Kinase, Substrate, and Inhibitor reagents->plate inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Controlled Temperature initiate->incubate detect Terminate Reaction and Detect Signal incubate->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for a typical biochemical kinase inhibition assay.

Conclusion

Based on the available biochemical data, This compound demonstrates a more selective kinase inhibition profile compared to pazopanib . It exhibits higher potency against some of its primary targets (VEGFR1, PDGFRβ) and significantly less activity against a panel of tested off-target kinases.[1][2][3] This suggests that this compound may offer a more targeted approach for inhibiting specific signaling pathways, which could translate to a different efficacy and safety profile in preclinical models.

Pazopanib, while also a potent inhibitor of VEGFR and PDGFR, has a broader inhibition spectrum that includes other kinases, which may contribute to its overall therapeutic effect but also potentially to off-target effects.[4][5]

The choice between this compound and pazopanib for research purposes should be guided by the specific kinases and signaling pathways of interest. For studies requiring highly selective inhibition of VEGFR1 and PDGFRβ, this compound may be the more suitable tool. For broader inhibition of the VEGFR family and associated kinases, pazopanib remains a valuable and well-characterized agent. It is always recommended to consider data from comprehensive kinase panels performed under uniform experimental conditions for the most accurate assessment of selectivity.

References

Validating the Efficacy of (Z)-SU14813 in Inhibiting PDGFR Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel cancer therapeutics, the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) signaling is a critical area of focus. (Z)-SU14813 has emerged as a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant activity against PDGFR. This guide provides an objective comparison of this compound with other established PDGFR inhibitors, supported by experimental data, to aid in the validation of its effect on PDGFR phosphorylation.

Performance Comparison of PDGFR Inhibitors

The inhibitory potency of this compound and alternative compounds against PDGFRα and PDGFRβ is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of each inhibitor's efficacy. It is important to note that IC50 values can vary based on the specific assay conditions (biochemical vs. cellular) and the cell types used.

InhibitorTarget(s)IC50 (nM) - PDGFRβ (Biochemical)IC50 (nM) - PDGFRβ (Cellular)Additional Key Targets (IC50 in nM)
This compound PDGFRβ, VEGFR1/2, KIT, FLT3 4 9.9 [1]VEGFR1 (2), VEGFR2 (50), KIT (15) [1]
SunitinibPDGFRα/β, VEGFR1/2, KIT, FLT3210[2]VEGFR2 (80), KIT, FLT3[2][3]
SorafenibPDGFRβ, VEGFR1/2/3, RAF-1, B-RAF57[3]Not specifiedVEGFR2 (90), VEGFR3 (20), RAF-1 (6), B-RAF (22)[3]
ImatinibPDGFRα/β, c-Kit, v-Abl100[4]73[5]c-Kit (100), v-Abl (600)[4]
CrenolanibPDGFRα/β, FLT33.2[6]5 (PDGFRA)[7]FLT3 (0.74)[8]

Table 1: In Vitro Potency of this compound and Alternative PDGFR Inhibitors. This table provides a comparative summary of the biochemical and cellular IC50 values of various inhibitors against PDGFRβ. It also highlights other significant kinase targets, demonstrating the multi-targeted nature of these compounds.

Experimental Protocols

To validate the inhibitory effect of this compound on PDGFR phosphorylation, two primary experimental approaches are recommended: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blotting for PDGFR Phosphorylation

This method provides a qualitative and semi-quantitative assessment of the phosphorylation status of PDGFR in response to inhibitor treatment.

Objective: To visually assess the inhibition of ligand-induced PDGFR phosphorylation in whole-cell lysates.

Materials:

  • PDGFR-expressing cell line (e.g., NIH-3T3, human dermal fibroblasts)[2][9]

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[10][11]

  • Primary antibodies:

    • Rabbit anti-phospho-PDGFRβ (e.g., Tyr751)[12]

    • Rabbit anti-total PDGFRβ

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat cells with varying concentrations of this compound or other inhibitors (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with an appropriate ligand, such as PDGF-BB (e.g., 50 ng/mL), for 5-10 minutes.[12]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-PDGFRβ) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with anti-total PDGFRβ and a loading control antibody to ensure equal protein loading.

    • Quantify band intensities to determine the relative inhibition of phosphorylation.

Cellular ELISA for PDGFR Phosphorylation

This method offers a more quantitative and high-throughput approach to measure the inhibition of PDGFR phosphorylation.

Objective: To quantify the level of PDGFR phosphorylation in cell lysates following inhibitor treatment.

Materials:

  • PDGFR-expressing cell line (e.g., A31 mouse fibroblasts)[5]

  • 96-well cell culture plates

  • PDGFR phosphorylation ELISA kit (containing capture antibody-coated plates, detection antibody, standards, and buffers)[13][14]

  • PDGF-BB ligand

  • This compound and other test inhibitors

  • Wash buffer

  • Substrate and stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow to confluency.

    • Serum-starve the cells for 18-24 hours.

    • Pre-treat cells with a serial dilution of this compound or other inhibitors for 1-2 hours.

    • Stimulate with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis:

    • Aspirate the media and lyse the cells directly in the wells with the lysis buffer provided in the ELISA kit.

  • ELISA Protocol:

    • Transfer the cell lysates to the antibody-coated microplate.

    • Incubate to allow the capture of total PDGFR.

    • Wash the wells to remove unbound material.

    • Add the detection antibody (e.g., a biotinylated anti-phospho-tyrosine antibody or a specific anti-phospho-PDGFRβ antibody) and incubate.[13]

    • Wash the wells.

    • Add HRP-conjugated streptavidin or a secondary antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate to develop the color.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a dose-response curve and calculate the IC50 value for each inhibitor.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane PDGFR PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Activates PDGF PDGF Ligand PDGF->PDGFR Binds SU14813 This compound SU14813->Dimerization Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Analysis Start Start: PDGFR-expressing cells Serum_Starve 1. Serum Starvation (18-24h) Start->Serum_Starve Inhibitor_Treatment 2. Pre-treat with this compound or alternatives (1-2h) Serum_Starve->Inhibitor_Treatment PDGF_Stimulation 3. Stimulate with PDGF-BB (5-10 min) Inhibitor_Treatment->PDGF_Stimulation Cell_Lysis 4. Cell Lysis PDGF_Stimulation->Cell_Lysis Western_Blot Western Blot (p-PDGFR, Total PDGFR) Cell_Lysis->Western_Blot ELISA Cellular ELISA (Quantitative p-PDGFR) Cell_Lysis->ELISA Result Result: IC50 determination & comparative efficacy Western_Blot->Result ELISA->Result

Caption: Workflow for validating PDGFR phosphorylation inhibition.

References

Comparative Analysis of Gene Expression Changes Induced by (Z)-SU14813 and Sunitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the gene expression changes induced by two multi-targeted tyrosine kinase inhibitors, (Z)-SU14813 and sunitinib (B231). While direct comparative transcriptomic data is limited, this guide synthesizes available information on their mechanisms of action, target profiles, and the well-documented effects of sunitinib on gene expression to provide a comprehensive overview.

This compound and sunitinib are structurally similar small molecules, identified from the same chemical library, that function as inhibitors of a range of receptor tyrosine kinases (RTKs).[1][2][3] Their primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This overlap in target inhibition suggests a high likelihood of similar downstream effects on gene expression, particularly in pathways related to angiogenesis, tumor growth, and metastasis.[1][2][4]

This guide will focus on the known gene expression changes induced by sunitinib as a proxy for understanding the potential effects of this compound, given the current absence of publicly available, direct comparative gene expression studies.

Comparative Data on Target Kinase Inhibition and Gene Expression

The following tables summarize the biochemical potencies of both compounds against key target kinases and detail the significant gene expression alterations observed following sunitinib treatment in various cancer models.

Table 1: Biochemical IC50 Values for this compound and Sunitinib

Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR12Not specified in provided results
VEGFR250Not specified in provided results
PDGFRβ4Not specified in provided results
KIT15Not specified in provided results

Source: MedchemExpress.com. Note: IC50 values can vary based on experimental conditions.[5]

Table 2: Key Gene Expression Changes Induced by Sunitinib

Gene/Pathway CategoryRepresentative Genes/PathwaysObserved Change in Sunitinib Treatment/ResistancePrimary Biological Process Affected
AngiogenesisAngiogenesis-related genesIncreased in sunitinib respondersFormation of new blood vessels
Immune ResponseIL8, VEGF, NOTCH pathwaysUpregulated in refractory patientsInflammation, immune modulation
Cell Adhesion & MotilityGenes related to cell adhesionDysregulatedCell-cell and cell-matrix interactions
Drug ResistanceMTHFD2High expression associated with poorer responseMetabolic reprogramming, resistance
ABHD2, ABCC4, CLN5Enriched in resistant tumorsProliferation, migration, drug transport
PDZK1Downregulated in resistant specimensProliferation, sunitinib sensitivity
Epigenetic RegulatorsSMARCAL2, miR200C, miR323A, miR382, miR516B1, miR664BSignificant differences between treated and untreated tumorsChromatin remodeling, gene silencing

Experimental Protocols: A Generalized Approach

The following outlines a typical workflow for assessing gene expression changes induced by tyrosine kinase inhibitors like this compound and sunitinib.

  • Cell Culture and Treatment: Specific cancer cell lines are cultured and then treated with either the experimental drug (e.g., this compound, sunitinib) at varying concentrations or a vehicle control.

  • RNA Extraction and Quality Control: Total RNA is isolated from the cells, and its integrity and concentration are rigorously assessed.

  • Gene Expression Profiling: High-throughput methods such as microarray analysis or RNA sequencing (RNA-seq) are employed to determine the expression levels of thousands of genes simultaneously.

  • Data Analysis: Bioinformatics tools are used to identify genes that are differentially expressed between the drug-treated and control groups.

  • Pathway and Functional Analysis: The identified genes are then analyzed to determine which biological pathways and cellular functions are most significantly affected by the drug treatment.

  • Validation: Key findings are often validated using a more targeted method, such as quantitative real-time PCR (qPCR).

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Generation & Analysis cluster_validation Validation & Interpretation CellCulture 1. Cell Culture Treatment 2. Drug Treatment (this compound or Sunitinib) CellCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. Quality Control RNA_Extraction->QC Profiling 5. Gene Expression Profiling (Microarray or RNA-Seq) QC->Profiling DataAnalysis 6. Bioinformatic Analysis Profiling->DataAnalysis PathwayAnalysis 7. Pathway & Functional Analysis DataAnalysis->PathwayAnalysis Validation 8. Validation (e.g., qPCR) PathwayAnalysis->Validation

Caption: A generalized experimental workflow for studying gene expression changes.

Signaling Pathways and Cellular Responses

Both this compound and sunitinib exert their effects by inhibiting the phosphorylation of key RTKs, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

The diagram below illustrates the primary signaling pathways targeted by these inhibitors. By blocking the activation of VEGFR, PDGFR, KIT, and FLT3, these drugs disrupt the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT signaling pathways. This multi-pronged attack leads to a potent anti-tumor effect.

Signaling_Pathways cluster_ligands_receptors Ligands & Receptors cluster_inhibitors Inhibition cluster_downstream Downstream Signaling Cascades cluster_responses Cellular Responses Ligands Growth Factors (VEGF, PDGF, SCF, etc.) Receptors Receptor Tyrosine Kinases (VEGFR, PDGFR, KIT, FLT3) Ligands->Receptors MAPK_Pathway RAS/RAF/MEK/ERK Pathway Receptors->MAPK_Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway Receptors->PI3K_Pathway STAT_Pathway STAT Pathway Receptors->STAT_Pathway Angiogenesis Decreased Angiogenesis Receptors->Angiogenesis Inhibitors This compound Sunitinib Inhibitors->Receptors Proliferation Inhibition of Proliferation MAPK_Pathway->Proliferation Survival Induction of Apoptosis PI3K_Pathway->Survival

References

A Comparative Analysis of Off-Target Effects: (Z)-SU14813 vs. Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cancer therapy, the precision of molecularly targeted agents is paramount. Multi-kinase inhibitors, while effective, often carry the burden of off-target effects that can lead to toxicity and limit their therapeutic window. This guide provides a detailed comparison of the off-target profiles of two such inhibitors, (Z)-SU14813 and Sorafenib, to aid researchers in the selection and application of these compounds in preclinical and clinical settings.

Executive Summary

This compound demonstrates a more selective kinase inhibition profile compared to Sorafenib. While both compounds potently inhibit key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, Sorafenib exhibits significant activity against a broader range of kinases, including the Raf family, which are key components of the MAPK signaling pathway. This suggests that This compound may have fewer off-target effects than Sorafenib, a critical consideration for therapeutic applications where high specificity is desired.

Comparative Kinase Inhibition Profiles

The inhibitory activity of this compound and Sorafenib against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlight the differences in their selectivity.

Table 1: Inhibition of Primary Target Kinases

KinaseThis compound IC50 (nM)Sorafenib IC50 (nM)
VEGFR12[1]-
VEGFR250[1]90[2]
PDGFRβ4[1]58[3]
KIT15[1]68[3]
FLT3-58[3]

Table 2: Inhibition of Key Off-Target Kinases

Kinase FamilyKinaseThis compound IC50 (nM)Sorafenib IC50 (nM)
Raf Kinases Raf-1-6[2]
B-Raf-22[2]
Src Family Kinases Src>38 kinases tested with high degree of selectivity for target RTKs[4]-

Note: A lower IC50 value indicates greater potency.

The data clearly illustrate that Sorafenib is a potent inhibitor of Raf-1 and B-Raf, key mediators of the MAPK/ERK signaling pathway.[2][3][5][6] In contrast, this compound's activity is more focused on the split kinase domain RTKs, with a high degree of selectivity.[4][7][8]

Signaling Pathway Implications

The differential kinase inhibition profiles of this compound and Sorafenib translate to distinct effects on intracellular signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors VEGFR VEGFRs PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFRβ PDGFR->PI3K PDGFR->RAS KIT KIT KIT->PI3K KIT->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->KIT Sorafenib->RAF G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis A Recombinant Kinase E Incubate Kinase, Substrate, ATP, and Test Compound A->E B Substrate B->E C ATP (often radiolabeled) C->E D Test Compound (Serial Dilutions) D->E F Measure Substrate Phosphorylation E->F G Plot % Inhibition vs. [Compound] F->G H Calculate IC50 G->H

References

Validating the Role of FLT3 Inhibition in (Z)-SU14813's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor demonstrating potent anti-angiogenic and anti-tumor activities.[1][2][3] Among its key targets is the FMS-like tyrosine kinase 3 (FLT3), a receptor frequently mutated in acute myeloid leukemia (AML) and a validated therapeutic target.[4][5] This guide provides a comparative analysis of this compound's FLT3 inhibitory activity against other known FLT3 inhibitors, supported by experimental data and detailed protocols to aid researchers in drug development and cancer biology.

Data Presentation: Comparative Inhibitory Activity

The efficacy of this compound as an FLT3 inhibitor is best understood in the context of other well-characterized inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative FLT3 inhibitors in both biochemical and cellular assays. Lower IC50 values indicate higher potency.

Table 1: Biochemical IC50 Values of this compound Against Various Kinase Targets

Target KinaseThis compound IC50 (µM)
FLT30.05
FLT3-ITD0.05
VEGFR10.002
VEGFR20.05
PDGFRβ0.004
KIT0.015

Data sourced from multiple biochemical assays.[6][7]

Table 2: Comparative Cellular IC50 Values of Various FLT3 Inhibitors

InhibitorCell LineFLT3 Mutation StatusCellular IC50 (nM)
This compound MV4-11FLT3-ITDNot explicitly stated, but inhibits phosphorylation at 0.05 µM
Quizartinib (AC220)MV4-11FLT3-ITD0.40
Gilteritinib (ASP2215)MOLM-13FLT3-ITD0.89
SorafenibMV4-11FLT3-ITDPotent, comparable to AC220
SunitinibBa/F3FLT3-ITDPotent, but less so than in biochemical assays
Midostaurin (PKC412)MV4-11FLT3-ITDLess potent than AC220 and Sorafenib

IC50 values are compiled from various cellular proliferation and phosphorylation assays.[8][9]

Experimental Protocols

To ensure reproducibility and facilitate the design of further validation studies, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FLT3 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound and other test inhibitors (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).

  • Add 2 µL of a solution containing the FLT3 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which reflects the number of viable cells.

Materials:

  • FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[1]

  • Prepare serial dilutions of the inhibitors in culture medium.

  • Add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48 to 72 hours.[1][10]

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]

  • Centrifuge the plate to pellet the formazan (B1609692) crystals and carefully aspirate the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3, providing direct evidence of inhibitor activity within the cell.

Materials:

  • FLT3-dependent AML cell lines

  • This compound and other test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with varying concentrations of inhibitors for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal protein loading.

Visualizations

The following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for validating FLT3 inhibition.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization SU14813 This compound SU14813->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Culture Cell Culture (FLT3-mutant AML lines) Inhibitor_Treatment Inhibitor Treatment (this compound & Comparators) Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot (p-FLT3, Total FLT3) Inhibitor_Treatment->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for validating FLT3 inhibition in vitro.

References

Safety Operating Guide

Proper Disposal of (Z)-SU14813: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. Adherence to these procedures is critical for minimizing exposure risks and protecting the environment.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information and emergency procedures. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves. When handling the solid compound, take care to avoid dust formation.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed, appropriately labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.

Disposal Procedures for this compound and Contaminated Materials

This compound and any materials that have come into contact with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper waste segregation at the point of generation is the first and most critical step in the disposal process.

  • Solid Waste:

    • Unused or expired this compound powder should be collected in its original container or a new, clearly labeled, and sealed waste container.

    • Contaminated consumables such as pipette tips, centrifuge tubes, gloves, and bench paper should be collected in a designated, leak-proof hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound, including stock solutions (typically in DMSO) and experimental media, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Sharps Waste:

    • Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Step 2: Labeling and Storage

All waste containers must be clearly and accurately labeled.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide" or "this compound"

    • The primary hazard(s) (e.g., "Cytotoxic," "Toxic")

    • The composition of the waste, including all solvents and their approximate concentrations.

    • The date of accumulation.

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Ensure secondary containment is used to prevent spills.

Step 3: Disposal

The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Incineration: The recommended method for the disposal of cytotoxic and hazardous chemical waste is high-temperature incineration.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

PropertyValueReference
Molecular Weight 442.48 g/mol [Source for Molecular Weight]
IC₅₀ (VEGFR2) 50 nM[Source for IC50 values]
IC₅₀ (VEGFR1) 2 nM[Source for IC50 values]
IC₅₀ (PDGFRβ) 4 nM[Source for IC50 values]
IC₅₀ (KIT) 15 nM[Source for IC50 values]
Solubility in DMSO ≥15.26 mg/mL[Source for Solubility]

Experimental Protocol: Cell Viability Assay

This section details a typical cell-based assay to evaluate the effect of this compound on cell viability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cancer cell line (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium (e.g., EGM2) and fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key logical and biological pathways related to the handling and mechanism of action of this compound.

G Disposal Decision Workflow for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Experiment with this compound waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Pipette Tips, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps solid_container Hazardous Waste Bag/Container Label: 'Hazardous Waste', 'this compound', 'Cytotoxic' solid->solid_container liquid_container Leak-proof Chemical Waste Container Label: 'Hazardous Waste', 'this compound', Solvents, 'Cytotoxic' liquid->liquid_container sharps_container Puncture-resistant Sharps Container Label: 'Cytotoxic Sharps Waste' sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange EHS Pickup storage->pickup incineration High-Temperature Incineration pickup->incineration G Simplified Signaling Pathway Inhibited by this compound cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK KIT c-KIT KIT->PI3K_AKT STAT STAT Pathway KIT->STAT FLT3 FLT3 FLT3->PI3K_AKT FLT3->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis STAT->Proliferation

Essential Safety and Operational Guide for Handling (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (Z)-SU14813, a potent multi-targeted receptor tyrosine kinase inhibitor.[1][2][3][4] Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. As this compound is a potent kinase inhibitor, it should be handled as a hazardous compound.[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation of the powder, dermal contact, and accidental ingestion.[5] Therefore, a comprehensive PPE protocol is mandatory for all personnel handling this compound.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[5]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[5]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[5]Protects against splashes and aerosolized particles entering the eyes or face.[5]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation.[5]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the laboratory.[5]

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound, including weighing and solution preparation, should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[6]

1. Preparation:

  • Ensure the work surface is clean and decontaminated.

  • Cover the work area with disposable, absorbent, plastic-backed liners to contain any spills.[6]

  • Assemble all necessary equipment and reagents before starting work.

  • Verify that a properly stocked chemical spill kit is readily accessible.

2. Donning PPE:

  • Put on inner gloves.

  • Don a disposable gown, ensuring it is fully fastened.

  • Put on outer gloves, making sure the cuffs overlap with the sleeves of the gown.

  • Wear safety goggles and a face shield.

  • If handling the solid compound outside of a containment system, a NIOSH-approved N95 respirator is required.[5]

3. Weighing and Reconstitution:

  • Weighing: Carefully weigh the solid this compound powder on a tared weigh paper or boat within the fume hood or BSC to minimize the generation of dust.

  • Reconstitution: To prepare a stock solution, slowly add the desired solvent to the vial containing the pre-weighed compound to prevent splashing. Cap the vial securely and mix gently until the solid is completely dissolved.

4. Labeling and Storage:

  • Clearly label all containers with the compound name, concentration, solvent, date of preparation, and the handler's initials.

  • Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[1]

5. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, shoe covers, hair cover, face shield, and goggles. Inner gloves should be the last item removed.

  • Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Safe Handling of this compound

A Preparation - Decontaminate work area - Cover with absorbent liner - Assemble materials B Don PPE - Double gloves - Gown - Eye/face protection - Respirator (if needed) A->B Proceed to C Handling in Containment (Fume Hood / BSC) - Weigh solid - Prepare solution B->C Proceed to D Labeling & Storage - Label container clearly - Store at recommended temperature C->D After handling G Waste Disposal - Segregate hazardous waste - Dispose according to regulations C->G During & after handling E Decontamination - Clean work surfaces - Decontaminate equipment D->E After storage F Doff PPE - Remove in correct order - Wash hands E->F After cleaning F->G Final step

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[5] Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.

Table 2: Disposal Plan for this compound and Contaminated Materials

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Hazardous Waste Unused or expired compound, gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[5]High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.[5]Incineration by a certified hazardous waste management company.
Sharps Hazardous Waste Needles and syringes used for in vivo studies.Puncture-proof, labeled sharps container designated for hazardous waste.[5]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。